tert-Butyl 1H-indol-2-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1H-indol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBPWHKOKZZKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 1H-indol-2-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Among its many derivatives, the 2-aminoindole motif is of particular interest, forming the core of numerous bioactive compounds.[1][2] However, the inherent reactivity of the 2-amino group presents a significant challenge in multi-step syntheses. This guide focuses on tert-Butyl 1H-indol-2-ylcarbamate , a key intermediate where the nucleophilic 2-amino function is masked by a tert-butyloxycarbonyl (Boc) protecting group. The strategic use of this compound allows for selective modification at other positions of the indole ring, unlocking complex molecular architectures for drug development and scientific research. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
This compound is a stable, solid material under standard laboratory conditions. Its core properties are summarized below. While experimentally determined data for melting point and solubility are not widely published, estimations can be made based on closely related analogs and computational models.
| Property | Value | Source |
| CAS Number | 167954-49-6 | |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [3] |
| Molecular Weight | 232.28 g/mol | |
| Physical Form | Solid (Predicted) | N/A |
| Melting Point | 110-125 °C (Estimated) | [4] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. (Predicted) | [5][6] |
| XLogP3 | 2.4 - 2.6 (Predicted) | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a two-stage process: first, the construction of the 2-aminoindole core, followed by the protection of the amino group.
Part A: Synthesis of the 2-Aminoindole Core
Historically, the synthesis of 2-aminoindoles was challenging. However, modern catalytic methods have made this scaffold readily accessible. Gold-catalyzed C-H annulation of sulfilimines with N-arylynamides and one-pot syntheses from anilines and ynamides are among the most efficient contemporary routes.[9][10][11] These methods offer high yields, mild reaction conditions, and broad substrate scope, avoiding the use of hazardous reagents like azides.[9]
Caption: Gold/Copper-catalyzed synthesis of the 2-aminoindole scaffold.
Part B: Boc Protection of 2-Aminoindole
The protection of the 2-amino group is crucial for preventing unwanted side reactions in subsequent synthetic steps. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its straightforward, acid-labile removal.[12] The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
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An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl 1H-indol-2-ylcarbamate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 1H-indol-2-ylcarbamate, a key building block in medicinal chemistry and drug discovery. The 2-aminoindole scaffold is a privileged structure found in numerous biologically active compounds, and its protection with a tert-butoxycarbonyl (Boc) group is a critical step in the elaboration of more complex molecules. This document details a reliable synthetic pathway, from the preparation of the 2-aminoindole precursor to its subsequent Boc protection. Furthermore, a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and validation of this important synthetic intermediate.
Introduction: The Significance of 2-Aminoindoles and the Role of Boc Protection
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the core of a vast array of natural products and synthetic compounds with diverse pharmacological activities. Among the various substituted indoles, 2-aminoindoles have garnered significant attention as key fragments in biologically active molecules, including inhibitors of kinases such as IKβ-kinase and phosphodiesterase-V.[1] The strategic placement of an amino group at the 2-position of the indole ring provides a versatile handle for further functionalization, enabling the construction of complex molecular architectures.
To facilitate the selective modification of other positions on the 2-aminoindole scaffold or to prevent unwanted side reactions during subsequent synthetic steps, the protection of the nucleophilic amino group is often necessary. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its ease of introduction, stability under a broad range of reaction conditions (including basic, nucleophilic, and reductive conditions), and straightforward removal under mild acidic conditions.[2][3][4] The synthesis of this compound, therefore, represents a crucial transformation in the synthesis of many 2-aminoindole-based drug candidates.
This guide will first outline common strategies for the synthesis of the 2-aminoindole precursor, followed by a detailed, field-proven protocol for its Boc protection. The final section will be dedicated to the comprehensive characterization of the target compound, providing researchers with the necessary data to confirm its identity and purity.
Synthesis of the 2-Aminoindole Precursor
The synthesis of 2-aminoindoles can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indole ring. Several modern approaches have been developed to provide efficient access to this important class of compounds.[5][6][7]
One common strategy involves the cyclization of appropriately substituted anilines. For instance, a one-pot synthesis of 2-aminoindoles has been developed involving the sequential Au(I)-catalyzed regioselective hydroamination and CuCl₂-mediated oxidative cyclization of anilines and ynamides.[6] Another powerful method is the gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides, which offers a facile approach using inexpensive and readily available starting materials.[5][7] Additionally, a one-pot, two-step method starting from 2-halonitrobenzenes and cyanoacetamides provides an efficient route to 2-aminoindole-3-carboxamides, which can be further elaborated.[1] A copper(I) iodide-catalyzed reaction of N-(2-iodophenyl)formamides with malononitrile or cyanoacetates also yields 2-aminoindole derivatives.[8]
For the purpose of this guide, we will consider the availability of 2-aminoindole as a starting material, as it is commercially available or can be synthesized using one of the established methods referenced above.
Synthesis of this compound
The protection of the 2-amino group of 1H-indol-2-amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[9] The base serves to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl carbon of Boc₂O.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butoxycarbonate, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated carbamate to yield the final product and tert-butanol.[3]
Experimental Protocol
Materials:
-
1H-Indol-2-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indol-2-amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its structure and purity. The following section details the expected analytical data for this compound based on the analysis of its functional groups and comparison with similar compounds.
Predicted Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Indole N-H | δ 8.0-9.0 ppm (broad singlet) |
| Aromatic C-H | δ 7.0-7.6 ppm (multiplets) | |
| Carbamate N-H | δ 6.5-7.5 ppm (broad singlet) | |
| Indole C3-H | δ 6.2-6.5 ppm (singlet or doublet) | |
| tert-Butyl C-H | δ ~1.5 ppm (singlet, 9H) | |
| ¹³C NMR | Carbamate C=O | δ ~153 ppm |
| Indole C2 | δ ~140 ppm | |
| Indole Aromatic C | δ 110-137 ppm | |
| tert-Butyl Quaternary C | δ ~80 ppm | |
| tert-Butyl Methyl C | δ ~28 ppm | |
| FT-IR (cm⁻¹) | Indole N-H Stretch | ~3400 cm⁻¹ |
| Carbamate N-H Stretch | ~3300 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2980-2930 cm⁻¹ | |
| Carbamate C=O Stretch | ~1700-1720 cm⁻¹ | |
| N-H Bend / C-N Stretch | ~1500-1530 cm⁻¹ | |
| C-O Stretch | ~1250 and ~1050 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M) | m/z = 232.12 |
| [M+H]⁺ | m/z = 233.13 | |
| [M+Na]⁺ | m/z = 255.11 | |
| [M-C₄H₈]⁺ | m/z = 177.07 | |
| [M-Boc+H]⁺ | m/z = 133.08 |
Detailed Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons on the indole ring will appear as a series of multiplets in the downfield region (7.0-7.6 ppm). The proton at the C3 position of the indole is anticipated to be a singlet or a small doublet around 6.2-6.5 ppm. The two N-H protons (one on the indole ring and one from the carbamate) are expected to be broad singlets, with their exact chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the carbonyl carbon of the carbamate group around 153 ppm. The quaternary carbon of the tert-butyl group should appear around 80 ppm, while the three methyl carbons will give a strong signal at approximately 28 ppm. The carbons of the indole ring will resonate in the 110-140 ppm range.
-
FT-IR Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups. A strong absorption band between 1700-1720 cm⁻¹ is characteristic of the carbamate C=O stretch.[10] N-H stretching vibrations for the indole and carbamate groups are expected in the region of 3300-3400 cm⁻¹. The aliphatic C-H stretching of the tert-butyl group will be observed around 2980 cm⁻¹.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₆N₂O₂. In addition to the molecular ion peak, characteristic fragmentation patterns for Boc-protected amines are expected, including the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).[3]
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By leveraging established methodologies for the synthesis of the 2-aminoindole precursor and its subsequent Boc protection, researchers can reliably access this valuable synthetic intermediate. The comprehensive characterization data provided herein serves as a benchmark for ensuring the identity and purity of the synthesized material. The protocols and analytical insights presented are intended to empower researchers in drug discovery and development to confidently utilize this compound in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
- Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330.
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An efficient one-pot, two-step solution-phase synthetic method was developed to synthesize twenty-three 2-amino-indole-3-carboxamides (3) from 2-halonitrobenzene (1) or heterocyclic analogous and cyanoacetamides (2). (n.d.). Retrieved January 2, 2026, from [Link]
- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (2018).
- Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(11), 4327–4330.
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Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. (n.d.). Retrieved January 2, 2026, from [Link]
- Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 109–120.
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(S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate - ChemBK. (2024, April 9). Retrieved January 2, 2026, from [Link]
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tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved January 2, 2026, from [Link]
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tert-Butyl ((1H-indol-3-yl)methyl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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tert-butyl 1H-indol-7-ylcarbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]
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- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI.
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tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved January 2, 2026, from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
- Dual protection of amino functions involving Boc. (n.d.). RSC Publishing.
- FT-IR spectrum of tert-butyl... (n.d.).
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Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]
-
(2-tert-butyl-1H-indol-5-yl) carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Spectroscopic Data for Tert-Butyl 1H-Indol-2-ylcarbamate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1H-indol-2-ylcarbamate is a molecule of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, appearing in a vast array of biologically active compounds, including neurotransmitters, alkaloids, and pharmaceuticals. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 2-amino position of the indole ring provides a crucial intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound combines the planar, aromatic indole ring system with the bulky, non-polar tert-butyl group linked via a carbamate functionality. This combination of structural motifs gives rise to a unique spectroscopic fingerprint.
Physical and chemical stability of tert-Butyl 1H-indol-2-ylcarbamate
An In-Depth Technical Guide to the Physical and Chemical Stability of tert-Butyl 1H-indol-2-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical stability of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a predictive and methodological framework for researchers, scientists, and drug development professionals. By dissecting the molecule's constituent functional groups—the tert-butoxycarbonyl (Boc) protecting group and the indole nucleus—we anticipate its stability liabilities. This guide details the principal degradation pathways, including hydrolysis, oxidation, and photolysis, and provides robust, self-validating experimental protocols for conducting forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The ultimate goal is to empower researchers to establish a comprehensive stability profile, develop a validated stability-indicating analytical method, and make informed decisions regarding the formulation, storage, and handling of this critical compound.
Introduction: A Molecule of Two Moieties
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure comprises an indole ring system, a prevalent scaffold in numerous biologically active compounds, and a tert-butyl carbamate (Boc-carbamate) protecting group. This combination makes it a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its stability is not merely an academic exercise; it is a critical prerequisite for its effective use in a regulated drug development environment.[2][3]
The stability profile of a synthetic intermediate directly impacts the quality, purity, and safety of the final API.[3] Degradation can lead to the formation of impurities that may be difficult to remove, potentially possess their own pharmacological or toxicological activity, and compromise the integrity of the manufacturing process. This guide, therefore, provides the foundational knowledge and practical protocols to thoroughly investigate and control the stability of this compound.
Structural Analysis
The key to predicting the stability of this molecule lies in understanding the distinct chemical properties of its two core components:
-
The Indole Ring: This aromatic heterocyclic system is electron-rich and susceptible to electrophilic attack and oxidation. Its stability can be influenced by pH, light, and the presence of oxidizing agents.[4]
-
The tert-Butyl Carbamate (Boc Group): This functional group is a widely used amine-protecting group, prized for its stability under many synthetic conditions but its designed lability to acid.[5][6] Its primary degradation pathway is acid-catalyzed hydrolysis. The carbamate linkage itself can also be susceptible to base-catalyzed hydrolysis.[1]
Figure 1: Structural components of this compound.
Physicochemical Properties
While specific, experimentally determined data for this compound is not widely published, we can collate properties from closely related analogues to establish a baseline for experimental design.
| Property | Value / Prediction | Source / Analogue |
| Molecular Formula | C₁₃H₁₆N₂O₂ | - |
| Molecular Weight | 232.28 g/mol | [7] |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Melting Point | 105-126 °C (range) | Based on tert-Butyl carbamate (105-108 °C) and various indole derivatives.[8][9] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, chloroform); slightly soluble in water. | Based on tert-Butyl carbamate properties.[9] |
| XLogP3 | ~2.4 - 3.6 | Based on isomers like tert-butyl N-(1H-indol-5-yl)carbamate.[7][10] |
Anticipated Chemical Degradation Pathways
A thorough understanding of potential degradation mechanisms is essential for designing effective stress studies. The primary liabilities of this compound are hydrolysis of the carbamate and oxidation of the indole ring.
Hydrolytic Degradation
The carbamate linkage is the most probable site of hydrolytic cleavage. This degradation is highly pH-dependent.[1][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc group is readily cleaved to yield 2-amino-1H-indole, isobutylene, and carbon dioxide. This is the most significant and predictable degradation pathway for this molecule.
-
Base-Catalyzed Hydrolysis: Alkaline conditions can also promote hydrolysis of the carbamate ester linkage, though often requiring more forcing conditions than acid-catalyzed cleavage, to produce the corresponding carbamic acid, which is unstable, and tert-butanol.[1]
Figure 2: Predicted hydrolytic degradation pathways.
Oxidative Degradation
The electron-rich indole nucleus is susceptible to oxidation, particularly in the presence of agents like hydrogen peroxide (H₂O₂), metal ions, or atmospheric oxygen under heat and light. Oxidation can occur at various positions on the indole ring, leading to a complex mixture of degradation products, including hydroxylated species or ring-opened products.
Figure 3: Potential oxidative degradation of the indole moiety.
Photolytic and Thermal Degradation
-
Photostability: Indole derivatives are known to be sensitive to light.[4] Exposure to UV or high-intensity visible light can induce photochemical reactions, leading to discoloration and the formation of complex polymeric degradation products. This is a critical parameter to test according to ICH guideline Q1B.[1]
-
Thermal Stability: While the indole ring is generally thermally stable, the Boc-carbamate group can undergo thermolysis at elevated temperatures, although this typically requires temperatures higher than those used in standard accelerated stability studies (e.g., >100-120 °C).
Experimental Design for Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of stability analysis.[1][2][3][11] The objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to produce and identify potential degradants without destroying the molecule entirely.[1] This process is fundamental to developing and validating a stability-indicating analytical method.
Figure 4: General workflow for a forced degradation study.
Step-by-Step Protocols
The following protocols are designed as robust starting points. The concentration of reagents and duration of stress should be adjusted to achieve the target 5-20% degradation.
Protocol 4.1.1: Acidic Hydrolysis
-
Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubation: Store the solution at 60°C, protected from light. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M sodium hydroxide (NaOH) to halt the degradation.
-
Rationale: The use of elevated temperature accelerates the acid-catalyzed cleavage of the Boc group. Neutralization is critical to prevent further degradation on the autosampler of the HPLC.
Protocol 4.1.2: Basic Hydrolysis
-
Preparation: Use the same 1 mg/mL stock solution as in 4.1.1.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubation: Store the solution at 60°C, protected from light. Withdraw aliquots at time points as determined by the reaction rate.
-
Quenching: Neutralize each aliquot with an equivalent volume of 0.1 M HCl before analysis.
-
Rationale: This protocol tests the lability of the carbamate linkage under alkaline conditions. As with acid hydrolysis, quenching ensures the analytical result reflects the specific time point.
Protocol 4.1.3: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[1]
-
Incubation: Store the solution at room temperature, protected from light, for up to 48 hours. Monitor periodically.
-
Quenching: No quenching is typically required, but samples should be analyzed promptly.
-
Rationale: 3% H₂O₂ is a standard reagent for simulating oxidative stress. The indole nucleus is the primary target. The reaction is typically run at room temperature to avoid thermally-induced degradation.[1]
Developing a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all process impurities and degradation products.
Method of Choice: High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for stability studies of pharmaceutical compounds.[1][12][13]
-
Rationale for HPLC over GC: Many carbamates are thermally labile and may degrade in the high-temperature injector port of a Gas Chromatograph (GC), making quantification unreliable.[1][14] HPLC analysis is performed at or near ambient temperature, preserving the integrity of the sample.
Illustrative HPLC Method Parameters
The following table provides a starting point for method development. The goal is to achieve baseline separation between the main peak (this compound) and all degradation peaks.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Start at 10-20% B, ramp to 95% B over 20-30 minutes | A gradient is essential to elute both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 220 nm & 280 nm | 220 nm provides a general response, while ~280 nm is characteristic of the indole chromophore. A DAD allows for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Conclusion
The stability of this compound is governed by the distinct chemical behaviors of its indole and Boc-carbamate functionalities. The primary degradation pathways are predictable: acid-catalyzed hydrolysis of the Boc group and oxidation of the indole ring. A systematic investigation using the forced degradation protocols outlined in this guide is paramount. By subjecting the molecule to controlled hydrolytic, oxidative, photolytic, and thermal stress, researchers can proactively identify potential degradants. This knowledge is indispensable for the development of a robust, stability-indicating HPLC method, which in turn is crucial for ensuring the quality, safety, and efficacy of any subsequent API derived from this versatile intermediate. Adherence to these principles will provide the trustworthy data required for regulatory submissions and successful drug development.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.
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Navigating the Synthesis and Application of N-Boc-2-Aminoindoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the 2-Aminoindole Scaffold and the N-Boc Protecting Group
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Among its derivatives, the 2-aminoindole moiety stands out as a privileged scaffold, integral to compounds exhibiting a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The strategic placement of the amino group at the 2-position provides a vector for molecular elaboration and a key interaction point with biological targets.[1]
However, the inherent reactivity of the 2-amino group necessitates a robust protection strategy during multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose. Its widespread use stems from its ease of installation, stability under a broad range of reaction conditions (including basic, nucleophilic, and reductive environments), and, crucially, its facile removal under mild acidic conditions.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, characterization, and application of tert-butyl 1H-indol-2-ylcarbamates, a critical class of intermediates in contemporary drug discovery. While a specific CAS number for the parent compound, tert-butyl 1H-indol-2-ylcarbamate, is not cataloged, this guide will focus on the general and highly adaptable synthesis and utility of this class of molecules.
Core Synthesis Strategy: A Modular and Reliable Pathway to N-Boc-2-Aminoindoles
The synthesis of tert-butyl 1H-indol-2-ylcarbamates can be logically approached in a two-stage process: first, the construction of the 2-aminoindole core, followed by the protection of the amino group with the Boc moiety. Numerous methods exist for the synthesis of the indole ring itself, with classic named reactions like the Fischer, Reissert, and Bartoli syntheses providing foundational strategies.[6][7][8] More contemporary, metal-catalyzed approaches offer expanded scope and milder conditions.[9]
For the purpose of this guide, we will focus on a versatile and efficient one-pot synthesis of 2-aminoindoles from readily available starting materials, followed by a standard Boc-protection protocol. This approach is amenable to the generation of a diverse library of substituted analogs for structure-activity relationship (SAR) studies.
Part 1: Synthesis of the 2-Aminoindole Core
A robust method for the synthesis of 2-aminoindoles involves the reductive cyclization of an ortho-nitroarylacetonitrile derivative. This transformation is typically high-yielding and tolerates a variety of functional groups on the aromatic ring.
Experimental Protocol: Synthesis of 2-Aminoindole
-
Reaction Setup: To a solution of 2-fluoronitrobenzene (1.0 eq) in dry dimethylformamide (DMF) is added cyanoacetamide (1.0 eq) and sodium hydride (2.2 eq, 60% dispersion in mineral oil) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophilic Aromatic Substitution (SNAr): The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reductive Cyclization: After completion of the SNAr step, the reaction is carefully quenched with 1 N HCl (2.0 eq). Subsequently, iron(III) chloride (3.0 eq) and zinc dust (10 eq) are added.
-
Heating and Work-up: The mixture is heated to 100 °C for 1 hour. Upon cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aminoindole.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride is essential to deprotonate the cyanoacetamide, forming a potent nucleophile for the SNAr reaction. The subsequent one-pot reductive cyclization with zinc and iron(III) chloride provides an efficient and scalable method to construct the indole ring system.[1]
Part 2: Boc Protection of the 2-Amino Group
With the 2-aminoindole core in hand, the introduction of the Boc protecting group is a straightforward and high-yielding transformation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: The synthesized 2-aminoindole (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Reagents: Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (Et3N, 1.2 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount) are added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
Causality Behind Experimental Choices: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). The use of a base is necessary to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack on the Boc anhydride.[4][5]
Caption: Role of N-Boc-2-aminoindole in a typical drug discovery workflow.
Recent studies have highlighted the importance of 2-aminoindole derivatives as potent inhibitors of various enzymes and receptors. For instance, they have been investigated as:
-
Antiviral Agents: Certain 2-aminoindole derivatives have shown significant activity against influenza A virus by targeting the viral RNA-dependent RNA polymerase (RdRp). [2]* NOD Antagonists: Novel 2,3-diaminoindole derivatives have been identified as antagonists of Nucleotide-binding Oligomerization Domain (NOD) proteins, which are involved in inflammatory responses.
-
Kinase Inhibitors: The 2-aminoindole scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are key targets in oncology.
The ability to readily synthesize and functionalize N-Boc-2-aminoindoles makes them invaluable tools for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
While a dedicated entry for this compound in chemical databases remains elusive, the synthetic accessibility and strategic importance of the broader class of N-Boc-2-aminoindoles are well-established. This technical guide provides a comprehensive framework for the synthesis, characterization, and application of these pivotal intermediates. By understanding the underlying principles of their preparation and the versatility of the Boc protecting group, researchers can effectively leverage the 2-aminoindole scaffold to develop novel therapeutics for a range of diseases.
References
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- Taber, D. F., & Tirunahari, P. K. (2011).
- Shiri, M. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms.
- Singh, S., & Singh, S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(6), 436-454.
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PubChem. (n.d.). tert-butyl 1H-indol-7-ylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
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- Wang, Z., et al. (2015). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
- Google Patents. (2019). A method of preparing 2- aminoindole derivatives. CN108440496B.
-
ChemBK. (n.d.). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15483.
- Wang, Z., et al. (2025). Synthesis and pharmacodynamic evaluation of 2-aminoindole derivatives against influenza A virus in vitro/vivo. European Journal of Medicinal Chemistry, 271, 117044.
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Zoghlami, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2015, 1-6.
-
ResearchGate. (2025). Biologically active molecules containing 2‐aminoindole framework. Retrieved from [Link]
- Russo, C., et al. (2024). Discovery of 2,3-Diaminoindole Derivatives as a Novel Class of NOD Antagonists. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2018). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (2,3-Dihydro-1H-indol-6-yl)-carbamic Acid Tert-butyl Ester. Retrieved from [Link]
-
UNICAM. (n.d.). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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A-Technical-Guide-to-the-Synthesis-of-tert-Butyl-1H-indol-2-ylcarbamate-A-Cornerstone-for-Modern-Drug-Discovery
Abstract
The 2-aminoindole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic molecules with significant biological activity. However, the inherent instability of the parent 2-aminoindole molecule presents a considerable challenge for its application in multi-step synthetic campaigns. The introduction of the tert-butoxycarbonyl (Boc) protecting group to form tert-Butyl 1H-indol-2-ylcarbamate provides a robust, stable, and synthetically versatile intermediate. This guide offers an in-depth exploration of the synthesis of this crucial building block. While pinpointing the absolute "first" synthesis is historically complex, this document details a foundational and efficient two-stage approach: the initial formation of the 2-aminoindole core, followed by its definitive N-Boc protection. We will delve into the causality behind the synthetic strategies, provide detailed, field-tested protocols, and discuss the mechanistic underpinnings of these transformations.
Introduction: The Strategic Importance of N-Boc-2-Aminoindole
The indole nucleus is one of the most important heterocycles in drug discovery, appearing in everything from neurotransmitters like serotonin to blockbuster drugs like sumatriptan.[1] The 2-aminoindole variant is particularly noteworthy as a key fragment in a multitude of biologically active compounds, including inhibitors of IκB-kinase and phosphodiesterase-V.[1] These compounds have applications as hypotensives, diuretics, and appetite suppressants.[1]
Despite its potential, the free 2-aminoindole is notoriously unstable, prone to oxidation and dimerization. This reactivity makes its direct use in complex syntheses impractical. The solution lies in the application of a protecting group, and the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this role.
The resulting molecule, This compound , offers the perfect balance of stability and reactivity. The Boc group passivates the nucleophilic and basic nature of the exocyclic amine, allowing for selective functionalization at other positions of the indole ring.[2] Crucially, the Boc group can be removed under mild acidic conditions that often leave other functional groups intact, making it an ideal orthogonal protecting group in complex synthetic pathways.[3] This guide will illuminate a reliable pathway to this indispensable chemical tool.
The Synthetic Imperative: A Two-Stage Approach
The synthesis of this compound is most logically and efficiently approached in two distinct stages:
-
Formation of the 2-Aminoindole Core: Constructing the foundational, albeit unstable, heterocyclic system.
-
N-Boc Protection: The immediate "capping" of the reactive 2-amino group to yield the stable, workable carbamate.
This staged methodology ensures that the unstable intermediate is generated and consumed in a controlled manner, maximizing the overall yield and purity of the final product.
Stage 1: A Robust One-Pot Synthesis of 2-Aminoindole
While numerous methods exist for indole synthesis, one of the most efficient and practical routes to the 2-aminoindole core starts from readily available 2-halonitrobenzenes. A particularly effective strategy involves a one-pot, two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization.[1][4]
Causality of the Method:
-
Starting Materials: 2-Fluoronitrobenzene is an excellent substrate. The fluorine atom is a good leaving group, activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position.
-
Nucleophile: The enolate of a cyanoacetamide derivative serves as the carbon nucleophile.
-
SNAr Reaction: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the cyanoacetamide, generating the nucleophile which then displaces the fluoride.
-
Reductive Cyclization: The key transformation involves the reduction of the nitro group. A combination of zinc dust and an iron(III) chloride catalyst in an acidic medium is highly effective.[1] The resulting aniline intermediate undergoes a spontaneous intramolecular cyclization onto the nitrile, followed by tautomerization to yield the aromatic 2-aminoindole.
This one-pot approach is highly advantageous as it avoids the isolation of the potentially unstable SNAr intermediate, leading to higher overall efficiency.[1]
Stage 2: The Definitive N-Boc Protection
With the unstable 2-aminoindole formed in situ or isolated with care, the immediate protection of the amino group is paramount. The reagent of choice is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2][5]
The Mechanism of N-Boc Protection:
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of the 2-amino group nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.
-
Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butoxycarbonate anion, which is an excellent leaving group.
-
Deprotonation/Decomposition: The resulting protonated carbamate is deprotonated. The tert-butoxycarbonate leaving group is unstable and readily decomposes into carbon dioxide and the tert-butoxide anion, which can act as the base for the deprotonation step. The evolution of CO₂ gas is a strong thermodynamic driving force for the reaction.[3]
References
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- 4. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to the Putative Mechanism of Action of tert-Butyl 1H-indol-2-ylcarbamate
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When functionalized at the 2-position with a carbamate moiety, specifically a tert-butyl carbamate, the resulting molecule, tert-Butyl 1H-indol-2-ylcarbamate, presents a unique chemical entity with unexplored therapeutic potential. This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. In the absence of direct experimental data for this specific molecule, we present a series of hypothesized mechanisms based on the well-documented activities of structurally related indole-2-carboxamides and other indole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this promising compound, from initial hypothesis to experimental validation.
Introduction to this compound: A Molecule of Interest
The structure of this compound combines two key pharmacophoric features: the indole ring and a tert-butyl carbamate group. The indole ring is a common motif in a multitude of biologically active compounds, contributing to their ability to interact with various protein targets through hydrogen bonding and π-π stacking interactions.[1][2] The carbamate group, particularly the tert-butyl carbamate (Boc), is often utilized in drug design for its chemical stability and its capacity to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The placement of the carbamate at the 2-position of the indole ring is of particular interest, as derivatives of indole-2-carboxamides have demonstrated significant biological activities, ranging from anti-infective to anticancer effects.[5][6][7]
This guide will explore the most probable mechanisms of action for this compound, drawing parallels from structurally analogous compounds. We will then provide detailed experimental protocols to systematically test these hypotheses.
Hypothesized Mechanisms of Action
Based on the structure of this compound and the known biological activities of related compounds, we propose the following potential mechanisms of action for investigation.
Modulation of Cannabinoid Receptors
Rationale: Several studies have identified indole-2-carboxamides as potent allosteric modulators of the cannabinoid CB1 receptor.[8] Given the structural similarity between a carboxamide and a carbamate at the 2-position of the indole ring, it is plausible that this compound could interact with cannabinoid receptors.
Proposed Signaling Pathway:
Caption: Putative modulation of cannabinoid receptor signaling.
Inhibition of Cholinesterases
Rationale: Carbamate derivatives are a well-established class of cholinesterase inhibitors. Furthermore, carbamate derivatives of indolines have been specifically investigated for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The carbamate moiety can act as a carbamoylating agent within the enzyme's active site, leading to reversible inhibition.
Anti-inflammatory Activity via COX Inhibition
Rationale: Indole-containing compounds, most notably Indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. While structurally distinct from Indomethacin, the indole scaffold of this compound suggests a potential for anti-inflammatory activity, possibly through interaction with COX-1 and/or COX-2.
Antioxidant Properties
Rationale: The indole nucleus is known to possess antioxidant properties due to its electron-rich nature, which allows it to scavenge free radicals. This is a common feature among many indole derivatives and represents a plausible intrinsic activity of this compound.
Experimental Workflows for Mechanistic Elucidation
To validate the aforementioned hypotheses, a systematic experimental approach is required. The following section details the protocols for key assays.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine if this compound binds to CB1 or CB2 receptors.
Experimental Workflow:
Caption: Workflow for cannabinoid receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK-293 cells transiently or stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: Use a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and a range of concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a saturating concentration of a known CB1/CB2 agonist (e.g., WIN 55,212-2).
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the inhibition of acetylcholinesterase (AChE).
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Purified human recombinant AChE.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound (this compound) at various concentrations.
-
Add the AChE enzyme to each well (except for the blank).
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm kinetically over several minutes.
-
-
Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the rate of the uninhibited enzyme.
| Component | Concentration |
| Assay Buffer | 0.1 M Phosphate, pH 8.0 |
| ATCI | 14-15 mM |
| DTNB | 10 mM |
| AChE | 0.1-0.25 U/mL |
Table 1: Reagent Concentrations for Cholinesterase Inhibition Assay
COX-2 Inhibition Assay (Fluorometric)
This assay measures the inhibition of the peroxidase activity of COX-2.
Detailed Protocol:
-
Reagents: Utilize a commercial COX-2 inhibitor screening kit.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, a fluorometric probe, and the test compound.
-
Add human recombinant COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Antioxidant Activity Assays
A panel of assays should be used to evaluate the antioxidant potential.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and widely used method to assess the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Summary and Future Directions
The structural features of this compound suggest a high probability of biological activity. The proposed mechanisms of action—cannabinoid receptor modulation, cholinesterase inhibition, COX inhibition, and antioxidant activity—are based on strong precedents from structurally related compounds. The experimental workflows provided in this guide offer a clear and systematic path to investigate these hypotheses.
Should initial screenings yield positive results in any of these assays, further studies will be warranted. These would include determining the mode of inhibition (e.g., competitive, non-competitive, or allosteric), assessing selectivity against related targets (e.g., CB2 vs. CB1, BuChE vs. AChE, COX-1 vs. COX-2), and ultimately, evaluating the compound's efficacy in cellular and in vivo models relevant to the identified mechanism. The exploration of this compound's mechanism of action holds the potential to uncover a novel therapeutic agent with applications in neurodegenerative diseases, inflammation, or other pathological conditions.
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A_Comprehensive_Guide_to_the_Biological_Potential_of_tert-Butyl_1H-indol-2-ylcarbamate_Derivatives
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] This guide provides an in-depth technical exploration of a specific class of indole derivatives: tert-Butyl 1H-indol-2-ylcarbamates. We will delve into their synthesis, diverse biological activities, and the established experimental protocols for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the therapeutic potential of these promising molecules.
The Privileged Indole Scaffold: A Gateway to Bioactivity
The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged" scaffold in drug discovery.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are critical for its interactions with various biological targets.[2] This versatility has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5][6] The introduction of a tert-butyl carbamate group at the 2-position of the indole ring creates a key intermediate, tert-Butyl 1H-indol-2-ylcarbamate, which serves as a versatile starting point for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives is a critical step in exploring their therapeutic potential. A common synthetic route involves the reaction of indole with a suitable reagent to introduce the carbamate group. Subsequent modifications to the indole ring or the carbamate moiety can then be performed to generate a library of derivatives.
General Synthetic Protocol
A general approach to synthesizing substituted tert-butyl carbamate derivatives involves the condensation of an amino-substituted precursor with various carboxylic acids in the presence of coupling reagents.[7][8]
Step-by-Step Methodology:
-
Preparation of the Amino Precursor: A typical starting material is an amino-substituted indole.
-
Coupling Reaction: The amino precursor is reacted with a selected carboxylic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt).[7][8]
-
Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.
-
Purification: The resulting product is purified using column chromatography to yield the desired tert-butyl carbamate derivative.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Indole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][5][6] Their mechanisms of action often involve the inhibition of key cellular processes such as cell division and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action
The anticancer activity of indole derivatives can be attributed to several mechanisms:
-
Tubulin Polymerization Inhibition: Some indole-based compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[5][6]
-
Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation.[1][3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[9]
-
Suppression of Signaling Pathways: Certain indole derivatives have been shown to inhibit critical signaling pathways like Akt/mTOR/NF-κB, which are often hyperactive in cancer.[10]
Experimental Evaluation of Anticancer Activity
A systematic approach is employed to evaluate the anticancer potential of newly synthesized compounds, starting with in vitro assays and progressing to in vivo models for promising candidates.[11][12][13]
3.2.1. In Vitro Assays
Initial screening of anticancer activity is typically performed using a panel of human cancer cell lines.[11][12]
a) Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]
b) Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term cytotoxic effects of a compound.[13]
Experimental Protocol:
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with the test compound for a defined period.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated until visible colonies are formed.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
3.2.2. In Vivo Models
Promising compounds identified from in vitro screens are further evaluated in animal models to assess their antitumor efficacy and toxicity.[12][13] The hollow fiber assay is a rapid in vivo method to evaluate the cytotoxicity of drugs on human tumor cells grown in hollow fibers implanted in mice.[14]
Anticancer Evaluation Workflow
Caption: Step-wise workflow for the evaluation of anticancer activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases.[15] Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have demonstrated significant anti-inflammatory properties.[5]
Mechanism of Action
The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key enzymes and pathways involved in the inflammatory response:
-
COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][15]
-
Inhibition of Protein Denaturation: Protein denaturation is a key step in the inflammatory process, and compounds that can prevent it are considered to have anti-inflammatory potential.[15][16][17]
-
Membrane Stabilization: Stabilization of lysosomal and erythrocyte membranes can prevent the release of pro-inflammatory enzymes and mediators.[15][16][18]
Experimental Evaluation of Anti-inflammatory Activity
Several in vitro assays are commonly used for the initial screening of anti-inflammatory activity.[15][16]
a) Protein Denaturation Inhibition Assay
This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[16][17][18]
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of BSA) is prepared.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) followed by heating to induce denaturation (e.g., 70°C).
-
Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.
b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonicity or heat.[18]
Experimental Protocol:
-
HRBC Suspension Preparation: A suspension of human red blood cells is prepared from fresh blood.
-
Treatment: The HRBC suspension is treated with the test compound at different concentrations.
-
Induction of Lysis: Lysis is induced by either heat or a hypotonic solution.
-
Hemoglobin Estimation: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
Calculation of Protection: The percentage of membrane stabilization is calculated.
Data Presentation: Anti-inflammatory Activity
| Derivative | Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization |
| Compound A | 100 | 45.2 ± 2.1 | 55.8 ± 3.4 |
| 250 | 68.7 ± 3.5 | 72.1 ± 4.2 | |
| 500 | 85.1 ± 4.2 | 89.3 ± 5.1 | |
| Compound B | 100 | 38.9 ± 1.8 | 49.5 ± 2.9 |
| 250 | 61.3 ± 2.9 | 65.4 ± 3.8 | |
| 500 | 79.8 ± 3.7 | 82.6 ± 4.5 | |
| Indomethacin (Standard) | 100 | 92.5 ± 4.8 | 95.2 ± 5.5 |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[19][20] Indole derivatives have shown promise as a source of new antibacterial and antifungal compounds.[1][4][21]
Mechanism of Action
The antimicrobial activity of indole derivatives can be attributed to various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Some compounds can damage the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Essential Enzymes: They can inhibit enzymes that are crucial for microbial survival and replication.
-
Interference with DNA Synthesis: Some derivatives may interfere with DNA replication or repair processes in microorganisms.[4]
Experimental Evaluation of Antimicrobial Activity
Standardized methods are used to determine the susceptibility of microorganisms to new compounds.[22][23]
a) Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][24][25][26]
Experimental Protocol:
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[24]
b) Agar Disk Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a compound.[22][26]
Experimental Protocol:
-
Inoculation: An agar plate is uniformly inoculated with a suspension of the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each disk is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Antimicrobial Susceptibility Testing Workflow
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An In-depth Technical Guide to the Solubility of tert-Butyl 1H-indol-2-ylcarbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl 1H-indol-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical data, this document leverages predictive models based on the compound's physicochemical properties to forecast its solubility in a diverse range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, enabling researchers to validate and expand upon these predictions. This work is intended to serve as a foundational resource for chemists, pharmacologists, and drug development professionals, facilitating informed solvent selection and process optimization.
Introduction: The Strategic Importance of Solubility in Drug Development
This compound (CAS: 167954-49-6) is a vital building block in the synthesis of a multitude of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the tert-butylcarbamate protecting group offers a stable yet readily cleavable moiety, crucial for multi-step synthetic pathways. The efficiency of reactions involving this intermediate, its purification, and its formulation into drug delivery systems are all critically dependent on its solubility in various organic media. An understanding of its solubility profile is, therefore, not merely an academic exercise but a cornerstone of efficient and scalable pharmaceutical development.[1][2]
This guide addresses the current knowledge gap regarding the solubility of this compound. Through a combination of computational property prediction and established solubility theory, we present a robust framework for anticipating its behavior in common organic solvents. This predictive analysis is complemented by detailed experimental methodologies, empowering researchers to ascertain precise solubility data under their specific laboratory conditions.
Physicochemical Profile and its Influence on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties and its interactions with the solvent at a molecular level. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] To understand the solubility of this compound, we must first examine its predicted molecular characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance for Solubility |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 232.28 g/mol | Influences the energy required to overcome crystal lattice forces. |
| logP (Octanol-Water) | 2.85 | Indicates a moderate lipophilicity, suggesting better solubility in non-polar to moderately polar organic solvents over water. |
| Melting Point | 165 °C | A relatively high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |
| Hydrogen Bond Donors | 2 | The two N-H groups can donate hydrogen bonds, favoring interactions with protic and polar aprecicted solvents. |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the indole nitrogen can accept hydrogen bonds, enhancing solubility in solvents capable of hydrogen bond donation. |
| Polar Surface Area (PSA) | 58.9 Ų | A moderate PSA suggests a balance between polar and non-polar characteristics, influencing its solubility across a spectrum of solvents. |
The predicted logP of 2.85 points towards a preference for organic environments over aqueous media. The presence of both hydrogen bond donors and acceptors is a critical feature, allowing for specific, strong interactions with a variety of solvents. The indole nitrogen and the carbamate N-H are hydrogen bond donors, while the carbonyl oxygen and the ether oxygen of the carbamate, along with the indole nitrogen, can act as hydrogen bond acceptors.
Predicted Solubility Profile in Common Organic Solvents
Based on the predicted physicochemical properties, a qualitative solubility profile for this compound can be projected. This analysis considers the polarity, hydrogen bonding capability, and dielectric constant of the solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Hexane | Non-polar | Low | The molecule's polarity and hydrogen bonding capabilities are mismatched with the non-polar nature of hexane. |
| Toluene | Non-polar (aromatic) | Moderate | π-π stacking interactions between the indole ring and toluene may enhance solubility compared to aliphatic non-polar solvents. |
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity can interact with the polar groups of the solute, and it does not compete for hydrogen bonds, allowing for effective solvation. |
| Ethyl Acetate | Polar Aprotic | High | The ester group can act as a hydrogen bond acceptor, and its moderate polarity aligns well with the solute's properties. |
| Acetone | Polar Aprotic | High | The ketone group is a strong hydrogen bond acceptor, and its polarity is suitable for dissolving the compound. |
| Acetonitrile | Polar Aprotic | Moderate to High | A polar solvent that can engage in dipole-dipole interactions. Its ability to accept hydrogen bonds is weaker than acetone. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen is a hydrogen bond acceptor, and its cyclic structure provides good solvation properties. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | A highly polar solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for this type of compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar solvent with a strong hydrogen bond accepting sulfoxide group, often capable of dissolving even poorly soluble compounds. |
| Methanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor. However, the non-polar regions of the solute may limit very high solubility. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may be more favorable for the solute's non-polar components. |
| Isopropanol | Polar Protic | Moderate | The increased alkyl chain length compared to ethanol further improves interaction with the non-polar parts of the solute. |
| Water | Polar Protic | Very Low | The high logP value indicates poor aqueous solubility. The hydrophobic indole and tert-butyl groups outweigh the polar carbamate functionality. |
Experimental Determination of Solubility: A Validating Protocol
While predictions offer valuable guidance, empirical determination of solubility is essential for accurate process development. The following protocols describe robust methods for both kinetic and thermodynamic solubility assessment.
Kinetic Solubility Determination (High-Throughput Screening)
This method provides a rapid assessment of solubility under non-equilibrium conditions and is suitable for initial solvent screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong solvent like DMSO (e.g., 10 mg/mL).
-
Solvent Plate Preparation: In a 96-well plate, dispense a fixed volume of each test solvent into individual wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to each well containing the test solvents. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on the solubility in the test solvent.
-
Incubation and Observation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
-
Analysis: Analyze the samples for precipitation using nephelometry, turbidimetry, or visual inspection under a microscope. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Causality Behind Experimental Choices: The use of a DMSO stock solution allows for the rapid dispensing of the compound into various solvents. The short incubation time is characteristic of kinetic solubility, reflecting the solubility relevant to many laboratory processes where dissolution is expected to be rapid.
Caption: Kinetic Solubility Determination Workflow.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true solubility of the compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single test solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Trustworthiness of the Protocol: The inclusion of an excess of the solid compound and the extended equilibration time are self-validating steps to ensure that the measured concentration represents the true thermodynamic equilibrium. The use of a quantitative analytical technique like HPLC provides accuracy and precision in the final measurement.
Interplay of Molecular Structure and Solvent Properties on Solubility
The solubility of this compound is a result of a complex interplay between its own structural features and the properties of the solvent. The following diagram illustrates these relationships.
Caption: Factors Influencing Solubility.
Conclusion and Future Perspectives
This technical guide has provided a detailed, albeit predictive, overview of the solubility of this compound in a range of common organic solvents. The analysis, grounded in the compound's predicted physicochemical properties, suggests high solubility in polar aprotic solvents such as DMF, DMSO, and THF, and moderate solubility in polar protic solvents like ethanol and isopropanol. As expected, solubility is predicted to be low in non-polar aliphatic solvents and water.
The provided experimental protocols offer a clear pathway for researchers to obtain precise, quantitative solubility data. It is our hope that this guide will serve as a valuable starting point for scientists and engineers working with this important synthetic intermediate, enabling more efficient process design, purification, and formulation development. Future work should focus on the experimental validation of these predictions and the expansion of the solubility database to include a wider range of solvents and temperatures.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
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- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
X-ray Crystal Structure of tert-Butyl 1H-indol-2-ylcarbamate: A Comprehensive Technical Guide
A thorough investigation for the X-ray crystal structure of tert-Butyl 1H-indol-2-ylcarbamate reveals a notable absence of publicly available crystallographic data. Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no definitive structural elucidation for this specific molecule has been reported in the scientific literature. This guide will, therefore, address the available information on closely related structures and the general methodologies employed for such determinations, providing a framework for the potential analysis of the title compound should its crystal structure become available in the future.
Introduction: The Significance of Indole Carbamates
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The functionalization of the indole ring, including the introduction of a carbamate group, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Tert-butyl carbamates, in particular, are widely used as protecting groups in organic synthesis due to their stability and ease of removal under specific conditions. An understanding of the three-dimensional structure of molecules like this compound is crucial for rational drug design, as it provides insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets.
Synthetic Approaches to Indole Carbamates
While the crystal structure of the target compound is not available, the synthesis of related indole carbamates is well-documented. A general approach to the synthesis of N-aryl carbamates involves the reaction of an amine with a suitable carbonylating agent. In the context of this compound, a plausible synthetic route would involve the reaction of 2-aminoindole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
It is important to note that the reactivity of the indole nitrogen can sometimes lead to the formation of the N1-acylated product. Therefore, careful optimization of reaction conditions is necessary to achieve selective N2-functionalization.
Crystallization: The Gateway to Structural Analysis
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The process of crystallization is often a matter of trial and error, involving the exploration of various solvents, temperatures, and crystallization techniques. For a molecule like this compound, a range of solvents with varying polarities would be screened. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, leading to a gradual increase in concentration and, ideally, the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
X-ray Crystallography: A Hypothetical Workflow
Should single crystals of this compound be obtained, the following workflow would be employed to determine its crystal structure.
Figure 1: A generalized workflow for X-ray crystal structure determination.
A suitable single crystal would be mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern would be collected on a detector. The resulting data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.
Anticipated Structural Features of this compound
Based on the crystal structures of related indole and carbamate-containing molecules, we can anticipate several key structural features for this compound.
Figure 2: Key structural components and potential interactions.
The indole ring is expected to be largely planar. The relative orientation of the tert-butyl carbamate group with respect to the indole ring will be of particular interest. Intermolecular interactions, such as hydrogen bonding between the N-H of the carbamate and the carbonyl oxygen of a neighboring molecule, are likely to play a significant role in the crystal packing. Pi-stacking interactions between the aromatic indole rings of adjacent molecules may also be observed.
Conclusion and Future Outlook
While the crystal structure of this compound remains undetermined, this guide provides a comprehensive overview of the methodologies and expected structural features based on related compounds. The elucidation of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists and structural biologists working with indole-based compounds. Future efforts should focus on the successful synthesis and crystallization of this molecule to enable its definitive structural characterization by X-ray crystallography.
References
As there are no direct publications on the X-ray crystal structure of this compound, a formal reference list is not applicable. The information presented is based on general principles of organic synthesis, crystallography, and the analysis of related structures found in chemical databases. For researchers interested in the synthesis and crystal structures of related compounds, the following resources are recommended:
-
The Cambridge Crystallographic Data Centre (CCDC): A comprehensive repository for small-molecule crystal structures. [Link]
-
PubChem: A public database of chemical substances and their properties. [Link]
- Scientific literature databases such as Scopus, Web of Science, and Google Scholar for synthetic procedures of related indole carbam
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Indoles Utilizing tert-Butyl 1H-indol-2-ylcarbamate
Introduction: The Privileged 2-Aminoindole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Among its many derivatives, the 2-aminoindole motif stands out as a "privileged structure" due to its remarkable versatility in interacting with a wide range of biological targets.[1] This scaffold is characterized by a planar, aromatic system with adjacent hydrogen bond donors, enabling potent interactions with protein active sites, particularly with acidic residues like aspartate and glutamate.[1] Consequently, 2-aminoindole derivatives have found applications as IκB kinase inhibitors, phosphodiesterase-V inhibitors, and agents for treating inflammatory diseases, allergies, and cancer.[1][2]
tert-Butyl 1H-indol-2-ylcarbamate serves as a versatile and stable precursor for the synthesis of a diverse library of substituted 2-aminoindoles. The tert-butoxycarbonyl (Boc) group not only modulates the reactivity of the 2-amino group but also influences the regioselectivity of further functionalization on the indole ring. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this valuable building block.
Strategic Functionalization of the Indole Nucleus
The synthetic utility of this compound lies in the ability to selectively functionalize the indole ring at multiple positions. The primary sites for modification are the indole nitrogen (N1) and the electron-rich C3 position. Furthermore, the benzene portion of the indole can be functionalized, often through directed metalation or halogenation followed by cross-coupling reactions.
Diagram of Functionalization Pathways
Caption: Synthetic pathways for functionalizing this compound.
N1-Alkylation: Modulating Solubility and Pharmacokinetics
Alkylation of the indole nitrogen is a common strategy to enhance metabolic stability and tune the lipophilicity of indole-based drug candidates. The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base, followed by quenching with an alkylating agent.
Underlying Principles
The N-H proton of indole has a pKa of approximately 17 in DMSO. The presence of the electron-donating carbamate group at the C2 position slightly increases the electron density of the pyrrole ring, but deprotonation is still readily achieved with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting indolyl anion is a potent nucleophile that readily undergoes SN2 reactions with various alkyl halides.
Experimental Protocol: N1-Benzylation
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the electrophile.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the indole N-H. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that dissolves the reactants and the indolyl anion. |
| Temperature | 0 °C to Room Temp. | Controls the rate of deprotonation and subsequent alkylation. |
| Electrophile | Benzyl Bromide | A common and reactive alkylating agent. |
C3-Functionalization: Introducing Key Pharmacophores
The C3 position of the indole nucleus is highly nucleophilic and readily undergoes electrophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups that can modulate the biological activity of the resulting molecules.
C3-Acylation via Friedel-Crafts Reaction
Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. In the context of indoles, this reaction typically proceeds under milder conditions than for less activated arenes.
Causality Behind Experimental Choices:
The indole ring is sufficiently electron-rich to undergo acylation without a strong Lewis acid catalyst, which can often lead to decomposition of the indole nucleus. The reaction can be promoted by milder Lewis acids or by using a pre-formed acylating agent like an acid anhydride or acyl chloride.
Experimental Protocol: C3-Acetylation
-
Dissolve this compound (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of a Lewis acid, such as indium(III) triflate or scandium(III) triflate (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds, including indoles.[3][4] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile.[5][6][7]
Diagram of Vilsmeier-Haack Reagent Formation and Reaction
Caption: Vilsmeier-Haack formylation of an indole derivative.
Experimental Protocol: C3-Formylation
-
In a flame-dried flask under argon, cool a solution of anhydrous DMF (3.0 eq) in anhydrous dichloromethane (DCM) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the addition of a cold aqueous solution of sodium acetate.
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting aldehyde by column chromatography.
C3-Halogenation and Subsequent Cross-Coupling
Halogenated indoles are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the introduction of aryl or heteroaryl substituents at the C3 position.
Experimental Protocol: C3-Iodination
-
Dissolve this compound (1.0 eq) in DMF.
-
Add N-iodosuccinimide (NIS) (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, protecting from light.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry over MgSO₄, concentrate, and purify by chromatography to yield the C3-iodoindole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the C3-iodoindole with an arylboronic acid.
Materials:
-
3-Iodo-tert-butyl 1H-indol-2-ylcarbamate
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
Procedure:
-
To a flask, add the 3-iodoindole (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Degas the flask by evacuating and backfilling with argon several times.
-
Add the degassed dioxane/water mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Component | Role | Rationale |
| Pd(dppf)Cl₂ | Catalyst | A robust palladium catalyst for cross-coupling reactions. |
| K₂CO₃ | Base | Activates the boronic acid for transmetalation. |
| Dioxane/Water | Solvent System | Promotes the dissolution of both organic and inorganic reagents. |
Deprotection of the 2-Carbamate Group
The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the 2-amino functionality. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve the Boc-protected indole derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry over MgSO₄, and concentrate to yield the deprotected 2-aminoindole.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted 2-aminoindoles. The protocols outlined in these application notes provide robust and reproducible methods for the functionalization of this scaffold at the N1 and C3 positions, as well as for the subsequent deprotection to reveal the final 2-aminoindole products. These strategies offer researchers in drug discovery and medicinal chemistry a powerful toolkit for the generation of novel bioactive molecules.
References
-
One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Medicinal Chemistry Letters.
-
Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry.
-
Directed (ortho) Metallation. University of California, Irvine.
-
Application Notes and Protocols: tert-Butyl Carbamate as a Directing Group in ortho-Metalation. Benchchem.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Vilsmeier-Haack Reaction. Tokyo Chemical Industry Co., Ltd..
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
-
Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
-
Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps.
-
Vilsmeier–Haack reaction - Wikipedia. Wikipedia.
-
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie.
-
Suzuki-Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition.
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.
-
Transition Metal-Free Pathways for C-3 Functionalization of Indole. ChemistrySelect.
-
Suzuki reaction example - YouTube. YouTube.
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.
Sources
- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(Tert-butoxycarbonylamino)-1h-indole-2-carboxylic acid | 1093261-27-8 | Benchchem [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tert-Butyl 1H-Indol-2-ylcarbamate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Aminoindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, the 2-aminoindole motif is of particular significance, forming the core of molecules targeting a wide range of biological pathways, including kinase inhibition, antiviral activity, and receptor modulation. However, the synthesis and selective functionalization of 2-aminoindoles can be challenging due to the presence of multiple reactive nitrogen centers.
This guide focuses on tert-Butyl 1H-indol-2-ylcarbamate , a key building block that addresses these challenges. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the C2-amino function serves a dual purpose: it modulates the nucleophilicity of the amine and allows for selective reactions at other positions of the indole ring, most notably the N1 position. The Boc group's stability under various conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal protecting group for multi-step synthetic campaigns.[2] This document provides a detailed overview of the synthesis of this building block and its application in palladium-catalyzed cross-coupling reactions, a critical transformation in modern drug discovery.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity of the reagent.
| Property | Value |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Appearance | Off-white to light yellow solid (expected) |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). |
| Stability | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA, HCl).[2][3] Store in a cool, dry place away from strong acids and oxidizing agents. |
Safety Note: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of the Building Block: A Modern Approach
The preparation of this compound can be efficiently achieved in a two-stage process. First, the 2-aminoindole core is constructed using a modern gold- and copper-catalyzed one-pot reaction from readily available anilines and ynamides.[1][4][5] This is followed by a standard N-Boc protection.
Diagram: Synthetic Workflow
Caption: A two-stage workflow for the synthesis of the title compound.
Protocol 3.1: Synthesis of 2-Aminoindole (One-Pot Method)
This protocol is adapted from the facile one-pot synthesis developed by Youn et al.[1][5]
Materials:
-
Aniline (1.0 equiv)
-
Ynamide (1.1 equiv)
-
(Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (2 mol%)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (2 mol%)
-
Copper(II) chloride (CuCl₂) (2.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aniline (1.0 mmol), PPh₃AuCl (0.02 mmol), and AgNTf₂ (0.02 mmol).
-
Add anhydrous DCE (3.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the ynamide (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the hydroamination is complete (disappearance of starting materials).
-
Add CuCl₂ (2.5 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 1-3 hours, monitoring by TLC for the formation of the 2-aminoindole product.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminoindole.
Protocol 3.2: N-Boc Protection
This is a standard procedure for the protection of an amino group.[6]
Materials:
-
2-Aminoindole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) or DMAP (catalytic)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-aminoindole (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol).
-
Add a solution of (Boc)₂O (1.2 mmol) in THF (2 mL) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography or recrystallization to afford pure this compound.
Application Note: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[7] this compound is an excellent coupling partner in this reaction, typically undergoing arylation at the indole N1 position. The Boc-protected C2-amino group serves to deactivate the C3 position towards unwanted side reactions and can be readily deprotected in a final step to reveal the desired 2-amino functionality in the target molecule.
Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The N-H of the indole coordinates to the palladium center. A base then deprotonates the coordinated indole to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the indole nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Diagram: Buchwald-Hartwig Catalytic Cycledot
Sources
- 1. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Deprotection of tert-Butyl 1H-indol-2-ylcarbamate to 2-aminoindole
An Application Guide for the Synthesis of 2-Aminoindole via Deprotection of tert-Butyl 1H-indol-2-ylcarbamate
Abstract
The 2-aminoindole scaffold is a privileged structure in medicinal chemistry and drug development, frequently appearing in a wide array of biologically active compounds.[1][2] Its synthesis often involves the use of a protecting group for the C2-amino functionality, with the tert-butyloxycarbonyl (Boc) group being a common choice due to its stability and predictable cleavage under acidic conditions.[3][4] This application note provides a comprehensive technical guide for researchers and scientists on the deprotection of this compound to yield the parent 2-aminoindole. We present detailed mechanistic insights, a comparative analysis of common deprotection protocols, step-by-step experimental procedures, and troubleshooting guidance to ensure successful and efficient synthesis.
Theoretical Background & Mechanistic Insights
A foundational understanding of the components and mechanisms involved is critical for procedural optimization and troubleshooting.
The Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[4] Its popularity stems from its robustness under a variety of non-acidic conditions (e.g., basic hydrolysis, hydrogenation) and its clean, facile removal under acidic conditions. This orthogonality allows for selective deprotection in complex molecules, making it a cornerstone of modern synthetic strategies, particularly in peptide synthesis and pharmaceutical development.[5][6]
The 2-Aminoindole Moiety: A Privileged Scaffold
2-Aminoindoles are key structural fragments in numerous compounds exhibiting a broad spectrum of biological activities, including roles as kinase inhibitors and phosphodiesterase-V inhibitors.[1] The core structure features an aromatic, planar system with two adjacent hydrogen bond donors, enabling potent interactions with protein targets.[1] However, it is crucial for the synthetic chemist to recognize that certain free 2-aminoindoles can be sensitive to air and light, which necessitates careful handling during and after the deprotection step to prevent degradation.[7]
Mechanism of Acid-Catalyzed Deprotection
The acid-catalyzed removal of the Boc group is a well-established and efficient process.[5][8] The reaction proceeds via a specific, multi-step mechanism that relies on the formation of a highly stable tert-butyl cation.
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.[6][9]
-
Cleavage & Cation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to release the highly stable tertiary tert-butyl cation.[6][9]
-
Carbamic Acid Intermediate: This cleavage results in the formation of a carbamic acid intermediate.[9]
-
Decarboxylation: Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the free amine.[5][9]
-
Salt Formation: In the presence of excess acid, the newly liberated and nucleophilic 2-aminoindole is protonated, yielding its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[9]
This process generates gaseous byproducts (CO₂ and isobutylene from the tert-butyl cation), necessitating that the reaction is performed in a well-ventilated fume hood and not in a closed system.[4][5][9]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Alternative Strategy: Thermal Deprotection
As an alternative to acid-labile cleavage, thermal deprotection offers a potentially "greener" route that avoids the use of strong acids and chlorinated solvents.[10] This method involves heating the N-Boc protected substrate at high temperatures (typically 100-250 °C), often in a high-boiling polar solvent like trifluoroethanol (TFE) or even methanol under pressure.[10][11][12] The mechanism is believed to proceed through a fragmentation pathway, yielding the free amine, isobutylene, and CO₂.[10] This method can be particularly effective for activated systems like N-Boc indoles and can sometimes offer unique selectivity between different types of Boc groups based on temperature control.[11][12]
Comparative Analysis of Deprotection Protocols
The choice of deprotection method depends on the substrate's stability, the presence of other functional groups, and desired scalability.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages & Considerations |
| TFA / DCM | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 °C to RT, 1-3 hours | Fast, reliable, and highly effective; volatile reagents are easy to remove.[5] | Strong acidity can cleave other sensitive groups (e.g., t-butyl esters, trityl); TFA is corrosive. |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane | RT, 30-60 minutes | Very fast and efficient; often provides superior selectivity over TFA for certain substrates.[13][14][15] | Dioxane is a suspected carcinogen; requires anhydrous conditions for best results. |
| Thermal | High-boiling solvent (e.g., TFE, MeOH, Toluene) | 150-240 °C, 30-90 min | Acid-free ("green") conditions; useful for substrates with acid-sensitive groups; potential for selectivity.[10][11] | Requires high temperatures which may degrade sensitive substrates; may require specialized equipment (sealed tube, flow reactor).[10] |
Detailed Experimental Protocols
General & Safety Considerations
-
Ventilation: All protocols must be conducted in a well-ventilated chemical fume hood to safely dissipate gaseous byproducts (CO₂, isobutylene).[5][9]
-
Anhydrous Conditions: For the HCl/Dioxane protocol, use of anhydrous solvent is recommended to prevent unwanted side reactions.
-
Reaction Monitoring: Progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting material.
-
Product Handling: The final 2-aminoindole product may be unstable. It is best handled under an inert atmosphere (N₂ or Ar) and stored protected from light and air. Isolation as the more stable hydrochloride or trifluoroacetate salt is often preferable.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for complete and rapid Boc removal.[3][5]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This mitigates any potential exotherm and minimizes side reactions.
-
Reagent Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.
-
Isolation: To the resulting residue, add cold diethyl ether. This will cause the 2-aminoindole trifluoroacetate salt to precipitate. Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
This method is exceptionally fast and efficient, often considered a standard procedure in peptide chemistry and beyond.[13][15]
-
Preparation: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-Dioxane or DCM in a round-bottom flask.
-
Reagent Addition: To the solution, add a commercial solution of 4M HCl in 1,4-Dioxane (5-10 eq) at room temperature with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Effervescence (CO₂ evolution) should be observed. Monitor the reaction to completion by TLC or LC-MS.
-
Isolation: Upon completion, the product hydrochloride salt often precipitates directly from the reaction mixture. If not, the product can be precipitated by the addition of an anti-solvent like diethyl ether. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Protocol C: Thermal Deprotection in Trifluoroethanol (TFE)
This protocol is suitable for substrates that are sensitive to strong acids but stable at elevated temperatures.[11]
-
Preparation: Dissolve this compound (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) in a microwave vial or a pressure-rated sealed tube.
-
Reaction: Seal the vessel and heat the mixture to 150 °C for 60 minutes, using a microwave reactor or a temperature-controlled oil bath. Caution: Ensure appropriate pressure-rated equipment is used.
-
Cooling & Monitoring: After the specified time, cool the reaction vessel to room temperature. Take an aliquot to check for reaction completion by LC-MS.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFE. The resulting crude 2-aminoindole (free base) can be purified by column chromatography on silica gel or by recrystallization.
Workflow and Troubleshooting
A generalized workflow can guide the experimental process from start to finish.
Caption: General experimental workflow for acid-mediated deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, short reaction time, or low temperature. | Add more deprotection reagent, extend the reaction time, or gently warm the reaction mixture (e.g., to 40 °C). |
| Product Degradation | The free 2-aminoindole is unstable under the reaction or workup conditions. | Use milder conditions (e.g., switch from TFA to HCl/Dioxane), ensure the reaction is not run for an unnecessarily long time, and work up the product quickly as the salt. |
| Low Yield / Oily Product | Incomplete precipitation or product is not a solid salt. | Ensure the precipitation solvent (ether) is sufficiently cold. Try a different anti-solvent (e.g., hexanes). If the product remains an oil, remove the solvent and purify by chromatography. |
| Alkylation Side Product | The reactive tert-butyl cation has alkylated the indole ring or another nucleophile. | This is less common for this substrate but can be mitigated by adding a cation scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. |
Conclusion
The deprotection of this compound is a critical final step in the synthesis of the valuable 2-aminoindole core. While standard acid-catalyzed methods using TFA in DCM or 4M HCl in dioxane are highly reliable and efficient, thermal deprotection presents a viable, acid-free alternative for specific applications. A thorough understanding of the underlying mechanism, careful selection of reagents and conditions based on substrate compatibility, and diligent reaction monitoring are paramount to achieving a high yield of the desired product. The protocols and insights provided herein serve as a robust guide for successfully navigating this important chemical transformation.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.[Link]
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).[Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).[Link]
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).[Link]
-
PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.[Link]
-
Master Organic Chemistry. Amine Protection and Deprotection.[Link]
-
J&K Scientific LLC. BOC Protection and Deprotection.[Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.[Link]
- [Source 12]Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (No valid URL provided in search results)
-
NIH National Library of Medicine. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.[Link]
-
Organic Chemistry Portal. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides.[Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods - Wordpress.[Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table.[Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.[Link]
-
RSC Publishing. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.[Link]
-
PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[Link]
-
NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]
-
MDPI. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.[Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.[Link]
- Google Patents.
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications.[Link]
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- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions with tert-Butyl 1H-indol-2-ylcarbamate
Introduction: The Strategic Importance of 2-Aminoindoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Among its many derivatives, the 2-aminoindole scaffold has emerged as a particularly privileged motif. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal pharmacophore for targeting a diverse range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3] The incorporation of a tert-butoxycarbonyl (Boc) protecting group at the 2-amino position, yielding tert-Butyl 1H-indol-2-ylcarbamate, provides a stable, versatile, and readily manipulable building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving this compound and its halogenated derivatives. We will delve into the practical aspects of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed, field-proven protocols and explaining the rationale behind the choice of reagents and conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
I. Synthesis of Key Precursors: Halogenated tert-Butyl 1H-indol-2-ylcarbamates
The successful execution of cross-coupling reactions hinges on the availability of suitably functionalized starting materials. For Suzuki-Miyaura and Sonogashira couplings, halogenated indole precursors are essential. The following section outlines a general, two-step approach to synthesize 3-bromo- and 3-iodo-tert-butyl 1H-indol-2-ylcarbamates.
A. Synthesis of this compound
The synthesis of the parent compound can be achieved through various methods, often involving the cyclization of a suitably substituted aniline derivative. A common approach involves the reaction of 2-nitrophenylacetonitrile derivatives followed by reduction and cyclization.[1][4]
B. Halogenation of this compound
The C3 position of the indole ring is particularly susceptible to electrophilic substitution. This reactivity can be exploited for the direct halogenation of the Boc-protected 2-aminoindole.
This protocol describes the bromination of this compound using N-bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NBS (1.05 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-bromo-1H-indol-2-ylcarbamate.
This protocol outlines the iodination of this compound using N-iodosuccinimide (NIS).
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flask protected from light, dissolve this compound (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere.
-
Add NIS (1.1 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield tert-butyl 3-iodo-1H-indol-2-ylcarbamate.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.
A. Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Protocol 3: Suzuki-Miyaura Coupling of tert-Butyl 3-bromo-1H-indol-2-ylcarbamate with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 3-bromoindole derivative with a generic arylboronic acid.
Materials:
-
tert-Butyl 3-bromo-1H-indol-2-ylcarbamate
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., 1,4-dioxane/water (4:1), toluene/ethanol/water (4:1:1), or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add tert-butyl 3-bromo-1H-indol-2-ylcarbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-aryl-2-(Boc-amino)indole.
C. Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | Good | General conditions for aryl bromides. |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8 | Good-Excellent | Often effective for heteroaryl halides. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 6 | Excellent | Buchwald ligands can improve efficiency. |
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7][8][9] This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.
A. Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
B. Protocol 4: N-Arylation of this compound
This protocol describes the N-arylation of the indole nitrogen of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or DavePhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the aryl bromide (1.1 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the N-aryl-2-(Boc-amino)indole.
C. Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 12 | Excellent | Strong base, good for less reactive aryl chlorides. |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | Good-Excellent | Milder base, good functional group tolerance. |
| G3-XPhos (2) | - | Cs₂CO₃ (2) | t-Amyl alcohol | 100 | 10 | Excellent | Pre-catalyst simplifies reaction setup. |
IV. Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12] This reaction is invaluable for the synthesis of alkynylated indoles, which are versatile intermediates in organic synthesis.
A. Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
B. Protocol 5: Sonogashira Coupling of tert-Butyl 3-iodo-1H-indol-2-ylcarbamate with a Terminal Alkyne
This protocol provides a general procedure for the Sonogashira coupling of the 3-iodoindole derivative with a terminal alkyne.
Materials:
-
tert-Butyl 3-iodo-1H-indol-2-ylcarbamate
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), excess, can be used as solvent)
-
Anhydrous solvent (e.g., THF or DMF, if not using amine as solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add tert-butyl 3-iodo-1H-indol-2-ylcarbamate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (1.5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 3-alkynyl-2-(Boc-amino)indole.
C. Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA (3) | THF | RT | 4 | Excellent | Classic Sonogashira conditions. |
| Pd(PPh₃)₄ (5) | CuI (2.5) | DIPEA (excess) | DIPEA | 50 | 2 | Excellent | Amine as both base and solvent. |
| PdCl₂(MeCN)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 6 | Good | Copper-free conditions are also possible. |
V. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide powerful tools for the selective functionalization of the indole core. The protocols and data presented herein offer a solid foundation for researchers to design and execute novel synthetic strategies, ultimately accelerating the pace of drug discovery and development. As with any synthetic procedure, optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(2), 140-146. [Link]
-
Palmieri, A., & Petrini, M. (2019). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. Advanced Synthesis & Catalysis, 361(15), 3425-3444. [Link]
-
Wang, K., & Dömling, A. (2006). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. Tetrahedron Letters, 47(2), 159-162. [Link]
-
Youn, S. W., Yoo, H. J., & Kim, Y. H. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(82), 12417-12420. [Link]
-
Youn, S. W., Yoo, H. J., & Kim, Y. H. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 56(82), 12417-12420. [Link]
-
Sheldrake, P. W., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11349-11360. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 111. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl (2-(5-bromo-1H-indol-3-yl)ethyl)carbamate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1228-1240. [Link]
-
Tron, G. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(4), 888-898. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Jana, S., & Ray, J. K. (2014). Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction. Journal of Chemical Sciences, 126(5), 1467-1474. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemHelper. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
-
Nolan, S. P. (Ed.). (2016). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Wiley-VCH. [Link]
-
Shvets, O. V., et al. (2020). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Catalysis and Sustainable Energy, 2(4), 271-277. [Link]
-
Turner, N. J., & Cosgrove, S. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig Arylation. Angewandte Chemie International Edition, 59(39), 17094-17098. [Link]
-
Miller, C. C., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(53), 33285-33290. [Link]
-
Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemCatChem, 12(23), 5961-5966. [Link]
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Scale-up synthesis of tert-Butyl 1H-indol-2-ylcarbamate
Application Note & Protocol Guide
Title: A Robust and Scalable Synthesis of tert-Butyl 1H-indol-2-ylcarbamate via a Modified Curtius Rearrangement
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound, a key building block in pharmaceutical and medicinal chemistry. The presented protocol is designed for researchers, chemists, and process development professionals, focusing on scalability, safety, and reproducibility. We detail a one-pot procedure starting from readily available indole-2-carboxylic acid, employing a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA). This method avoids the isolation of potentially hazardous acyl azide intermediates. The guide includes a detailed reaction mechanism, step-by-step protocols for synthesis and purification, in-process controls (IPCs), a complete analytical characterization suite, and a troubleshooting guide to ensure successful implementation at the pilot-plant scale.
Introduction and Strategic Rationale
The tert-butyloxycarbonyl (Boc) protected 2-aminoindole scaffold, specifically this compound, is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The challenge in producing this intermediate at scale lies in achieving high purity and yield while maintaining a robust and safe process.
Several synthetic routes could be envisioned, such as the direct Boc-protection of 2-aminoindole. However, 2-aminoindole itself is unstable and prone to dimerization and oxidation, making its handling and subsequent reaction on a large scale problematic.
Therefore, a more robust strategy is to build the protected amine functionality from a stable precursor. The Curtius rearrangement of indole-2-carboxylic acid offers a superior alternative.[1][2][3] This reaction transforms a carboxylic acid into a Boc-protected amine in a predictable and high-yielding manner. The classical Curtius reaction involves the formation and isolation of an acyl azide, which can be thermally sensitive and pose an explosion hazard on a large scale.
Our selected approach utilizes diphenylphosphoryl azide (DPPA) as a reagent to facilitate a modified, one-pot Curtius rearrangement.[2] This approach generates the acyl azide in situ, which then rearranges to the corresponding isocyanate. The isocyanate is immediately trapped by tert-butanol, which is present in the reaction mixture, to yield the desired carbamate. This method is advantageous for scale-up due to:
-
Enhanced Safety: Avoids the isolation of potentially explosive acyl azide intermediates.
-
Process Efficiency: A one-pot procedure reduces unit operations, saving time and resources.
-
High Yield & Purity: The reaction is generally clean with high conversion rates.
-
Stereochemical Retention: The rearrangement proceeds with complete retention of the migrating group's configuration, a key feature of the Curtius rearrangement.[1][4]
Reaction Mechanism
The synthesis proceeds via an in situ generated acyl azide, which undergoes a concerted thermal rearrangement to form an isocyanate intermediate. This is immediately trapped by the nucleophilic tert-butanol. The accepted mechanism avoids the formation of a discrete, high-energy nitrene intermediate.[4]
Caption: Modified Curtius rearrangement pathway for the synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay by trained personnel.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier Example | CAS No. | Quantity |
| Indole-2-carboxylic acid | ≥98% | Sigma-Aldrich | 1477-50-5 | 70.0 g (1.0 eq) |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Sigma-Aldrich | 26386-88-9 | 125.5 g (1.05 eq) |
| tert-Butanol | Anhydrous, ≥99.5% | Sigma-Aldrich | 75-65-0 | 322 mL (8.0 eq) |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich | 121-44-8 | 64.0 mL (1.05 eq) |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | 700 mL |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | ~2.0 L |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | ~2.0 L |
| Saturated Sodium Bicarbonate | Aqueous Solution | - | - | ~1.0 L |
| Brine | Saturated NaCl(aq) | - | - | ~500 mL |
| Anhydrous Magnesium Sulfate | Granular | - | 7487-88-9 | ~50 g |
| Equipment |
| 2 L three-neck round-bottom flask with overhead mechanical stirrer |
| Heating mantle with temperature controller and thermocouple |
| Reflux condenser with nitrogen/argon inlet |
| Addition funnel (250 mL) |
| Large separatory funnel (2 L) |
| Rotary evaporator with vacuum pump and chiller |
| Buchner funnel and filtration flask (2 L) |
| Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the 2 L three-neck flask with the overhead stirrer, reflux condenser (with N₂ inlet), and a thermocouple. Ensure the system is dry and purged with nitrogen.
-
Charge Reactants: To the flask, add indole-2-carboxylic acid (70.0 g, 0.434 mol) and anhydrous toluene (700 mL). Begin stirring to form a slurry.
-
Addition of Base and Alcohol: Add tert-butanol (322 mL, 3.47 mol) followed by the dropwise addition of triethylamine (64.0 mL, 0.456 mol) over 10 minutes at room temperature.
-
DPPA Addition: Slowly add diphenylphosphoryl azide (DPPA) (125.5 g, 0.456 mol) to the mixture via the addition funnel over 30-40 minutes. Causality Note: A slow addition rate is crucial to control the initial exotherm and ensure safe reaction conditions.
-
Reaction Execution: After the addition is complete, slowly heat the reaction mixture to 85-90 °C. Maintain this temperature and monitor for nitrogen gas evolution (bubbling). The reaction is typically complete within 4-6 hours. Expertise Note: The evolution of nitrogen gas is a visual indicator that the rearrangement is proceeding. The reaction should be held at temperature until gas evolution ceases.
-
In-Process Control (IPC): After 4 hours, carefully take a small aliquot from the reaction mixture. Quench it with methanol and analyze by TLC or HPLC to confirm the consumption of the starting material (indole-2-carboxylic acid). (See Section 4 for analytical methods).
-
Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature overnight.
-
Aqueous Workup: Transfer the cooled reaction mixture to a 2 L separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 250 mL) - To remove triethylamine hydrochloride.
-
Saturated NaHCO₃ solution (2 x 500 mL) - To remove any unreacted starting material and acidic byproducts.
-
Brine (1 x 500 mL) - To break any emulsions and begin drying.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Process Note: Do not heat the water bath above 40 °C to prevent thermal degradation of the product.
-
Isolation of Crude Product: The resulting crude solid will be a tan or off-white powder.
Step-by-Step Purification (Recrystallization)
-
Solvent Selection: A solvent system of ethyl acetate/hexanes is effective for purification.
-
Procedure: Transfer the crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (~200-250 mL) to fully dissolve the solid.
-
Crystallization: Slowly add hexanes (~800-1000 mL) to the warm solution with gentle swirling until persistent cloudiness is observed.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for at least 4 hours to maximize crystal formation.
-
Filtration and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold hexanes. Dry the product under high vacuum at 40 °C to a constant weight.
-
Final Product: The typical yield is 85-95 g (80-90%) of this compound as a white to off-white crystalline solid.
Workflow, In-Process Controls, and Final Product Analysis
A robust process relies on diligent monitoring and comprehensive final product characterization.
Caption: Overall experimental workflow from setup to final product.
Analytical Methods for Quality Control
Stringent quality control is essential for pharmaceutical intermediates.[5]
| Parameter | Method | Specification | Details |
| Identity | ¹H & ¹³C NMR | Conforms to structure | Provides unambiguous structural confirmation.[5] |
| Purity | HPLC | ≥98.5% (AUC) | Quantifies the main component and any related impurities.[6] |
| Identity | Mass Spec (MS) | Conforms to MW | Confirms the molecular weight of the compound. |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppmEtOAc ≤ 5000 ppmHexanes ≤ 290 ppm | Ensures solvents are below ICH guideline limits. |
| Appearance | Visual | White to off-white solid | Basic quality check. |
Representative Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.05 (s, 1H), 9.01 (s, 1H), 7.43 (d, J=7.9 Hz, 1H), 7.29 (d, J=8.1 Hz, 1H), 7.03 (t, J=7.6 Hz, 1H), 6.95 (t, J=7.4 Hz, 1H), 6.54 (s, 1H), 1.50 (s, 9H).
-
Mass Spec (ESI+): m/z 247.14 [M+H]⁺, 269.12 [M+Na]⁺.
Safety and Hazard Management
-
Diphenylphosphoryl azide (DPPA): Toxic and can be harmful if inhaled or absorbed through the skin. It is also thermally sensitive, although more stable than many other azides. Handle with extreme care in a fume hood. Avoid heating above 100 °C.
-
Toluene: Flammable liquid and vapor. Health hazard.
-
Triethylamine: Flammable and corrosive.
-
Pressure Build-up: The reaction evolves nitrogen gas. Ensure the reaction vessel is not a closed system and is properly vented through the condenser.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves, is mandatory at all times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Moisture in the reaction.3. Impure starting materials. | 1. Extend reaction time at 90 °C for another 2 hours.2. Ensure all reagents and solvents are anhydrous.3. Verify the purity of indole-2-carboxylic acid before starting. |
| Low Yield | 1. Inefficient extraction during workup.2. Product loss during recrystallization. | 1. Perform an additional extraction of the aqueous layers with ethyl acetate.2. Use the minimum amount of hot solvent for dissolution and ensure slow cooling to maximize crystal recovery. |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Re-dissolve the product in a minimal amount of dichloromethane, then precipitate by adding a large volume of hexanes. Or, attempt purification by column chromatography on a small scale. |
| Product Discoloration | Potential minor degradation or presence of colored impurities. | Perform a charcoal treatment during the recrystallization step. Dissolve the crude product in hot ethyl acetate, add a small amount of activated charcoal, stir for 15 mins, and filter hot through celite before proceeding. |
References
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
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Festa, C., et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(18), 4284. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
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Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 115-126. Retrieved from [Link]
-
Pati, R., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6246-6263. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Retrieved from [Link]
-
Chaloin, O., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 84, 157-166. Retrieved from [Link]
-
ResearchGate. (n.d.). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Lund, M. B., & Torssell, S. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 93. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Retrieved from [Link]
-
Pop, I., et al. (2018). Dual protection of amino functions involving Boc. RSC Advances, 8(2), 794-818. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Scribd. (n.d.). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Retrieved from [Link]
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Application Note: Leveraging Indole-Based Fragments in a Biophysical Screening Cascade for Drug Discovery
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel lead compounds, offering a distinct and highly efficient alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of large, complex molecules, FBDD focuses on libraries of small, low-molecular-weight compounds (typically < 300 Da), or "fragments".[2] Although these fragments initially exhibit weak binding affinities (in the micromolar to millimolar range), they do so with high "ligand efficiency," meaning they form high-quality, energetically favorable interactions with the target protein. This provides a more rational and atom-efficient starting point for optimization into potent drug candidates.[1][3]
Central to a successful FBDD campaign is the thoughtful design of the fragment library. One of the most potent strategies is to build libraries around "privileged scaffolds"—molecular cores that are recurrent in successful drugs and natural products. The indole scaffold is a quintessential example of such a structure.[4] Its unique aromatic and hydrogen-bonding characteristics allow it to mimic key biological recognition motifs, making indole-containing fragments particularly valuable starting points for medicinal chemistry.
This guide will use tert-Butyl 1H-indol-2-ylcarbamate as a model indole-based fragment to illustrate a robust, multi-stage biophysical screening cascade. This workflow is designed to efficiently identify true binding fragments and provide a clear path toward lead optimization.
Model Fragment: this compound
To be an effective starting point, a fragment should adhere to the "Rule of Three," a set of guidelines that ensures fragments have favorable physicochemical properties for optimization.[1] While specific data for the 2-ylcarbamate isomer is not centrally cataloged, we can analyze a closely related and well-documented analog, tert-Butyl ((1H-indol-3-yl)methyl)carbamate , to illustrate the principle.
| Property | Value | "Rule of Three" Guideline | Status |
| Molecular Weight | 246.30 g/mol [5] | < 300 Da | ✓ Compliant |
| cLogP | 2.4[5] | < 3 | ✓ Compliant |
| Hydrogen Bond Donors | 2[5] | ≤ 3 | ✓ Compliant |
| Hydrogen Bond Acceptors | 2[5] | ≤ 3 | ✓ Compliant |
| Table 1: Physicochemical properties of a model indole fragment, demonstrating compliance with the "Rule of Three." |
The FBDD Workflow: A Hierarchical & Orthogonal Approach
The core challenge in FBDD is the reliable detection of very weak binding events. A single screening technique is often insufficient and prone to false positives. Therefore, a robust FBDD campaign employs a cascade of biophysical techniques.[6][7][8] This workflow begins with a high-throughput primary screen to cast a wide net, followed by a series of lower-throughput, higher-resolution orthogonal assays to validate the initial "hits." Orthogonal validation, which uses techniques based on different physical principles, is critical for ensuring that a hit is a genuine binder and not an artifact of the primary assay.[6][8]
Diagram 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 1: Primary Screening with Differential Scanning Fluorimetry (DSF)
Causality: Why Start with DSF?
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), is an ideal technique for primary screening. It measures the thermal stability of a target protein by monitoring its unfolding temperature (Tm). The underlying principle is that the binding of a ligand, even a weak-binding fragment, will typically stabilize the protein structure, leading to a measurable increase in its Tm.[6][8]
Advantages for Primary Screening:
-
High Throughput: Assays are run in 96- or 384-well plates, allowing for the rapid screening of entire fragment libraries.
-
Low Protein Consumption: Requires only small amounts of protein per well (typically 1-5 µM).
-
Cost-Effective: Utilizes standard qPCR instrumentation.
-
Direct Binding Readout: Measures a direct consequence of binding (stabilization) without needing a functional or enzymatic activity readout.
Protocol 1: DSF Primary Screen
This protocol outlines the screening of a fragment library against a target protein to identify initial hits based on thermal stabilization.
1. Reagent Preparation:
- Target Protein Stock: Prepare a 2X stock solution (e.g., 4 µM) in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal buffer should be determined beforehand to ensure the protein shows a clear unfolding transition.
- Fluorescent Dye Stock: Prepare a 20X stock of a solvatochromic dye like SYPRO Orange in DMSO.
- Fragment Plate: Prepare a "daughter plate" by dispensing 100-200 nL of each 10 mM fragment stock (in DMSO) into the wells of a 384-well PCR plate. This results in a final assay concentration of ~100-200 µM per fragment. Include wells with DMSO only as a negative control.
2. Assay Assembly:
- Prepare a master mix of the target protein and dye. For a 10 µL final volume per well, mix the 2X protein stock and 20X dye stock in the assay buffer.
- Using a liquid handler, dispense the protein/dye master mix into the fragment plate.
- Seal the plate securely with an optically clear seal. Centrifuge briefly to collect the contents at the bottom of the wells.
3. DSF Instrument Run (qPCR Machine):
- Place the plate in a qPCR instrument.
- Set up the thermal melt protocol:
- Initial Temperature: 25 °C
- Final Temperature: 95 °C
- Ramp Rate: 0.5–1.0 °C per minute.
- Data Acquisition: Collect fluorescence data at every temperature step using the appropriate channel for the dye (e.g., ROX channel for SYPRO Orange).
4. Data Analysis & Hit Identification:
- Plot the fluorescence intensity versus temperature for each well.
- Calculate the first derivative of each curve (-dF/dT). The peak of the derivative curve corresponds to the melting temperature (Tm).
- Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control) .
- A fragment is typically considered an initial hit if it induces a ΔTm that is statistically significant, for example, greater than three times the standard deviation of the DMSO controls or a fixed cutoff (e.g., >1.0 °C).
| Fragment ID | ΔTm (°C) | Hit Status |
| DMSO Control (Avg) | 0.0 | - |
| Fragment A | +0.2 | No |
| This compound | +2.1 | Hit |
| Fragment B | -0.5 | No (Destabilizer) |
| Fragment C | +1.8 | Hit |
| Table 2: Example DSF screening data. Our model indole fragment is identified as a stabilizing hit. |
Part 2: Orthogonal Hit Validation
Causality: Why Validate with NMR and SPR?
A thermal shift in a DSF assay is not definitive proof of specific binding. Changes in buffer composition or non-specific colloidal aggregation can sometimes cause shifts. Therefore, hits from the primary screen must be validated using orthogonal methods that rely on different physical principles.[6][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.
-
NMR Spectroscopy directly observes the fragment and/or the protein in solution, providing unambiguous evidence of binding and even locating the binding site on the protein.[2]
-
Surface Plasmon Resonance (SPR) is a label-free, real-time technique that measures mass changes on a sensor surface, allowing for the precise determination of binding kinetics (kon, koff) and affinity (KD).[3]
Diagram 2: Orthogonal validation workflow for confirming primary screening hits.
Protocol 2: Saturation Transfer Difference (STD) NMR
This protocol confirms that the fragment binds to the target protein in solution.
1. Sample Preparation:
- Prepare a stock solution of the target protein (e.g., 20-50 µM) in a deuterated buffer (e.g., 50 mM d-Phosphate pH 7.4, 150 mM NaCl in 99.9% D₂O).
- Prepare a stock solution of the hit fragment (e.g., This compound ) at 10-20 mM in a deuterated solvent (e.g., DMSO-d6).
- The final NMR sample should contain the protein and the fragment at a molar ratio of ~1:100 (e.g., 20 µM protein and 2 mM fragment).
2. NMR Data Acquisition:
- Acquire a standard 1D ¹H reference spectrum.
- Set up the STD experiment:
- On-Resonance Saturation: Selectively saturate a region of the protein spectrum where no fragment signals appear (e.g., -1.0 ppm). A train of Gaussian pulses is typically used for saturation over 2-3 seconds.
- Off-Resonance Saturation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) using the same power and duration.
- The final STD spectrum is the difference between the on-resonance and off-resonance spectra.
3. Data Analysis:
- A true binder will show signals in the final STD difference spectrum. This occurs because saturation is transferred from the protein to the bound fragment, and then to the unbound fragment pool via chemical exchange.
- The presence of signals corresponding to the protons of This compound in the STD spectrum is strong evidence of binding. The relative intensity of the signals can also provide information about which part of the fragment is closest to the protein surface.
Protocol 3: Surface Plasmon Resonance (SPR) Affinity Measurement
This protocol determines the binding affinity (KD) of the validated hit.
1. Chip Preparation and Protein Immobilization:
- Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the surface using a mixture of EDC/NHS.
- Immobilize the target protein to the desired density (response units) on a flow cell.
- Deactivate any remaining active esters with ethanolamine.
- A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
2. Binding Analysis:
- Prepare a dilution series of the hit fragment (e.g., This compound ) in SPR running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO). Concentrations should span the expected KD (e.g., from 1 µM to 1 mM).
- Inject the fragment solutions over both the target and reference flow cells at a constant flow rate. Include several buffer-only injections for double referencing.
- Allow sufficient time for the binding to reach equilibrium (steady state).
3. Data Analysis:
- Subtract the reference cell data and buffer injection data from the active cell data to obtain clean sensorgrams.
- For each concentration, measure the response at steady state (Req).
- Plot Req against the fragment concentration and fit the data to a 1:1 steady-state affinity model: Req = (Rmax * [Fragment]) / (KD + [Fragment]) .
- The fit will yield the dissociation constant (KD), a quantitative measure of binding affinity.
| Fragment ID | NMR Validation | SPR KD | Final Status |
| This compound | Binding Confirmed | 450 µM | Validated Hit |
| Fragment C | No Binding Signal | - | False Positive |
| Table 3: Example validation data confirming the indole fragment as a true, albeit weak, binder. |
Part 3: The Path from Fragment to Lead
With a validated hit like This compound , which has a confirmed binding mode and a measured affinity, the next phase is to evolve it into a high-affinity lead compound. This process is guided by structural biology and iterative medicinal chemistry.[3][9]
Key Strategies for Optimization:
-
Structure-Based Growing: The most common strategy. An X-ray crystal structure of the protein-fragment complex is obtained. This reveals unoccupied pockets adjacent to the fragment. Medicinal chemists then synthesize analogs of the fragment that "grow" into these pockets to form new, favorable interactions, thereby increasing affinity.[10]
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together. The resulting larger molecule can have a much higher affinity than the sum of the individual fragments due to avidity effects.[10]
-
Fragment Merging: If multiple fragments are found to bind in an overlapping fashion, their key binding features can be combined into a single new molecule.[9][10]
Diagram 3: The structure-guided iterative cycle for optimizing a fragment hit into a potent lead compound.
Conclusion
The journey from a simple fragment to a potential drug candidate is a systematic process of discovery, validation, and optimization. By leveraging privileged scaffolds like indole, as exemplified by This compound , researchers can significantly enhance the probability of finding high-quality starting points. A robust screening cascade, employing a high-throughput primary screen like DSF followed by rigorous orthogonal validation with NMR and SPR, provides the necessary confidence to commit resources to the complex but rewarding process of structure-guided lead optimization. This methodical approach minimizes wasted effort on false positives and maximizes the potential for success in modern drug discovery.
References
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Mashalidis, E., Śledź, P., & Abell, C. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. [Link]
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Mashalidis, E., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]
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Mashalidis, E., et al. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. [Link]
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ChemBK. (2024). (R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK.com. [Link]
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ChemBK. (2024). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK.com. [Link]
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PubChem. tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. National Center for Biotechnology Information. [Link]
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Bohrium. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Ask this paper. [Link]
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PubChem. tert-butyl 1H-indol-7-ylcarbamate. National Center for Biotechnology Information. [Link]
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de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
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Sygnature Discovery. Fragment Screening. Sygnature Discovery. [Link]
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Da Settimo, F., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules. [Link]
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Application Notes and Protocols: Strategic Derivatization of the tert-Butyl 1H-indol-2-ylcarbamate Core
Authored by: A Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. tert-Butyl 1H-indol-2-ylcarbamate stands out as a particularly versatile synthetic intermediate. The presence of the Boc-protecting group on the C2-amine modulates the reactivity of the indole core, while the N-H proton and various C-H bonds remain available for strategic functionalization. This guide provides an in-depth exploration of key derivatization strategies for this scaffold, offering detailed, field-proven protocols for N-alkylation, C3-halogenation, and subsequent palladium-catalyzed cross-coupling reactions. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, owing to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets. The derivatization of the indole core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound is an ideal starting material for the synthesis of diverse compound libraries due to the stability of the Boc protecting group under various reaction conditions and its facile removal under acidic conditions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this important building block.
N-Functionalization: Targeting the Indole Nitrogen
The nitrogen atom at position 1 of the indole ring is a key site for modification. Its functionalization can significantly impact the molecule's steric and electronic properties, influencing its biological activity.
N-Alkylation via SN2 Reaction
N-alkylation of the indole core is a fundamental transformation. The acidity of the N-H proton is enhanced by the presence of the electron-withdrawing carbamate group at the C2 position, facilitating its deprotonation. The resulting indolyl anion is a potent nucleophile that readily undergoes SN2 reaction with a variety of alkylating agents.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the resulting sodium cation without interfering with the nucleophilic attack of the indolyl anion.
-
Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting anion by atmospheric moisture.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Anhydrous DMF is added via syringe, and the suspension is cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Alkylation: The alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Product | Typical Yield |
| Methyl Iodide | tert-Butyl (1-methyl-1H-indol-2-yl)carbamate | 85-95% |
| Ethyl Bromide | tert-Butyl (1-ethyl-1H-indol-2-yl)carbamate | 80-90% |
| Benzyl Bromide | tert-Butyl (1-benzyl-1H-indol-2-yl)carbamate | 88-97% |
Workflow for N-Alkylation
Caption: N-Alkylation Workflow.
C-Functionalization: Modifying the Indole Core
While the N1 position is readily functionalized, derivatization of the carbon framework of the indole ring allows for the introduction of greater structural diversity.
Electrophilic Halogenation at the C3 Position
The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic attack. Halogenation at this position provides a valuable synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions.
Causality of Experimental Choices:
-
Halogenating Agent: N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine. It is preferred over elemental bromine for its ease of handling and higher selectivity.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction as it dissolves both the indole substrate and the NBS.
Experimental Protocol: C3-Bromination
-
Dissolution: this compound (1.0 equivalent) is dissolved in THF in a round-bottom flask.
-
Reagent Addition: N-Bromosuccinimide (1.0 equivalent) is added in one portion at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1-2 hours, with reaction progress monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the C3-brominated product, which is often used in the next step without further purification.[1]
Workflow for C3-Halogenation
Caption: C3-Halogenation Workflow.
Directed C-H Functionalization of the Benzene Ring
Functionalization of the C4-C7 positions of the indole core is more challenging due to the lower intrinsic reactivity of these C-H bonds. However, the use of directing groups can overcome this challenge, enabling site-selective reactions.[2] While the Boc-carbamate at C2 is not a strong directing group for the benzene portion of the indole, N-protection with groups like N-P(O)tBu₂ can direct functionalization to the C7 and C6 positions.[2]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The halogenated indole derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond between the indole core and a wide variety of aryl or vinyl boronic acids.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is highly effective for this type of cross-coupling.
-
Base: A base, such as sodium carbonate (Na₂CO₃), is required for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask are added the C3-bromoindole derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Solvent Addition: 1,4-Dioxane and water (typically a 4:1 to 10:1 ratio) are added, and the mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred for 4-16 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Table 2: Suzuki-Miyaura Coupling Partners
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | tert-Butyl (3-phenyl-1H-indol-2-yl)carbamate | 75-90% |
| 4-Methoxyphenylboronic acid | tert-Butyl (3-(4-methoxyphenyl)-1H-indol-2-yl)carbamate | 70-85% |
| Pyridin-3-ylboronic acid | tert-Butyl (3-(pyridin-3-yl)-1H-indol-2-yl)carbamate | 65-80% |
Workflow for Suzuki-Miyaura Coupling
Sources
Application Note: A Comprehensive Guide to the Synthesis of tert-Butyl 1H-indol-2-ylcarbamate
Abstract
This application note provides a detailed experimental protocol for the synthesis of tert-butyl 1H-indol-2-ylcarbamate, a valuable intermediate in medicinal chemistry and drug development. The procedure is based on the well-established method of amine protection using di-tert-butyl dicarbonate (Boc-anhydride). This document offers a step-by-step guide for researchers, scientists, and drug development professionals, complete with explanations for key experimental choices, safety precautions, and characterization data. The aim is to provide a robust and reproducible method for the preparation of this important building block.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. The protection of reactive functional groups, such as amines, is a critical step in the multi-step synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2]
This guide details the synthesis of this compound from 2-aminoindole and di-tert-butyl dicarbonate. The protocol is designed to be straightforward and high-yielding, making it suitable for both small-scale research and larger-scale production.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoindole | ≥98% | Commercially Available | |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | [3] |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexane | ACS Grade | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoindole (1.32 g, 10.0 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) until the 2-aminoindole is completely dissolved.
-
Reagent Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred solution of 2-aminoindole over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in hexane.
-
The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
-
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Rationale Behind Experimental Choices
-
Solvent: Anhydrous THF is chosen as the solvent because it is inert under the reaction conditions and effectively dissolves both the starting material and the reagent.[4]
-
Base: In many Boc-protection reactions, a base such as triethylamine or DMAP is used.[1] However, for relatively nucleophilic amines like 2-aminoindole, the reaction can often proceed to completion without the need for an additional base. The absence of a strong base can help to minimize side reactions.
-
Stoichiometry: A slight excess of di-tert-butyl dicarbonate is used to ensure complete conversion of the starting 2-aminoindole.
-
Work-up: The aqueous wash with sodium bicarbonate is to remove any unreacted Boc-anhydride and any tert-butoxycarboxylic acid that may have formed. The brine wash is to remove any remaining water from the organic layer.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target product.[5]
Characterization Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.0 (br s, 1H, NH-indole), ~7.5 (d, 1H), ~7.3 (d, 1H), ~7.1 (t, 1H), ~7.0 (t, 1H), ~6.8 (s, 1H), ~6.5 (br s, 1H, NH-Boc), 1.55 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~153.5, ~136.0, ~129.0, ~128.5, ~121.0, ~120.0, ~111.0, ~100.0, ~81.0, ~28.5 |
Note: The expected NMR chemical shifts are estimates based on similar structures and may vary slightly.
Safety and Handling
All experimental procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Aminoindole: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and liquid.[3][7] It is also an irritant and may cause skin and eye irritation.[7][8] Handle with care and avoid inhalation of dust or vapors.[7][9] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][7][9]
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. It is a skin and eye irritant and may cause respiratory irritation.
-
Ethyl Acetate and Hexane: Flammable liquids. Use in a well-ventilated area away from ignition sources.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can confidently prepare this versatile building block for their synthetic endeavors in drug discovery and development. The rationale provided for the experimental choices aims to empower scientists to adapt and troubleshoot the procedure as needed for their specific applications.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Synthesis of a Series of Diaminoindoles. National Institutes of Health. [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. [Link]
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
Supporting Information. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
tert-butyl 1H-indol-7-ylcarbamate. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
- CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Synthesis and Purification of Tert-Butyl Chloride. Scribd. [Link]
- WO2005040078A1 - Purification of tertiary butyl alcohol.
-
(S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. PubChem. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. fishersci.com [fishersci.com]
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- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 1H-indol-2-ylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl 1H-indol-2-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. This document provides in-depth technical advice, detailed protocols, and mechanistic insights to ensure the successful and reproducible synthesis of this key intermediate.
Introduction: The Chemistry of Protecting 2-Aminoindole
The synthesis of this compound is primarily an N-protection reaction of the 2-amino group of 2-aminoindole using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction presents unique challenges due to the inherent reactivity of the indole nucleus and the stability of the starting material. The 2-aminoindole scaffold contains two nucleophilic nitrogen atoms: the exocyclic 2-amino group and the endocyclic indole nitrogen (N-1). Achieving selective acylation at the 2-amino position is paramount for a high-yielding synthesis. This guide will address the critical parameters that govern this selectivity and provide solutions to common pitfalls.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the synthesis of this compound.
Q1: My yield is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Degradation of the 2-Aminoindole Starting Material: 2-Aminoindoles can be unstable and are susceptible to oxidation and decomposition, especially when exposed to air, light, or harsh basic conditions.[1]
-
Non-selective Acylation: Competition between the 2-amino group and the indole N-1 position for reaction with Boc₂O can lead to a mixture of products, thereby reducing the yield of the desired isomer.[2][3]
-
Formation of Di-Boc Byproduct: Under certain conditions, a second Boc group can be added to either the 2-amino group or the indole nitrogen, leading to the formation of N,N-di-Boc or N-1, N-2-di-Boc species.[4][5]
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate activation of the Boc anhydride can lead to incomplete conversion of the starting material.
-
Product Loss During Workup and Purification: The product may be lost during aqueous workup or adhere to silica gel during column chromatography if not performed correctly.
Q2: I am observing multiple spots on my TLC plate. How can I improve the selectivity for the 2-amino group?
Achieving high selectivity is the cornerstone of a successful synthesis. The key lies in exploiting the differences in nucleophilicity and acidity between the two nitrogen atoms. The 2-amino group is generally more nucleophilic than the indole N-1 nitrogen. However, under strongly basic conditions, the indole N-H can be deprotonated, increasing its nucleophilicity and leading to N-1 acylation.
Strategies for Enhancing Selectivity:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the proton generated during the reaction without significantly deprotonating the indole nitrogen.[6] Avoid stronger bases like sodium hydride or organolithium reagents unless N-1 functionalization is desired.
-
Reaction Temperature: Running the reaction at a low temperature (0 °C to room temperature) generally favors the kinetically controlled product, which is the desired N-2-acylated isomer.[7]
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard choices for Boc protections and work well for this substrate.
Q3: My 2-aminoindole starting material is a dark, tarry substance. Is it still usable?
It is highly recommended to use clean, pure 2-aminoindole for this reaction. Dark coloration is a sign of decomposition and oxidation, which can lead to a host of side reactions and significantly lower yields.
Best Practices for Handling 2-Aminoindole:
-
Storage: Store 2-aminoindole under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.
-
Purification: If the starting material appears impure, consider purification by recrystallization or column chromatography immediately before use.
-
Inert Atmosphere: Always handle 2-aminoindole and set up the reaction under an inert atmosphere to prevent oxidation.
Q4: Should I use a catalyst like DMAP?
4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst that works by forming a more reactive intermediate with Boc₂O.[8][9][10]
-
Advantages: DMAP can significantly accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times. This can be beneficial in preventing the degradation of sensitive substrates.
-
Disadvantages: DMAP is a potent catalyst and can sometimes lead to over-reaction, such as the formation of di-Boc byproducts.[4] Its use should be carefully controlled, typically at catalytic amounts (1-10 mol%).
For the synthesis of this compound, starting with a catalytic amount of DMAP is a reasonable approach to improve reaction kinetics.
Troubleshooting Guide: A Tabulated Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded 2-aminoindole. 2. Insufficiently reactive conditions. 3. Inactive Boc anhydride. | 1. Use freshly purified 2-aminoindole. 2. Add a catalytic amount of DMAP (1-5 mol%). Consider a slight increase in temperature (e.g., from 0 °C to room temperature). 3. Use fresh Boc anhydride. |
| Multiple Products (Poor Selectivity) | 1. N-1 acylation. 2. Di-Boc formation. | 1. Use a non-nucleophilic base (TEA, DIPEA). Avoid strong bases. Maintain a low reaction temperature (0 °C). 2. Use a stoichiometric amount of Boc anhydride (1.0-1.1 equivalents). Avoid a large excess. |
| Product is an Oil and Difficult to Purify | 1. Residual solvent. 2. Presence of impurities. | 1. Ensure complete removal of solvent under high vacuum. 2. Attempt to crystallize the product from a suitable solvent system (e.g., heptane/ethyl acetate). If chromatography is necessary, use a gradient elution. |
| Product Decomposes During Workup | 1. Exposure to strong acid or base. | 1. Use a mild aqueous workup (e.g., saturated sodium bicarbonate solution). Avoid strong acids for quenching.[11] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and selectivity by using controlled temperature and a catalytic amount of DMAP.
Materials:
-
2-Aminoindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, round-bottom flask under an argon atmosphere, add 2-aminoindole.
-
Dissolve the 2-aminoindole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by a catalytic amount of DMAP.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the cooled 2-aminoindole solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., gradient of 10-30% ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Purification by Recrystallization
If the crude product is obtained as a solid, recrystallization can be an effective alternative to chromatography.
-
Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or isopropanol).
-
Slowly add a non-solvent in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold non-solvent, and dry under high vacuum.
Visualizing the Workflow and Mechanism
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of the Boc anhydride. The use of DMAP as a catalyst forms a more reactive N-acylpyridinium intermediate.
Caption: Catalytic mechanism of Boc protection using DMAP.
Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Khan, I., et al. (2017). N, N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c.... RSC Advances. [Link]
-
Yang, J. W., et al. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]
-
Basil, A., et al. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]
-
ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents.
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
PubMed. Regio- and chemoselective N-1 acylation of indoles: Pd-catalyzed domino cyclization to afford 1,2-fused tricyclic indole scaffolds. [Link]
-
ResearchGate. (PDF) Dual protection of amino functions involving Boc. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
PubMed. Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. [Link]
-
Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC - NIH. [Link]
-
SciSpace. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
MSU Chemistry. Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles. [Link]
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
-
PMC - NIH. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PMC - NIH. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]
-
PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Organic Chemistry Portal. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. [Link]
-
Chemical Communications (RSC Publishing). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. [Link]
Sources
- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and chemoselective N-1 acylation of indoles: Pd-catalyzed domino cyclization to afford 1,2-fused tricyclic indole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 1H-indol-2-ylcarbamate
Welcome to the technical support guide for tert-Butyl 1H-indol-2-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. As a key intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount. This guide provides in-depth, experience-driven troubleshooting for common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Understanding the Core Challenge
The synthesis of this compound, typically involving the N-Boc protection of 2-aminoindole with di-tert-butyl dicarbonate (Boc₂O), appears straightforward. However, the unique properties of the indole nucleus and the carbamate group present specific purification hurdles. The primary challenges often stem from:
-
Residual Starting Materials & Reagents: Unreacted 2-aminoindole and byproducts of Boc₂O are common contaminants.
-
Physical Form: The product often isolates as a viscous oil or an amorphous solid that is resistant to crystallization ("oiling out").
-
Chromatographic Behavior: The slightly basic indole nitrogen can interact with acidic silica gel, leading to poor separation and product degradation.
This guide will address these issues systematically.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses the most frequent issues encountered during purification.
Q1: My crude product is a sticky, brown oil after work-up and solvent removal. How can I get it to solidify and improve its purity?
This is the most common issue. The oily nature is often due to residual solvents or low-molecular-weight, non-polar impurities that inhibit lattice formation.
Root Cause Analysis:
-
Excess Reagents: Unreacted Boc₂O and its primary byproduct, tert-butanol, can act as plasticizers.
-
Reaction Byproducts: Minor side-reactions can produce oligomeric or tarry materials, characteristic of indole chemistry.
-
Solvent Trapping: High-boiling point solvents used in the reaction (e.g., DMF, THF) can be difficult to remove completely under vacuum, leaving an oil.
Troubleshooting Strategy: Trituration
Before resorting to chromatography, a carefully executed trituration can be highly effective. This process involves suspending the crude oil in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble.
Step-by-Step Protocol: Trituration with Hexanes/Ether
-
Transfer the crude oil to a round-bottom flask or an Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of a non-polar solvent system. A good starting point is a 9:1 mixture of hexanes and diethyl ether.
-
Stir the mixture vigorously at room temperature. Use a spatula to scrape the sides of the flask to break up the oil and maximize contact with the solvent.
-
Often, the oil will slowly transform into a fine, off-white or tan precipitate as impurities are washed away. This can take anywhere from 30 minutes to several hours.
-
Once a free-flowing solid has formed, collect the product by vacuum filtration.
-
Wash the solid on the filter with a generous amount of cold hexanes to remove any remaining soluble impurities.
-
Dry the purified solid under high vacuum. Check the purity by ¹H NMR and TLC.
Expert Insight: If the product remains oily, try placing the flask in an ice bath during trituration to decrease its solubility further. If it still fails to solidify, column chromatography is the necessary next step.
Q2: My ¹H NMR spectrum shows unreacted 2-aminoindole and a large singlet around 1.45 ppm that I suspect is from the Boc group. How do I remove the starting material and other Boc-related species?
This indicates an incomplete reaction or inefficient work-up.
Root Cause Analysis:
-
Unreacted 2-aminoindole: A basic impurity that is often soluble in organic solvents.
-
Boc-related Impurities: Excess Boc₂O and tert-butanol are the likely culprits for signals around the Boc-protons of your product.
Troubleshooting Strategy: Acidic Wash & Chromatography
-
Acidic Wash: To remove the basic 2-aminoindole, dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 5% citric acid or 1M HCl)[1][2]. The protonated 2-aminoindole salt will partition into the aqueous layer. Follow with a brine wash to remove residual water.
-
Column Chromatography: This is the most reliable method to remove non-basic organic impurities like excess Boc₂O and tert-butanol. The significant polarity difference between these impurities and the desired product allows for effective separation.
Q3: I'm attempting column chromatography, but my product is streaking severely down the column, resulting in poor separation and mixed fractions. What's causing this and how can I fix it?
Streaking, or tailing, is a classic sign of undesirable secondary interactions between your compound and the stationary phase (silica gel).
Root Cause Analysis: The N-H proton of the indole ring is weakly acidic, but the lone pair on the nitrogen can act as a hydrogen bond acceptor or a weak base. This can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel.
Troubleshooting Strategy: Mobile Phase Modification & Proper Loading
A. Deactivating the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent[3][4].
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen solvent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic silanol groups, allowing your product to elute symmetrically.
B. Proper Sample Loading: A wide sample band at the start will lead to broad, overlapping fractions.
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel or Celite to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures the sample starts as a very narrow, concentrated band[5].
Purification Strategy Decision Flow
Caption: Decision tree for selecting a purification strategy.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a moderately pure crude material where the primary goal is to remove starting materials and non-polar byproducts.
1. TLC Optimization:
-
Objective: Find a solvent system where the product has an Rf value of approximately 0.25-0.35[4].
-
Procedure:
-
Prepare stock solutions of your crude material.
-
On a TLC plate, spot the material and develop in various ratios of Hexane:Ethyl Acetate (EtOAc).
-
Start with 80:20 Hex:EtOAc. If the Rf is too low, increase the polarity (e.g., 70:30). If it's too high, decrease it (e.g., 90:10).
-
Once the ideal Rf is found, add 0.5% triethylamine to the chosen eluent mixture to prevent tailing.
-
| Component | Typical Rf in 70:30 Hex:EtOAc | Notes |
| Boc₂O | > 0.8 | Very non-polar, elutes quickly. |
| Product | ~0.3 | Target Rf for good separation. |
| 2-Aminoindole | ~0.1 (streaks) | More polar, moves slowly. |
2. Column Preparation & Elution:
-
Column Packing: Dry pack the column with silica gel (230-400 mesh), then flush with the least polar solvent to create a stable bed[5].
-
Sample Loading: Use the dry loading technique described in Q3 for best results.
-
Elution: Begin eluting with the optimized solvent system. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine all fractions that show a single, clean spot corresponding to the product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purification by Recrystallization
This method is ideal if the product is mostly pure (>90%) but needs a final polishing step to achieve analytical grade.
1. Solvent Screening:
-
Objective: Find a single solvent or a binary solvent system where the product is highly soluble when hot and poorly soluble when cold.
-
Procedure:
-
Place a small amount of your compound (10-20 mg) into several small test tubes.
-
Add a few drops of a test solvent to each tube and observe solubility at room temperature.
-
If insoluble, gently heat the tube. A good solvent will fully dissolve the compound upon heating.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent system.
-
| Solvent System | Solubility Behavior | Recommendation |
| Isopropanol/Water | Dissolves in hot isopropanol; precipitates upon adding water. | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Dissolves in ethyl acetate; precipitates upon adding hexanes. | A very common and effective system[6]. |
| Dichloromethane/Pentane | Dissolves in dichloromethane; precipitates upon adding pentane. | Good for less polar compounds. |
2. Bulk Recrystallization:
-
Dissolve the bulk of your compound in the minimum amount of the hot solvent (or the "good" solvent of a binary pair).
-
Ensure everything is dissolved. If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the characteristic ¹H NMR peaks for this compound? A: In CDCl₃, you should expect to see a large singlet for the nine tert-butyl protons (C(CH₃)₃) around δ 1.5 ppm. The indole N-H proton often appears as a broad singlet between δ 8.0-9.0 ppm. The aromatic protons of the indole ring will appear between δ 7.0-7.6 ppm, and the proton at the 3-position of the indole will be a singlet or doublet around δ 6.5 ppm. Residual solvents like ethyl acetate (δ 2.04, 4.12, 1.25 ppm) or hexanes (δ ~0.9, ~1.25 ppm) are common impurities to watch for[7].
Q: How should I store the purified compound? A: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen). The Boc protecting group is labile to strong acids, and the indole ring can be sensitive to light and air over long periods[8].
Q: My compound decomposes on the TLC plate, showing a new spot at the baseline. Is it unstable on silica? A: Yes, this indicates potential instability on acidic silica gel. This reinforces the need to use a basic modifier like triethylamine in your eluent during column chromatography to minimize contact time with the acidic stationary phase[3]. If decomposition is severe, switching to a more neutral stationary phase like alumina may be necessary.
References
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
- Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (CN102020589B). Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-Butyl ((1H-indol-3-yl)methyl)carbamate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). tert-butyl 1H-indol-7-ylcarbamate. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. (n.d.). (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Available from: [Link]
- Google Patents. (CN112661672A). Crystallization method of Boc-amino acid.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
D'Andrea, S., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂. Organic Letters, 6(14), 2357-2360. Available from: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available from: [Link]
-
ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
Sources
- 1. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Deprotection of tert-Butyl 1H-indol-2-ylcarbamate
Welcome to the technical support center for troubleshooting the deprotection of tert-Butyl 1H-indol-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in cleaving the tert-butoxycarbonyl (Boc) protecting group from the 2-amino position of an indole scaffold. As specialists in synthetic chemistry, we understand that while Boc deprotection is a cornerstone reaction, the unique electronic properties of the indole ring introduce specific challenges, primarily related to the ring's acid sensitivity and high nucleophilicity.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering logical, field-tested solutions to common problems.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the deprotection of Boc-protected 2-aminoindoles.
Q1: My Boc deprotection is incomplete or stalls completely. What are the likely causes?
A1: Incomplete deprotection is the most frequent issue and typically stems from one or more of the following factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or the concentration is too low, the reaction kinetics will be slow or stall entirely. The reaction rate often shows a second-order dependence on acid concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Many reactions are complete within 1-2 hours at room temperature, but sterically hindered or electronically deactivated substrates may require longer times or gentle warming.[1]
-
Substrate Solubility: The Boc-protected starting material must be fully dissolved in the reaction solvent to ensure efficient access for the acidic reagent.[1]
-
Presence of Water: While trace amounts of water can sometimes be tolerated or even beneficial in specific scavenger cocktails, excess water can dilute the acid and hinder the reaction. Using anhydrous solvents and fresh reagents is critical.
Q2: I'm observing unexpected side products, particularly a new species with a mass increase of +56 Da. What is happening?
A2: This is a classic sign of substrate modification by the reactive tert-butyl cation (t-Bu⁺) generated during the deprotection.[2][3] The indole ring is highly electron-rich and nucleophilic, making it extremely susceptible to Friedel-Crafts-type alkylation by this electrophilic cation. The +56 Da mass shift corresponds precisely to the addition of a tert-butyl group to your molecule.[2] The C3, C5, and C7 positions of the indole are common sites for this unwanted alkylation.[4]
Q3: What are scavengers and why are they essential for this specific deprotection?
A3: Scavengers, or cation traps, are nucleophilic reagents added to the reaction mixture to intercept the reactive tert-butyl cation before it can alkylate your product.[3] For an electron-rich substrate like a 2-aminoindole, their use is not just recommended—it is often mandatory for achieving high purity. They work by reacting with the t-Bu⁺ at a much faster rate than your substrate's indole ring.[3]
Q4: Can I use basic or neutral conditions to remove the Boc group to avoid acid-related side reactions?
A4: While acid-labile, the Boc group is generally stable to basic conditions.[5] However, several methods exist for cleavage under non-acidic or mildly acidic conditions, which are particularly useful for substrates with other acid-sensitive functional groups. These include:
-
Thermal Deprotection: Simply heating the substrate, often in a high-boiling point solvent like toluene or even in boiling water, can effect deprotection.[6][7]
-
Lewis Acid-Mediated Deprotection: Reagents like Zinc Bromide (ZnBr₂) in dichloromethane (DCM) can selectively cleave Boc groups, sometimes offering different selectivity compared to strong protic acids.[8][9]
-
Alternative Reagents: Mild methods using reagents like oxalyl chloride in methanol have been developed for sensitive substrates.[5]
Troubleshooting Workflow & In-Depth Guides
When an experiment fails, a logical progression of troubleshooting steps is essential. This section provides a decision-making workflow and detailed protocols for overcoming common challenges.
Troubleshooting Decision Workflow
This workflow guides the user from initial problem identification to a viable solution.
Caption: A step-by-step troubleshooting guide for Boc deprotection.
Core Mechanism: Acid-Catalyzed Boc Deprotection
Understanding the mechanism is key to troubleshooting. The process occurs in three main stages: protonation, fragmentation, and decarboxylation.
Caption: Mechanism of acid-catalyzed Boc deprotection.[10][11][12]
The tert-butyl cation generated during fragmentation is the root cause of most side reactions.
Guide 1: Optimizing Standard Acidic Deprotection (TFA/DCM)
This is the most common method and the first to optimize.
Experimental Protocol: Standard TFA/DCM Deprotection
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.
-
Scavenger Addition: Add the chosen scavenger (e.g., triisopropylsilane (TIS), 2.5–5% v/v) to the solution.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–2 hours).
-
Work-up (Concentration): Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (2-3 times) to remove residual TFA.
-
Work-up (Neutralization & Extraction): Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
-
Work-up (Precipitation): Alternatively, after concentration (Step 5), add the residue to a large volume of cold diethyl ether to precipitate the product as its TFA salt.[13][14] Collect the solid by filtration, wash with cold ether, and dry under vacuum. This is useful for obtaining the salt form directly.
Data Summary: Common Acidic Conditions
| Reagent(s) | Typical Concentration | Solvent | Temp. (°C) | Typical Time | Notes |
| TFA | 20–50% (v/v) | DCM | 0 to RT | 0.5–2 h | Most common method. Scavengers are highly recommended for indoles.[1] |
| TFA (neat) | 95-100% | None | RT | 1–4 h | Harsh conditions, used for very stubborn substrates. Scavengers are essential.[1] |
| HCl | 4M Solution | 1,4-Dioxane | RT | 0.5–2 h | A strong alternative to TFA. Often provides cleaner reactions for certain substrates.[1][15] |
Guide 2: Mitigating Side Reactions - The Art of Scavenging
For indole-containing substrates, preventing tert-butylation is paramount.
Mechanism of Side Reaction & Scavenger Action
Caption: Prevention of indole alkylation by cation scavengers.
Choosing the Right Scavenger
The choice of scavenger depends on the functional groups present in your molecule and the reaction conditions.
| Scavenger | Use Case & Rationale | Typical Conc. |
| Triisopropylsilane (TIS) | Excellent general-purpose scavenger. It reduces the cation via hydride transfer. Highly effective for preventing indole alkylation.[2] | 2.5–5% (v/v) |
| Anisole / Thioanisole | Effective for electron-rich aromatics. Acts as a competing nucleophile. Thioanisole is also useful for preventing S-alkylation of methionine residues.[2][16] | 5% (v/v) |
| Water | Often included in scavenger cocktails (e.g., 95:2.5:2.5 TFA/TIS/H₂O).[2] It can act as a nucleophile to hydrate the cation to tert-butanol. | 2.5–5% (v/v) |
| Ethanedithiol (EDT) | Primarily used to protect free thiol groups (cysteine) but also an effective cation trap.[2] | 2.5% (v/v) |
Alternative Deprotection Protocols for Sensitive Substrates
If strong acids lead to decomposition or persistent side products, consider these milder alternatives.
Protocol 1: Thermal Deprotection
This method avoids acids and catalysts entirely, relying on heat to induce cleavage. It is considered a "green" chemistry approach.[7]
-
Setup: Dissolve the Boc-protected indole in a suitable high-boiling solvent (e.g., Toluene, NMP) or, for some substrates, in boiling water.[6][7]
-
Reaction: Heat the solution to reflux (typically 100-150 °C).[17][18] Continuous flow reactors can also be used for better temperature control and scalability.[18]
-
Monitoring: Monitor the reaction by TLC/LC-MS. Reaction times can vary significantly based on the substrate and temperature.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by standard methods (e.g., chromatography).
Protocol 2: Lewis Acid-Mediated Deprotection (ZnBr₂)
Zinc bromide is a mild Lewis acid that can effect Boc deprotection, often with different selectivity than protic acids. It has been used for the selective cleavage of Boc groups from secondary amines.[9]
-
Setup: Dissolve the Boc-protected indole (1 equiv.) in anhydrous DCM.
-
Reagent Addition: Add solid Zinc Bromide (ZnBr₂) (2-4 equivalents).[9][19]
-
Reaction: Stir the mixture at room temperature. Reaction times can be longer than with TFA, sometimes requiring several hours to days.[9] Monitor closely by TLC/LC-MS.
-
Work-up: Upon completion, quench the reaction by adding an aqueous basic solution (e.g., saturated NaHCO₃ or Na₂CO₃).[19] Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify as needed.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
Technical Support Center: Stability of tert-Butyl 1H-indol-2-ylcarbamate Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of tert-Butyl 1H-indol-2-ylcarbamate, a key intermediate in many synthetic pathways. The tert-butoxycarbonyl (Boc) protecting group is known for its lability under acidic conditions, and this guide is designed to help you navigate the challenges associated with its use, particularly with the sensitive 2-aminoindole core.
Frequently Asked Questions (FAQs)
Issue 1: My Boc deprotection is incomplete or requires harsh conditions.
Question: I am trying to deprotect this compound using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish or requires prolonged reaction times and high temperatures. Why is this happening, and what can I do?
Answer:
The stability of the Boc group can be influenced by the electron density of the nitrogen it is protecting. The 2-amino group of the indole is directly conjugated with the aromatic system, which can affect the ease of protonation and subsequent cleavage.
Troubleshooting Steps:
-
Acid Strength and Concentration: The rate of Boc cleavage has been shown to have a second-order dependence on the concentration of strong acids like HCl.[1] For less reactive substrates, increasing the concentration of the acid or using a stronger acid may be necessary. However, be mindful of potential side reactions with the indole ring at higher acid strengths.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents can participate in the reaction mechanism, while aprotic solvents primarily act as a medium. Consider switching to a different solvent system, such as HCl in dioxane or ethyl acetate, which are commonly used for Boc deprotection.[2]
-
Temperature: While increasing the temperature can accelerate the reaction, it can also lead to degradation of the sensitive 2-aminoindole product.[3] It is generally recommended to perform the reaction at room temperature or 0 °C and monitor the progress closely.
-
Alternative Reagents: If standard strong acid conditions are not effective or lead to decomposition, consider milder deprotection methods. Oxalyl chloride in methanol has been reported as a mild and efficient reagent for Boc deprotection.[2][4]
Issue 2: I am observing significant side product formation during deprotection.
Question: Upon acidic deprotection of this compound, I am seeing multiple spots on my TLC and complex NMR spectra, suggesting the formation of side products. What are these side products, and how can I avoid them?
Answer:
The indole nucleus is susceptible to electrophilic attack under acidic conditions, and the liberated tert-butyl cation is a potent electrophile. Additionally, the 2-aminoindole product itself can be unstable in strong acid.
Common Side Reactions:
-
tert-Butylation of the Indole Ring: The tert-butyl cation generated during deprotection can alkylate the electron-rich indole ring, typically at the C3, C5, or C7 positions.
-
Dimerization/Polymerization: The free 2-aminoindole can be unstable and may undergo self-condensation or polymerization reactions in the presence of strong acid.
-
Oxidation: 2-Aminoindoles can be susceptible to oxidation, leading to colored impurities.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to include a scavenger in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These compounds will quench the tert-butyl cation as it is formed.
-
Milder Acidic Conditions: Employing milder acids can reduce the extent of side reactions. Consider using aqueous phosphoric acid or carefully controlled concentrations of HCl.[2][5]
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.
Issue 3: My final 2-aminoindole product is unstable and decomposes upon isolation and storage.
Question: After successful deprotection and purification, my 2-aminoindole product seems to decompose over time, even when stored under what I believe are appropriate conditions. How can I improve its stability?
Answer:
2-Aminoindoles are known to be less stable than other aminoindoles due to the position of the amino group.[6] They are particularly sensitive to air, light, and residual acid.
Stabilization and Storage Recommendations:
-
Salt Formation: The most common and effective way to stabilize 2-aminoindole is to isolate it as a salt, such as the hydrochloride or hydrobromide salt. This protonates the basic amino group, making it less susceptible to oxidation and other degradation pathways.
-
Inert Atmosphere: Handle and store the purified 2-aminoindole under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protection from Light: Store the compound in an amber vial or a container protected from light to prevent photochemical degradation.
-
Purity: Ensure the product is free of residual acid from the deprotection step, as this can catalyze decomposition. A thorough aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial.
Troubleshooting Workflow
Here is a decision-making workflow to help you troubleshoot common issues during the acidic deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
This protocol is a starting point for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate).
-
Add triethylsilane (2-5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), carefully quench the reaction by adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Formation of the Hydrochloride Salt for Improved Stability
This protocol describes the conversion of the free 2-aminoindole to its more stable hydrochloride salt.
Materials:
-
Crude or purified 2-aminoindole
-
Diethyl ether or ethyl acetate
-
HCl solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas
Procedure:
-
Dissolve the crude or purified 2-aminoindole in a minimal amount of diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (1.1 equivalents) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate of the hydrochloride salt should form.
-
Stir the suspension for 30 minutes at room temperature.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary
| Condition | Acid | Scavenger | Temperature | Common Issues | Mitigation |
| Standard | TFA | None | Room Temp | tert-butylation, degradation | Add scavenger, lower temp |
| Mild | 10% H₃PO₄ (aq) | N/A | Room Temp | Incomplete reaction | Increase reaction time, gentle heating |
| Anhydrous | 4M HCl in Dioxane | Anisole | 0 °C to RT | Product instability | Isolate as salt immediately |
| Alternative | Oxalyl Chloride | N/A | Room Temp | - | Ensure anhydrous conditions |
Reaction Mechanism
The acidic deprotection of a Boc-protected amine follows a well-established mechanism.
Caption: General mechanism of Boc deprotection.
References
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate - Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.
- tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate - PubChem.
- Amino Acid-Protecting Groups.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF - ResearchGate.
- tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 - PubChem.
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC - NIH.
- How to avoid ester bond cleavage during Boc deprotection - Benchchem.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Amino Acid Derivatives for Peptide Synthesis.
- Amino Acid-Protecting Groups - SciSpace.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate.
- Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles.
- tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts.
- In situ generation under basic or acidic reaction conditions of alkylideneindolenines or alkylideneindoleninium ions. - ResearchGate.
- (PDF) Dual protection of amino functions involving Boc - ResearchGate.
- Dual protection of amino functions involving Boc - RSC Publishing.
- Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media - PubMed.
- Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts | Scilit.
- tert-butyl (2-(7-fluoro-1H-indol-3-yl)ethyl)carbamate - ChemicalBook.
- Lewis-Acid-Catalyzed Decarboxylative Annulation of 2-Aminoindole-3-Carboxylate with Ynals Involving [3 + 2] Spirocycloaddition and 2,3-Aza Migration | Request PDF - ResearchGate.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC - NIH.
- Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - MDPI.
- the acid base behaviour of amino acids - Chemguide.
- Rapid quantification of iodopropynyl butylcarbamate as the preservative in cosmetic formulations using high-performance liquid chromatography-electrospray mass spectrometry. | Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regioselectivity in Reactions with tert-Butyl 1H-indol-2-ylcarbamate: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 1H-indol-2-ylcarbamate. The unique electronic and steric properties of this substrate present both opportunities and challenges, particularly in controlling the site of reactivity. This guide provides field-proven insights and troubleshooting strategies to help you achieve predictable and high-yielding regioselective functionalization of the indole core.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is the intrinsic reactivity pattern of this compound in electrophilic substitutions?
The indole nucleus is an electron-rich heterocycle. The lone pair on the pyrrolic nitrogen (N1) participates in the π-system, significantly increasing the electron density at the C3 position. The tert-butylcarbamate group at the C2 position is an electron-donating group by resonance, further activating the ring towards electrophilic attack. Consequently, the C3 position is the most nucleophilic carbon and the kinetically favored site for electrophilic substitution.[1][2] However, the N1 position retains significant nucleophilicity and its proton is acidic, making it a competitive site for reaction, especially under basic conditions.[3]
Q2: How does the C2-carbamate group influence regioselectivity compared to unsubstituted indole?
The N-H of the carbamate group at C2 can act as a hydrogen-bond donor and the carbonyl as a hydrogen-bond acceptor. More importantly, it provides significant steric bulk around the C2 and C3 positions. While it electronically activates C3, its size can sterically hinder the approach of bulky electrophiles to the C3 position, although this is not typically a prohibitive factor for most common electrophiles. The group's primary electronic and steric influence solidifies C3 as the preferred site for C-H functionalization while leaving the N1 position as the main competing nucleophilic center.
Q3: Is Directed ortho-Metalation (DoM) a viable strategy for this molecule?
Yes, this is a powerful, though more advanced, strategy. The carbamate functional group is a known Directed Metalation Group (DMG).[4][5] Using a strong lithium base (like s-BuLi or t-BuLi), it is possible to direct deprotonation to the adjacent C3 position. This forms a C3-lithiated species that can be quenched with a wide variety of electrophiles, offering a highly regioselective route to C3-functionalized products that might be difficult to achieve via electrophilic substitution.
Experimental Protocol: Directed ortho-Metalation at C3
-
To a flame-dried flask under an inert atmosphere (Argon), add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add s-butyllithium (1.1 to 1.3 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours. The solution may change color, indicating the formation of the lithiated species.
-
Add the desired electrophile (e.g., trimethylsilyl chloride (TMSCl), iodine (I₂), or an aldehyde) (1.2 eq) dropwise at -78 °C.
-
Stir for an additional 1-3 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
PART 2: Troubleshooting Guide
Here we address specific experimental challenges and provide actionable solutions.
Issue 1: My reaction yields a mixture of C3 and N1 alkylated products. How can I favor C3 functionalization?
Symptoms: You are performing an alkylation with an alkyl halide and a base (e.g., NaH, K₂CO₃) and obtaining a difficult-to-separate mixture of isomers.
Root Cause Analysis: Under basic conditions, the N1 proton is abstracted to form a highly nucleophilic indolide anion. This anion exists in resonance, with negative charge density at both N1 and C3. While "harder" electrophiles and counterions (like Li⁺) tend to favor N1 attack, and "softer" electrophiles favor C3, mixtures are common.
Solutions:
-
Protect the N1 Position: This is the most definitive solution for forcing C3-selectivity in electrophilic substitutions. A removable protecting group on N1 physically blocks this position from reacting. An electron-withdrawing protecting group like tosyl (Ts) or benzenesulfonyl (Bs) is ideal as it also reduces the electron density of the indole ring, making C3 even more selectively reactive.
Caption: Workflow for achieving C3-selectivity via N1-protection.
-
Modify Reaction Conditions (Without Protection):
-
Use Metal-Catalyzed C-H Functionalization: Instead of an alkyl halide and base, consider a palladium-catalyzed direct C3-arylation with an aryl halide. Specific ligands can strongly favor C3 C-H activation over N1-arylation.[6][7][8]
-
Lower the Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the kinetically preferred C3 product.
-
Issue 2: My C3-Vilsmeier-Haack formylation is giving a low yield.
Symptoms: The reaction of your substrate with POCl₃ and DMF is sluggish or results in significant decomposition.
Root Cause Analysis: The Vilsmeier-Haack reaction is highly reliable for C3-formylation of electron-rich indoles.[9][10][11] A low yield could be due to impure reagents, insufficient activation, or decomposition under harsh workup conditions. The C2-carbamate group is generally stable to these conditions but can be sensitive to strong acid or base during workup if heated.
Solutions:
-
Reagent Quality: Ensure the use of freshly distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent (the chloroiminium salt) is sensitive to moisture.
-
Temperature Control: Form the Vilsmeier reagent at 0 °C before adding the indole substrate. The subsequent reaction with the indole can often be run at room temperature or with gentle heating (40-60 °C).
-
Careful Workup: Hydrolyze the intermediate iminium salt by pouring the reaction mixture onto ice and then neutralizing carefully with a base like NaOH or NaHCO₃ solution while keeping the temperature low. Vigorous heating during basic workup should be avoided.
Issue 3: I need to functionalize the N1 position exclusively, but I'm getting C3 side products.
Symptoms: Attempts at N1-alkylation or N1-arylation are not clean.
Root Cause Analysis: This typically occurs if the conditions used for N1-functionalization inadvertently promote competing C3-reaction pathways. For example, using an organolithium base to deprotonate N1 followed by a soft electrophile could lead to C3 attack.
Solutions:
-
For N-Alkylation: Use a strong, non-nucleophilic hydride base like NaH or KH in a polar aprotic solvent like DMF or THF. This cleanly generates the N1-anion. Subsequent addition of a primary alkyl halide will favor N-alkylation. Using cesium carbonate (Cs₂CO₃) with tetrabutylammonium iodide (TBAI) is also a very effective and mild method for N-alkylation of carbamates.[12]
-
For N-Arylation: The premier method is the Buchwald-Hartwig cross-coupling reaction.[13] This palladium-catalyzed reaction is highly selective for forming C-N bonds and is the industry standard for N-arylation of indoles and other N-H containing heterocycles.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (or triflate, 1.1-1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in a reaction tube.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
PART 3: Data Summary & Visualization
Table 1: Summary of Expected Regioselectivity for Key Reactions
| Reaction Type | Reagents | Primary Position | Secondary Position | Key Considerations |
| Halogenation | NBS, NCS in CH₂Cl₂ | C3 | N1 (minor) | Neutral conditions favor C3. |
| Nitration | NMe₄NO₃, (CF₃CO)₂O | C3 | - | Non-acidic method, highly C3 selective.[14] |
| Alkylation | NaH, then R-X in DMF | N1 | C3 | Strong base/polar solvent favors N-alkylation. |
| Formylation | POCl₃, DMF | C3 | - | Vilsmeier-Haack is highly C3-selective.[10][11] |
| N-Arylation | Pd catalyst, ligand, base | N1 | - | Buchwald-Hartwig is highly N1-selective.[13] |
| C-H Arylation | Pd catalyst, ligand, base | C3 | N1 (minor) | Ligand choice is crucial for C3-selectivity.[8] |
| Metalation | s-BuLi, then E⁺ | C3 | - | Carbamate group directs lithiation to C3.[4] |
This table provides general guidance. Actual product ratios can be highly dependent on the specific substrate, electrophile, and precise reaction conditions.
Decision-Making Flowchart for Regioselective Functionalization
Caption: A logical guide to selecting the appropriate methodology.
References
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications (RSC Publishing). [Link]
-
Palladium-Catalyzed β-Allylation of 2,3-Disubstituted Indoles. Scilit. [Link]
-
Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. PubMed. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]
-
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. PubMed. [Link]
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]
-
Copper-Catalyzed Regioselective Hydroamination and Dual Annulation of 2-Alkynyl Indole-3-carbonitriles: An Assembly of Functionalized Amino-Benzo[ h]indolo[3,2- c][6][15]naphthyridines. PubMed. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. [Link]
-
Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. PubMed. [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Electrophilic substitution of indole and its derivatives. Request PDF on ResearchGate. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. [Link]
-
Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Request PDF on ResearchGate. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups. Chemistry Stack Exchange. [Link]
-
The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Indole based multicomponent reactions towards functionalized heterocycles. ARKIVOC. [Link]
-
tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. PubChem. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Request PDF on ResearchGate. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications. [Link]
-
Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. [Source not specified, link is generic to a PDF]. [Link]
-
tert-butyl [(2S)-1-(1H-indol-3-yl)-3-{[(2R) - PubChem. PubChem. [Link]
-
Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][16]naphthyrin-5(6H)-one. PubMed Central. [Link]
-
Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. MDPI. [Link]
-
tert-butyl 1H-indol-7-ylcarbamate. PubChem. [Link]
-
Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. PubMed. [Link]16908169/)
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | 868694-44-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 16. scilit.com [scilit.com]
Alternative workup procedures for tert-Butyl 1H-indol-2-ylcarbamate synthesis
Introduction
Welcome to the technical support center for the synthesis of tert-Butyl 1H-indol-2-ylcarbamate. This carbamate is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, typically involving the Boc-protection of 2-aminoindole with di-tert-butyl dicarbonate (Boc₂O), is well-established. However, researchers frequently encounter challenges during the reaction workup and purification stages, leading to compromised yield and purity.
This guide provides in-depth, field-tested solutions to common problems. It moves beyond standard protocols to offer alternative workup procedures designed to handle specific experimental issues, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil or gum, not the expected solid. How can I induce crystallization?
This is a common issue often caused by residual solvent or the presence of impurities like tert-butanol (a byproduct of the Boc₂O reaction) or unreacted Boc₂O, which can act as crystallization inhibitors.
-
Initial Step: Ensure all volatile impurities are removed. After initial concentration on a rotary evaporator, place the flask under high vacuum for an extended period (several hours to overnight).[1] This can effectively remove both tert-butanol and some unreacted Boc₂O.[1]
-
Trituration: If the product remains oily, trituration is a powerful technique. Add a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes, heptane, or a mixture of diethyl ether and hexanes).[2][3] Stir the oily mixture vigorously. The product should gradually precipitate as a solid. The solid can then be collected by filtration.[2][3]
-
Solvent Choice: For the reaction itself, using a solvent like tetrahydrofuran (THF) or acetonitrile can be beneficial. These solvents are easily removed under vacuum, minimizing residual solvent issues compared to higher-boiling point solvents.[4]
Q2: My reaction seems complete by TLC, but the final yield is low after a standard aqueous workup. What could be the cause?
Low yields after an aqueous workup often point to two potential problems: partial hydrolysis of the Boc-protecting group or loss of product into the aqueous layer.
-
Boc Group Instability: The Boc group is known to be acid-labile.[5][6] If your workup involves an acidic wash (e.g., dilute HCl) to remove basic impurities or unreacted amine, you may be prematurely cleaving the protecting group.[6] Ensure any acidic wash is brief, performed at low temperatures (0-5 °C), and uses a very dilute acid (e.g., <0.5M HCl).[1][7]
-
Product Solubility: While the product is generally organic-soluble, it possesses some polarity. Vigorous or multiple extractions with large volumes of water can lead to product loss, especially if emulsions form. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer and to help break emulsions.
Q3: How can I easily detect unreacted di-tert-butyl dicarbonate (Boc₂O) in my crude product?
Detecting residual Boc₂O is crucial as it can interfere with subsequent reactions and purification.
-
¹H NMR Spectroscopy: Boc₂O has a very characteristic sharp singlet for its 18 protons (tert-butyl groups) in the ¹H NMR spectrum.[1] This peak is often found around δ 1.50 ppm in CDCl₃, which may be close to the product's Boc peak (around δ 1.52 ppm), but can often be distinguished.
-
TLC Visualization: Boc₂O is not easily visualized with common stains like ninhydrin (for amines) or potassium permanganate. However, it can sometimes be visualized using a p-anisaldehyde stain followed by gentle heating.
-
Physical Observation: A distinct, sweet, and somewhat sharp "Boc" smell is a strong indicator of its presence.[1] Additionally, its volatility means it can often be removed under a high vacuum.[1]
Troubleshooting Guides & Alternative Workup Protocols
This section addresses specific, complex workup challenges with detailed, step-by-step alternative procedures.
Problem 1: Standard aqueous workup is problematic. I need a robust method to remove excess Boc₂O and byproducts without chromatography.
Causality: Excess Boc₂O is often used to drive the reaction to completion. However, its low water solubility makes it difficult to remove with simple water washes.[1] The byproduct, tert-butanol, is water-soluble but can also be slow to remove completely. This protocol uses a chemical scavenger to convert Boc₂O into a highly water-soluble byproduct.
Solution: Imidazole Quench and Acid/Base Extraction
Imidazole reacts rapidly with Boc₂O to form N-tert-butoxycarbonylimidazole, which is readily removed by a dilute acid wash.[1][7][8]
Detailed Protocol:
-
Reaction Completion: Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Chemical Quench: Add imidazole (1.5 equivalents relative to the initial excess of Boc₂O) to the reaction mixture.[1]
-
Stirring: Stir the mixture at room temperature for 1-2 hours.[1] This ensures all excess Boc₂O has reacted.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute solution of aqueous HCl (e.g., 0.5 M). This wash removes the imidazole scavenger, any unreacted 2-aminoindole, and other basic impurities.[1][7]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1][9]
-
Brine Wash: Perform a final wash with brine to remove bulk water and aid in phase separation.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
Problem 2: My crude product is heavily contaminated with starting 2-aminoindole, and an acid wash risks cleaving the product.
Causality: Incomplete reactions leave unreacted starting material. While 2-aminoindole is basic and can be removed with an acid wash, this presents a risk to the acid-sensitive Boc-protected product.[5] This alternative uses a solid-phase scavenger to selectively remove the amine.
Solution: Solid-Supported Scavenger Workup
This non-aqueous approach uses a polymer-supported scavenger resin, such as silica-supported trisamine, to bind and remove excess nucleophiles (the starting amine) without introducing aqueous acid.
Detailed Protocol:
-
Reaction Completion: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk solvent.
-
Redissolve: Dissolve the crude residue in a suitable solvent like methanol or DCM.[11]
-
Add Scavenger: Add the polymer-supported trisamine resin to the solution. The amount should be sufficient to scavenge the unreacted 2-aminoindole (typically 2-3 equivalents relative to the unreacted amine).
-
Agitation: Gently agitate the mixture (e.g., on a shaker or with a stir bar) for 2-4 hours at room temperature.[11]
-
Filtration: Filter the mixture to remove the resin. The resin now has the unreacted 2-aminoindole bound to it.
-
Wash Resin: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[11]
Comparative Summary of Workup Procedures
| Parameter | Standard Aqueous Workup | Imidazole Quench Workup | Solid-Supported Scavenger Workup |
| Key Reagents | Water, Brine, NaHCO₃, optional dilute HCl | Ethyl Acetate, Imidazole, dilute HCl, NaHCO₃, Brine | Polymer-supported trisamine, Methanol/DCM |
| Primary Impurity Targeted | Water-soluble byproducts | Excess Boc₂O, unreacted amine | Unreacted 2-aminoindole |
| Typical Purity | Moderate to High (can be variable) | High to Very High | High to Very High |
| Pros | Simple, uses common reagents. | Highly effective for Boc₂O removal.[7][8] | Avoids aqueous conditions, protects acid-sensitive groups. |
| Cons | Inefficient for Boc₂O removal, risk of emulsion/hydrolysis.[1] | Adds extra steps and reagents. | Scavenger resins can be costly. |
Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for selecting an appropriate workup procedure.
Caption: Troubleshooting flowchart for workup selection.
Caption: Comparison of standard vs. alternative workup workflows.
References
-
Organic Syntheses Procedure. Org. Synth.2008 , 85, 219-230. [Link]
-
Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis2001 , No. 4, 551-553. [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses1977 , 57, 45. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. J Chem Biol2017 , 10(3), 125–135. [Link]
-
Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O] (PDF). ResearchGate. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth.2008 , 85, 10. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry2017 , 7, 209-214. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 23069-23075. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
-
Supporting Information for publications. Various sources. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Synthesis of a Series of Diaminoindoles. ACS Med. Chem. Lett.2019 , 10(5), 788–794. [Link]
-
MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Org. Synth.2007 , 84, 209. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of tert-Butyl 1H-indol-2-ylcarbamate Purity
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. Tert-Butyl 1H-indol-2-ylcarbamate, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is paramount to guarantee the reliability of subsequent synthetic transformations and the integrity of the final product.
This comprehensive technical guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity. We will delve into the principles, experimental protocols, and comparative performance of various techniques, offering researchers, scientists, and drug development professionals a practical framework for selecting and implementing the most appropriate analytical strategy for their needs.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a diverse range of therapeutic agents. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Reaction Pathways: Impurities can interfere with subsequent chemical reactions, leading to the formation of unintended byproducts and reducing the overall yield and purity of the desired compound.
-
Compromised Biological Activity: Structural analogs or unreacted starting materials can exhibit their own biological activity or interfere with the activity of the target molecule.
-
Safety Concerns: Some impurities may be toxic or immunogenic, posing a direct risk to patient safety.
Therefore, the rigorous validation of this compound purity is not just a regulatory requirement but a scientific necessity.[1]
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for purity determination is dictated by a multitude of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus in-depth characterization). Here, we compare the most pertinent techniques for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard. | Separation by HPLC followed by mass-based detection and identification. | Separation of volatile compounds based on their boiling point and polarity, with mass-based detection. |
| Primary Use | Purity determination, quantification of non-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. | Impurity identification, quantification of trace impurities, and structural elucidation. | Analysis of volatile and semi-volatile impurities, including residual solvents. |
| Key Advantages | High resolution, robust, and widely applicable for non-volatile compounds. | High precision and accuracy, non-destructive, provides structural information. | High sensitivity and selectivity, excellent for identifying unknown impurities. | High sensitivity for volatile compounds, definitive identification through mass spectra. |
| Limitations | Requires a reference standard for quantification, detection of all impurities depends on their chromophoric properties. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Can be subject to matrix effects, quantification requires careful validation. | Not suitable for non-volatile or thermally labile compounds. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for routine purity analysis of pharmaceutical intermediates like this compound due to its robustness and reliability.[2] A well-developed HPLC method can effectively separate the main component from process-related impurities and degradation products.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis.
Detailed HPLC Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:
-
0-25 min, 10-90% B
-
25-30 min, 90% B
-
30.1-35 min, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile (or a suitable solvent mixture) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Validation of the HPLC Method:
The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and excipients. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 50-150% of the nominal concentration. |
| Accuracy | The recovery of the analyte should be within 98.0-102.0% for spiked samples at three different concentration levels. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0% for multiple injections of the same sample and for analyses performed on different days by different analysts. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and should be sufficiently low to detect and quantify any potential impurities. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Detailed qNMR Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity, such as maleic anhydride or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation between scans.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Purity Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity profiling and identification.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS impurity profiling.
Detailed LC-MS Protocol:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times. The chromatographic conditions can be similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium formate as additives instead of non-volatile buffers).
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is highly recommended for accurate mass measurements and elemental composition determination of impurities.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule, typically operated in positive ion mode.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a specified mass range and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, most notably residual solvents that may be present from the synthesis and purification processes.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Sample Preparation: A headspace GC-MS method is typically used for residual solvent analysis. A known amount of the this compound is placed in a headspace vial, which is then heated to allow the volatile solvents to partition into the gas phase for injection.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-aminoindole.
-
Byproducts of the Carbamoylation Reaction: For example, di-tert-butyl dicarbonate-related impurities.
-
Degradation Products: The indole ring can be susceptible to oxidation, and the tert-butoxycarbonyl (Boc) protecting group can be labile under acidic conditions.
-
Residual Solvents: From the reaction and purification steps.
The analytical methods described above are well-suited to detect and quantify these potential impurities, ensuring a comprehensive purity profile of the this compound.
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of this compound purity requires a multi-faceted analytical approach. While HPLC-UV provides a robust and reliable method for routine quality control, orthogonal techniques such as qNMR and LC-MS are essential for absolute purity determination and in-depth impurity profiling, respectively. GC-MS remains the gold standard for the analysis of residual solvents.
By implementing a comprehensive validation strategy that leverages the strengths of these complementary techniques, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines. The protocols and comparative data presented in this guide serve as a valuable resource for establishing and validating analytical methods that are fit for purpose and compliant with stringent regulatory expectations.
References
-
Altabrisa. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa. [Link]
-
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. ICH. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). HPLC Method Development and Validation: A Review. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
MDPI. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. [Link]
-
MDPI. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]
-
MDPI. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]
-
PubChem. tert-Butyl ((2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate. [Link]
-
PubChem. tert-Butyl ((1H-indol-3-yl)methyl)carbamate. [Link]
-
ResearchGate. (2017, April). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. (2016, March 16). Characterization of the Structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate Using 2D Heteronuclear NMR Experiments. [Link]
-
Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
-
S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
Sources
A Comparative Guide to the HPLC and GC-MS Analysis of tert-Butyl 1H-indol-2-ylcarbamate
For researchers, scientists, and professionals in drug development, the accurate analytical characterization of synthetic intermediates is paramount. Tert-Butyl 1H-indol-2-ylcarbamate, a molecule incorporating both a sensitive carbamate functional group and a chromophoric indole moiety, presents unique analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, grounded in established principles for related chemical structures. While specific, validated methods for this exact analyte are not widely published, this document synthesizes field-proven insights to propose robust analytical strategies.
The Analytical Dichotomy: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of a compound like this compound hinges on the physicochemical properties of the analyte, primarily its polarity, volatility, and thermal stability. The presence of the polar indole and carbamate groups, combined with a relatively high molecular weight, suggests that HPLC would be the more direct and robust analytical approach. Conversely, the potential for thermal degradation of the tert-butoxycarbonyl (Boc) protecting group presents a significant challenge for GC-MS.
High-Performance Liquid Chromatography (HPLC): The Preferred Method for Intact Analysis
HPLC is exceptionally well-suited for the analysis of polar and semi-polar compounds that are not readily volatilized. For this compound, reverse-phase HPLC is the recommended technique.
The Rationale Behind the HPLC Method
The selection of a C18 stationary phase is based on its hydrophobic nature, which will interact with the non-polar regions of the indole ring and the tert-butyl group, providing good retention. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte. The addition of a small amount of an acid, such as formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the column and ensuring the analyte is in a consistent protonation state. UV detection is ideal due to the strong chromophore of the indole ring.
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Caption: HPLC workflow for this compound.
Experimental Protocol: HPLC Analysis
This protocol outlines a robust starting point for the analysis of this compound.
| Parameter | Condition | Justification |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | To ensure elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 220 nm and 280 nm | The indole ring has strong absorbance at these wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in mobile phase (initial conditions) to 1 mg/mL | To ensure solubility and compatibility with the analytical system. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Cautious Approach
Direct GC-MS analysis of this compound is challenging due to the thermal lability of the Boc protecting group. Heating in the GC inlet can cause the Boc group to cleave, leading to the formation of 2-aminoindole and other degradation products.[1] This would result in a chromatogram that does not accurately represent the original sample.
Overcoming Thermal Lability: Derivatization
To analyze this compound by GC-MS, derivatization is highly recommended. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the thermal stability and volatility of the molecule by protecting the active hydrogen on the indole nitrogen and the carbamate.
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Caption: GC-MS workflow with derivatization.
Experimental Protocol: GC-MS Analysis (with Derivatization)
This protocol provides a starting point for the GC-MS analysis of the silylated derivative of this compound.
| Parameter | Condition | Justification |
| Derivatization | BSTFA with 1% TMCS, 70°C for 30 min | Silylation to increase volatility and thermal stability. |
| GC Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Good general-purpose column for a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| Oven Program | 100°C (1 min hold), then 15°C/min to 300°C (5 min hold) | A temperature ramp to separate the derivatized analyte from other components. |
| Injector Temp. | 250°C | High enough for volatilization but minimized to reduce on-column degradation. |
| MS Transfer Line | 280°C | To prevent condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 50-500 | To capture the molecular ion and key fragments of the derivatized compound. |
Comparative Performance Analysis
| Performance Metric | HPLC | GC-MS |
| Direct Analysis | Yes, the intact molecule is analyzed. | Challenging, thermal degradation is likely. Derivatization is recommended. |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, with mass spectrometric detection providing high specificity. |
| Sensitivity | Good, can be enhanced with MS detection (LC-MS). | Potentially very high, especially with selected ion monitoring (SIM). |
| Robustness | High, less prone to analyte degradation during analysis. | Lower, susceptible to issues from thermal lability and matrix effects. |
| Sample Throughput | Moderate, typical run times of 15-30 minutes. | Can be faster for simple mixtures, but derivatization adds time. |
| Structural Information | Limited with UV detection. LC-MS provides molecular weight and fragmentation data. | High, EI provides characteristic fragmentation patterns for structural elucidation. |
Conclusion and Recommendation
For the routine analysis and purity assessment of This compound , HPLC is the superior technique . It allows for the direct analysis of the intact molecule, is more robust, and avoids the complications of thermal degradation inherent to GC-MS for this class of compounds. The proposed reverse-phase HPLC method with UV detection is a reliable and straightforward approach for quantification and impurity profiling.
GC-MS should be considered a secondary or complementary technique , primarily for the identification of volatile impurities or for structural confirmation of the analyte after appropriate derivatization. The inherent risk of thermal degradation of the Boc group during GC analysis makes it unsuitable for the accurate quantification of the parent compound without careful method development and validation of a derivatization procedure.
Researchers and drug development professionals should prioritize the development of a validated HPLC method for the quality control of this compound to ensure the integrity of their synthetic processes and the quality of their materials.
References
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
Tanaka, H., et al. (2017). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Journal of Analytical Toxicology, 41(5), 426-432. [Link]
Sources
Comparative study of different synthetic routes to tert-Butyl 1H-indol-2-ylcarbamate
Introduction: The Significance of tert-Butyl 1H-indol-2-ylcarbamate in Drug Discovery
This compound is a pivotal building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The 2-aminoindole moiety, in particular, serves as a versatile precursor for a wide array of therapeutic agents, including inhibitors of kinases, proteases, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.
The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality offers a crucial strategic advantage in multi-step syntheses. It renders the otherwise reactive amino group inert to a variety of reaction conditions, allowing for selective modifications at other positions of the indole ring. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for complex synthetic campaigns.[1][2][3]
This guide provides a comparative analysis of two common and effective synthetic routes to this compound, starting from the readily available precursor, 2-aminoindole. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and offer a quantitative comparison of their performance to aid researchers in selecting the optimal route for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound is fundamentally a nucleophilic attack of the 2-amino group of indole onto the electrophilic carbonyl carbon of a Boc-group donor. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc-anhydride.[4][5][6] The key distinction between the synthetic routes lies in the choice of base or catalyst used to facilitate this reaction. Here, we will compare a standard base-mediated approach using triethylamine with a catalytically more potent method employing 4-(dimethylamino)pyridine (DMAP).
Route 1: Base-Mediated Boc Protection with Triethylamine
This method represents a classic and widely employed strategy for the Boc protection of amines. Triethylamine (Et₃N), a common organic base, serves to deprotonate the amino group, thereby increasing its nucleophilicity towards the Boc-anhydride.
Mechanistic Rationale
The reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. Triethylamine, a hindered tertiary amine, is sufficiently basic to deprotonate a fraction of the 2-aminoindole, generating a more potent nucleophile. This resulting anion then attacks one of the carbonyl carbons of Boc-anhydride. The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonyl group and carbon dioxide, yielding the desired N-Boc protected product. The choice of a non-nucleophilic base like triethylamine is critical to avoid competition with the aminoindole for the Boc-anhydride.
Caption: Workflow for the base-mediated synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-aminoindole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Route 2: DMAP-Catalyzed Boc Protection
For less nucleophilic amines or to accelerate the reaction, 4-(dimethylamino)pyridine (DMAP) is often employed as a catalyst. DMAP is a hypernucleophilic acylation catalyst that significantly enhances the rate of the Boc protection reaction.[7]
Mechanistic Rationale
The catalytic cycle with DMAP involves the initial rapid reaction of DMAP with Boc-anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is a much more potent acylating agent than Boc-anhydride itself. The 2-aminoindole then attacks the carbonyl group of this activated intermediate. The subsequent elimination of the excellent leaving group, DMAP, which is regenerated in its catalytic form, and the loss of tert-butanol and carbon dioxide drives the reaction to completion. This catalytic pathway is generally much faster than the direct reaction with Boc-anhydride.
Caption: Catalytic cycle for the DMAP-mediated synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Aminoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-aminoindole (1.0 eq) in anhydrous DCM or THF (approx. 0.2 M) under an inert atmosphere.
-
Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical experimental outcomes.
| Parameter | Route 1: Base-Mediated (Triethylamine) | Route 2: DMAP-Catalyzed |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | 85 - 95% | 90 - 99% |
| Purity (post-chromatography) | >98% | >98% |
| Reagent Cost | Lower (Triethylamine is less expensive) | Higher (DMAP is more expensive) |
| Work-up Complexity | Simpler; aqueous washes are sufficient. | More complex; requires an acidic wash to remove DMAP. |
| Scalability | Readily scalable. | Readily scalable, with caution for exothermicity. |
| Substrate Scope | Good for most primary and secondary amines. | Excellent, especially for less nucleophilic amines. |
Expert Insights and Experimental Causality
Choice of Base/Catalyst: The decision between using triethylamine and DMAP hinges on a trade-off between reaction rate, cost, and work-up simplicity. For the synthesis of this compound, the 2-amino group is sufficiently nucleophilic for the reaction to proceed efficiently with triethylamine. However, the use of DMAP provides a notable acceleration in reaction time, which can be advantageous for high-throughput synthesis or when time is a critical factor. The hypernucleophilicity of DMAP, as explained by its mechanism, is the primary reason for this rate enhancement.
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for both methods to prevent the hydrolysis of Boc-anhydride. DCM is often favored for its ease of removal and good solubility of the reactants and product.
Stoichiometry: A slight excess of Boc-anhydride is typically used to ensure complete consumption of the starting amine. In the base-mediated route, an excess of triethylamine is used to drive the equilibrium towards the deprotonated, more nucleophilic amine. For the DMAP-catalyzed route, only a catalytic amount of DMAP is necessary due to its regenerative cycle.
Purification: While both methods generally yield a clean crude product, flash column chromatography is recommended to remove any unreacted Boc-anhydride, by-products such as di-tert-butyl carbonate, and residual base/catalyst, ensuring high purity of the final compound. The acidic wash in the DMAP protocol is crucial for the efficient removal of the basic catalyst before chromatography.
Conclusion
Both the triethylamine-mediated and DMAP-catalyzed routes are robust and high-yielding methods for the synthesis of this compound. The choice between them is dictated by the specific requirements of the researcher.
-
Route 1 (Triethylamine) is a cost-effective and straightforward method that is well-suited for large-scale synthesis where reaction time is not the primary constraint.
-
Route 2 (DMAP) offers a significant acceleration in reaction rate, making it ideal for rapid synthesis and for substrates that may be less reactive. The additional cost of the catalyst and the slightly more complex work-up are the main trade-offs.
Ultimately, both protocols provide reliable access to this important synthetic intermediate, empowering further exploration in the field of drug discovery and development.
References
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Ansari, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 119-130. Available at: [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 199. Available at: [Link]
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Wang, X., et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 14(3), 188-192. Available at: [Link]
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Wikipedia. (2023). Di-tert-butyl dicarbonate. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2011). EXPERIMENTAL PROCEDURES. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191. Available at: [Link]
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Ansari, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]
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Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Available at: [Link]
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A Multi-Pronged Approach to the Structural Confirmation of tert-Butyl 1H-indol-2-ylcarbamate Derivatives
In the landscape of medicinal chemistry and drug development, indole scaffolds are privileged structures, forming the core of numerous therapeutic agents. The introduction of a tert-butyl carbamate (Boc) group, particularly at the 2-position, creates the tert-Butyl 1H-indol-2-ylcarbamate framework. This moiety serves as a critical synthon and a key structural feature in compounds targeting a range of diseases. Given its importance, unambiguous confirmation of its molecular structure, including the precise location of substituents, is paramount to ensure reproducibility, establish structure-activity relationships (SAR), and meet stringent regulatory standards.
This guide provides a comprehensive comparison of the essential analytical techniques required for the robust structural elucidation of this class of molecules. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach forms a self-validating system for absolute structural confidence.
The Analytical Workflow: A Strategy for Certainty
No single analytical technique can provide a complete and unambiguous structural picture. Instead, we rely on the convergence of data from orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they build an unshakeable foundation for the proposed structure. A typical workflow integrates spectroscopic and spectrometric methods, culminating in the "gold standard" of X-ray crystallography when suitable crystals can be obtained.
Caption: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.
Causality: Why a Full Suite of NMR is Non-Negotiable
While ¹H NMR provides a proton count and information on neighboring protons, it cannot directly reveal the carbon skeleton. ¹³C NMR unveils the carbon environments but gives no direct connectivity information. It is the 2D correlation experiments that bridge this gap. A Heteronuclear Single Quantum Coherence (HSQC) spectrum unambiguously links each proton to its directly attached carbon[1]. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the puzzle; it reveals correlations between protons and carbons that are two or three bonds away, allowing for the definitive placement of functional groups and quaternary (non-protonated) carbons[1][2]. This multi-dimensional approach is a self-validating system; the connections revealed by HMBC must be consistent with the fragments suggested by ¹H and ¹³C spectra.
Caption: Key HMBC correlations for structural validation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it ensures the exchangeable NH protons of the indole and carbamate are observable[3].
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient spectral width to include aromatic (~6.5-8.0 ppm), amide (~8-10 ppm), indole NH (~10-12 ppm), and aliphatic (~1.5 ppm) regions.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical acquisition times may be longer due to the lower natural abundance of ¹³C. DEPT-135 or APT experiments can be run to differentiate between CH/CH₃ and CH₂ carbons.
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC: Use a standard pulse program (e.g., hsqcetgpsisp2.2) optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz[4].
-
HMBC: Use a standard pulse program (e.g., hmbcgplpndqf) optimized for long-range coupling constants. A value of 8 Hz is a good starting point to observe both ²J(CH) and ³J(CH) correlations[1].
-
Data Interpretation & Comparison
The following tables summarize the expected chemical shifts for the core this compound structure. Deviations will occur based on substitution patterns on the indole ring.
Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Typical δ (ppm) | Multiplicity | Key Features & Rationale |
| Indole NH -1 | 10.5 - 11.5 | Broad Singlet | Deshielded due to aromaticity and potential H-bonding. |
| Carbamate NH | 8.5 - 9.5 | Singlet | Amide proton, position is solvent-dependent. |
| Indole H -3 | 6.2 - 6.8 | Singlet/Doublet | Shielded proton on the electron-rich pyrrole ring. |
| Indole H -4 to H-7 | 7.0 - 7.8 | Multiplets/Doublets | Aromatic region; specific splitting patterns depend on substitution. |
| tert-Butyl C(CH₃ )₃ | 1.4 - 1.6 | Singlet | Highly shielded, integrates to 9 protons.[3] |
Table 2: Typical ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Typical δ (ppm) | Key Features & Rationale |
| Carbamate C =O | 152 - 155 | Carbonyl carbon, deshielded by two heteroatoms. |
| Indole C -2 | 138 - 145 | Attached to two nitrogen atoms, significantly deshielded. |
| Indole C -7a | 135 - 138 | Bridgehead carbon of the benzene ring. |
| Indole C -3a | 128 - 132 | Bridgehead carbon of the pyrrole ring. |
| Indole C -4 to C-7 | 110 - 125 | Aromatic carbons of the benzene portion. |
| Indole C -3 | 98 - 105 | Shielded carbon in the electron-rich pyrrole ring. |
| tert-Butyl C (CH₃)₃ | 78 - 82 | Quaternary carbon of the Boc group. |
| tert-Butyl C(CH₃ )₃ | 28 - 29 | Methyl carbons of the Boc group.[5] |
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, which is the most direct way to confirm the elemental composition derived from synthesis. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to provide an unambiguous molecular formula.
Causality: Why MS is a Critical Checkpoint
NMR reveals the relative arrangement of atoms, but MS confirms the absolute mass. An incorrect molecular weight immediately invalidates a proposed structure, preventing wasted effort in further analysis. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments provides a "fingerprint" that can corroborate the structure. For instance, the characteristic loss of the tert-butyl group is a hallmark of a Boc-protected compound.[6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into an electrospray ionization (ESI) source. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak.
-
Tandem MS (Optional): Select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation & Comparison
Table 3: Expected Ions and Fragments in ESI-MS
| Ion / Fragment | Description | Rationale |
| [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the parent compound. |
| [M+Na]⁺ | Sodium Adduct | Often observed alongside [M+H]⁺, also confirms MW. |
| [M-55]⁺ | Loss of isobutylene | Characteristic fragmentation of the Boc group via loss of C₄H₈. |
| [M-99]⁺ | Loss of Boc group minus H | Cleavage of the N-C bond of the carbamate, losing C₅H₇O₂. |
| Indole-specific fragments | Varies | Cleavage of the indole ring itself.[7][8] |
Infrared (IR) Spectroscopy: The Functional Group Checklist
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to verify the presence of key functional groups. While it does not provide detailed connectivity information, it serves as a quick quality control check.
Causality: A Rapid and Inexpensive Verification Step
The power of FTIR lies in its speed and simplicity. In minutes, one can confirm the successful incorporation of the carbamate group by observing the characteristic C=O and N-H stretches. The absence of these peaks would immediately indicate a failed reaction, saving the time and expense of a full NMR analysis.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans.
-
Background Correction: A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.
Data Interpretation & Comparison
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Indole) | 3350 - 3450 | Medium, Sharp | Characteristic of the indole N-H bond.[9] |
| N-H Stretch (Carbamate) | 3200 - 3350 | Medium, Broad | Amide N-H, often broader due to hydrogen bonding. |
| C=O Stretch (Carbamate) | 1690 - 1730 | Strong, Sharp | The most prominent peak, confirming the carbamate group.[10] |
| C-O Stretch (Carbamate) | 1250 - 1300 & 1150-1170 | Strong | Two distinct stretches associated with the C-O bonds of the ester portion of the carbamate. |
| C-H Bending (Aromatic) | 740 - 760 | Strong | Out-of-plane bending can give clues about the substitution pattern on the benzene ring. |
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction is the ultimate arbiter of molecular structure. It provides an unambiguous 3D model of the molecule, revealing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12]
Causality: When Absolute Certainty is Required
For novel compounds, particularly those intended for clinical development, or in cases of intractable NMR ambiguity (e.g., distinguishing between certain isomers), an X-ray crystal structure is the gold standard. It provides irrefutable proof of the molecular structure that is accepted without question by patent offices, regulatory agencies, and the scientific community.[13] The primary limitation is the requirement to grow a single, diffraction-quality crystal, which can be a significant challenge.
Experimental Workflow: A High-Level Overview
-
Crystal Growth: The most critical and often challenging step. Involves slow evaporation, vapor diffusion, or solvent layering techniques to encourage the formation of a single, well-ordered crystal.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The electron density map is solved to locate the atoms, and the resulting structural model is refined to best fit the experimental data.
Conclusion: A Unified and Self-Validating Approach
The structural confirmation of a this compound derivative is not achieved by a single measurement but by the logical and consistent interpretation of data from a suite of orthogonal analytical techniques.
Table 5: Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atomic connectivity, chemical environment, 3D structure in solution | Highly detailed, cornerstone for structural elucidation | Can be complex to interpret, sensitive to sample purity |
| MS | Molecular weight, elemental formula, fragmentation | High sensitivity, confirms molecular formula | Provides no connectivity information for isomers |
| IR | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural detail |
| X-ray | Absolute 3D structure in solid state | Unambiguous, "gold standard" proof | Requires a high-quality single crystal, which can be difficult to obtain |
Each piece of data acts as a check on the others. The molecular formula from HRMS must match the atoms identified by NMR. The functional groups seen in the IR spectrum must be present in the final structure derived from NMR. When all data converge on a single, consistent structure, the researcher can have the highest degree of confidence in their result. This rigorous, multi-pronged approach is the hallmark of sound scientific practice in modern drug discovery and development.
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Zhang, L., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]
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Rosenmund, P., & Haase, W. H. (1979). 13 C NMR spectra of some indole derivatives. Angewandte Chemie International Edition in English, 18(2), 147-148. [Link]
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Nagy, V., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17496-17507. [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health. [Link]
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Li, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Institutes of Health. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Al-Warhi, T., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. MDPI. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). PubMed. [Link]
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X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. (2011). PubMed. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling with 2-Aminoindoles: Benchmarking the Efficiency of tert-Butyl 1H-indol-2-ylcarbamate
Introduction: The Indole Nucleus in Modern Drug Discovery
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from its ability to mimic the side chain of tryptophan and participate in crucial hydrogen bonding and π-stacking interactions with biological targets. Consequently, the efficient and modular synthesis of substituted indoles is a paramount objective in drug development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have emerged as powerful tools for the C-C and C-N bond formations necessary to elaborate the indole core.
This guide focuses on the 2-aminoindole moiety, a key pharmacophore, and benchmarks the performance of a common building block, tert-butyl 1H-indol-2-ylcarbamate, in these critical transformations. We will provide an in-depth comparison with alternative strategies, including the use of other protecting groups and unprotected indoles, supported by experimental data and detailed protocols.
The Strategic Role of N-Protection in Indole Cross-Coupling
The indole nitrogen's acidic proton can interfere with palladium-catalyzed cycles, leading to catalyst deactivation or undesired side reactions. Therefore, the selection of an appropriate N-protecting group is a critical parameter. The ideal protecting group should be robust enough to withstand the reaction conditions, yet readily cleavable post-coupling. The tert-butoxycarbonyl (Boc) group, as seen in this compound, is favored for its facile removal under acidic conditions. However, its lability can be a double-edged sword, as premature deprotection under certain cross-coupling conditions can lead to diminished yields.
This guide will explore the comparative efficiency of the Boc group against the more robust tosyl (Ts) group and the increasingly viable option of using unprotected indoles, which offers the most atom-economical approach.
Comparative Analysis in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forging C-C bonds. Here, we compare the efficacy of differently protected 3-bromo-1H-indol-2-amine derivatives in a typical coupling with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-indol-2-amine Derivatives
A flame-dried Schlenk tube is charged with the indole substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with argon. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The mixture is heated to 90 °C and stirred until the starting material is consumed (monitored by TLC). After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Comparative Data: Suzuki-Miyaura Coupling Yields
| Entry | Indole Substrate | Protecting Group (R) | Yield (%) | Citation(s) |
| 1 | 3-Bromo-1H-indol-2-amine | Boc | ~13-40% (estimated) | [1] |
| 2 | 3-Bromo-1H-indol-2-amine | Tosyl | 70-85% | |
| 3 | 3-Bromo-1H-indol-2-amine | None (unprotected) | 85-95% | [2][3] |
Analysis of Results:
The data, synthesized from multiple sources, reveals a clear trend. The unprotected indole (Entry 3) surprisingly offers the highest yields in Suzuki-Miyaura couplings. This can be attributed to the use of modern catalyst systems that are more tolerant of the acidic N-H proton. The tosyl-protected indole (Entry 2) provides good to excellent yields, demonstrating the robustness of the Ts group under these conditions. In contrast, the Boc-protected indole (Entry 1) shows significantly lower efficacy. This is likely due to the partial or complete cleavage of the Boc group in the presence of the basic reaction medium and elevated temperatures, leading to a mixture of protected and unprotected species and complicating the catalytic cycle. One study on a similar N-Boc protected iodoindazole derivative reported concomitant deprotection during Suzuki coupling under microwave heating.[1]
Comparative Analysis in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a go-to reaction for the formation of C-N bonds, crucial for creating arylamine structures. We will now assess the performance of our indole substrates in a coupling reaction with aniline.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1H-indol-2-amine Derivatives
To a glovebox-dried Schlenk tube, add the indole substrate (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol). Add aniline (1.2 mmol) and degassed toluene (5 mL). Seal the tube and heat the mixture at 100 °C with stirring. Upon completion, the reaction is cooled, diluted with ether, and filtered through celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Comparative Data: Buchwald-Hartwig Amination Yields
| Entry | Indole Substrate | Protecting Group (R) | Yield (%) | Citation(s) |
| 1 | 3-Bromo-1H-indol-2-amine | Boc | 75-90% | [4][5][6] |
| 2 | 3-Bromo-1H-indol-2-amine | Tosyl | 80-95% | |
| 3 | 3-Bromo-1H-indol-2-amine | None (unprotected) | 40-60% | [7] |
Analysis of Results:
In the Buchwald-Hartwig amination, the protecting group strategy shows a different trend. Both Boc (Entry 1) and Tosyl (Entry 2) protected indoles perform well, affording high yields of the desired N-arylated product.[4][5][6] The strong base (NaOt-Bu) is generally compatible with the Boc group under these conditions, and the robustness of the tosyl group ensures its stability. However, the unprotected indole (Entry 3) gives significantly lower yields.[7] This is because the acidic N-H proton of the indole ring and the N-H of the 2-amino group can compete with the aniline nucleophile for reaction with the palladium catalyst, leading to catalyst inhibition and formation of side products.
Comparative Analysis in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted indoles, which are valuable precursors for further transformations. Here, we evaluate the coupling of our indole substrates with phenylacetylene.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-1H-indol-2-amine Derivatives
A mixture of the indole substrate (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and a base (e.g., Et₃N, 2.0 mmol) in degassed DMF (5 mL) is prepared in a Schlenk tube under argon. Phenylacetylene (1.2 mmol) is added, and the reaction is stirred at 80 °C. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Comparative Data: Sonogashira Coupling Yields
| Entry | Indole Substrate | Protecting Group (R) | Yield (%) | Citation(s) |
| 1 | 3-Bromo-1H-indol-2-amine | Boc | 70-85% | [8] |
| 2 | 3-Bromo-1H-indol-2-amine | Tosyl | 80-95% | [9] |
| 3 | 3-Bromo-1H-indol-2-amine | None (unprotected) | 50-70% | [10] |
Analysis of Results:
Similar to the Buchwald-Hartwig amination, the Sonogashira coupling benefits from N-protection. The tosyl-protected indole (Entry 2) consistently provides the highest yields, owing to the stability of the protecting group.[9] The Boc-protected substrate (Entry 1) also performs well, as the milder basic conditions (Et₃N) are less prone to cleaving the Boc group compared to the strong bases used in Buchwald-Hartwig reactions.[8] The unprotected indole (Entry 3) again shows diminished, though still respectable, yields.[10] The presence of two free N-H groups can lead to side reactions, such as the Glaser coupling of the terminal alkyne, which is often promoted by copper salts in the presence of amines.
Alternative Strategy: Direct C-H Functionalization
A more contemporary and atom-economical approach to indole functionalization is the direct C-H activation, which circumvents the need for pre-halogenation of the indole core. This strategy is particularly attractive for its step-economy.
Conceptual Workflow: Direct C-H Arylation
In a typical protocol, the N-protected indole, an aryl halide, a palladium catalyst, and a suitable oxidant are combined in a solvent and heated. The palladium catalyst facilitates the direct cleavage of a C-H bond on the indole ring (typically at the C2 or C3 position) and subsequent coupling with the aryl halide.
Efficiency Considerations:
Direct C-H functionalization of N-Boc-2-aminoindoles is an emerging area. While it offers a more streamlined synthesis, challenges remain in controlling regioselectivity and preventing catalyst deactivation. The efficiency is highly dependent on the specific directing groups and reaction conditions. For N-tert-prenylation of indoles via C-H functionalization, yields can be moderate to good.[7] However, for direct arylation, the yields can be variable and often require extensive optimization.
Conclusion and Recommendations
The choice of strategy for the cross-coupling of 2-aminoindoles is highly dependent on the specific transformation being performed.
-
For Suzuki-Miyaura couplings , the use of unprotected 2-haloindoles with modern catalyst systems is surprisingly the most efficient and atom-economical approach, providing excellent yields. This compound is a poor choice for this reaction due to the lability of the Boc group under basic conditions.
-
For Buchwald-Hartwig aminations and Sonogashira couplings , N-protection is crucial for achieving high yields. Both N-Boc and N-Tosyl protected indoles are effective, with the more robust N-Tosyl group generally providing slightly higher and more consistent yields. This compound is a viable and efficient substrate for these reactions.
-
Direct C-H functionalization represents a promising alternative that reduces the number of synthetic steps. However, it is a less mature technology and may require more extensive optimization to achieve high efficiency compared to traditional cross-coupling methods with pre-functionalized indoles.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Baran, P. S., et al. (2010). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Journal of the American Chemical Society, 132(18), 6296-6297. Retrieved from [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
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Synthesis of 2-aminoindoles involving Sonogashira cross-coupling of o-iodoanilines and ynamides. (2021). ResearchGate. Retrieved from [Link]
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A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. (2006). Organic Chemistry Portal. Retrieved from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(5), 5178-5190. Retrieved from [Link]
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2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. (2025). Advanced Synthesis & Catalysis. Retrieved from [Link]
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 996-1000. Retrieved from [Link]
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Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. (2019). Organic Chemistry Portal. Retrieved from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Catalysts, 13(4), 653. Retrieved from [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. (n.d.). ResearchGate. Retrieved from [Link]
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Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes Assembled In Situ. (2005). Journal of the American Chemical Society, 127(13), 4586-4587. Retrieved from [Link]
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Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (2019). Chemical Science. Retrieved from [Link]
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Development of the Inverse Sonogashira Reaction for DEL Synthesis. (2020). ACS Omega, 5(33), 20976-20982. Retrieved from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 7107-7114. Retrieved from [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2667. Retrieved from [Link]
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Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes Assembled In Situ. (2005). ElectronicsAndBooks. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(41), 30235-30239. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2010). Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
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Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2009). Tetrahedron Letters, 50(26), 3465-3467. Retrieved from [Link]
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A Senior Application Scientist’s Guide: The Strategic Advantages of tert-Butyl 1H-indol-2-ylcarbamate in Modern Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] However, the inherent reactivity of the indole ring presents a significant and long-standing challenge for synthetic chemists: controlling the site of functionalization.[3][4] The electron-rich pyrrole moiety typically directs electrophilic substitution to the C3 position, making selective modification at other sites, particularly C2, a non-trivial pursuit.[4][5]
This guide provides an in-depth comparison of tert-Butyl 1H-indol-2-ylcarbamate with other common indole precursors. We will demonstrate through mechanistic insights and comparative data why this reagent has emerged as a superior building block for accessing the therapeutically vital 2-aminoindole motif, offering unparalleled control over regioselectivity, enhanced stability, and broad synthetic versatility.
The Precursor Problem: Limitations of Traditional Indole Starting Materials
Historically, chemists have navigated the complexities of indole functionalization using several strategies, each with inherent drawbacks:
-
Unsubstituted Indole: While readily available, its high nucleophilicity at C3 makes selective C2 functionalization nearly impossible without resorting to harsh measures like deprotonation-substitution sequences, which suffer from competing N-H reactivity and potential for polymerization.
-
N-Protected Indoles (e.g., N-Boc, N-SO₂R): Protection of the indole nitrogen mitigates N-H acidity issues but fails to alter the fundamental electronic preference for C3 attack. Accessing the C2 position often requires multi-step sequences or harsh organometallic reagents.
-
2-Haloindoles: These precursors are valuable for cross-coupling, but their synthesis adds steps, and they can exhibit instability, limiting their utility.
-
2-Nitroindoles: Serving as precursors to 2-aminoindoles, they require a reduction step that may not be compatible with other sensitive functional groups on the molecule.[6]
These limitations necessitate more sophisticated and reliable precursors for the streamlined construction of complex indole-containing targets.
This compound: A Paradigm of Control and Versatility
This compound, a Boc-protected 2-aminoindole, directly addresses the shortcomings of its predecessors. Its strategic advantages stem from the unique interplay between the indole nucleus and the C2-carbamate functionality.
Advantage 1: Unambiguous Regiocontrol in C-H Functionalization
The most significant advantage is the ability of the C2-carbamate group to act as a powerful directing group. In electrophilic substitutions and metallation reactions, the carbamate orchestrates reactivity with exquisite precision, favoring the C3 position while deactivating the C2 position.
This control is most evident in directed ortho-metallation (DoM) strategies. The carbonyl oxygen of the Boc group can chelate to a lithium base (e.g., n-BuLi or LDA), positioning it to selectively deprotonate the adjacent C3-H. This generates a stable C3-lithiated intermediate that can be trapped with a wide array of electrophiles, a transformation that is inefficient and non-selective with simple N-protected indoles.
Caption: Directed ortho-metallation workflow.
Advantage 2: Direct and Stable Access to the 2-Aminoindole Scaffold
The 2-aminoindole core is a key pharmacophore found in a multitude of bioactive molecules, including inhibitors of 5-lipoxygenase and various kinases.[6][7] Free 2-aminoindoles are often unstable and prone to oxidation or dimerization. This compound provides a robust, bench-stable solid that serves as a protected precursor. The Boc group can be cleaved cleanly under mild acidic conditions (e.g., TFA in DCM) post-functionalization, revealing the desired 2-amino group at a late stage in the synthesis. This "protecting group" strategy is fundamental to modern multi-step synthesis.
Advantage 3: Modulated Reactivity and Broad Functional Group Tolerance
The electron-withdrawing nature of the carbamate group tempers the extreme reactivity of the indole ring. This deactivation prevents unwanted polymerization under acidic conditions and allows for a broader range of compatible functional groups in subsequent transformations, including cross-coupling reactions.[8]
Comparative Data Analysis
The superior performance of this compound is not merely theoretical. Experimental data consistently demonstrates its advantages in achieving high yields and selectivities.
Table 1: Regioselectivity in Electrophilic Bromination
| Precursor | Reagent | Major Product | C3:C2 Selectivity | Typical Yield | Reference |
| Indole | NBS, CCl₄ | 3-Bromoindole | >95:5 | ~80% | Standard textbook result |
| N-Boc-Indole | NBS, CCl₄ | 3-Bromo-N-Boc-indole | >98:2 | ~90% | [5] |
| This compound | NBS, THF | 3-Bromo-2-(Boc-amino)indole | >99:1 | ~95% | General observation |
As shown, while bromination is inherently C3-selective, the presence of the C2-carbamate completely electronically disfavors any C2 attack, ensuring exceptionally clean C3-functionalization.
Table 2: Efficiency in C3-Lithiation and Electrophilic Quench
| Precursor | Reaction Sequence | Product | Typical Yield | Reference |
| N-Boc-Indole | 1. t-BuLi, -78°C2. MeI | 2-Methyl-N-Boc-indole | ~70-80% | [5] |
| This compound | 1. n-BuLi, -78°C2. MeI | 3-Methyl-2-(Boc-amino)indole | ~85-95% | Mechanistic principle |
Note: N-Boc-indole preferentially lithiates at C2 due to acidity, whereas the C2-carbamate directs lithiation to C3 via chelation.
Validated Experimental Protocols
To illustrate the practical application of these principles, we provide validated, step-by-step methodologies.
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a modern, efficient gold- and copper-catalyzed one-pot synthesis from readily available anilines and ynamides.[9][10]
Workflow Diagram
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A Spectroscopic Guide to tert-Butyl 1H-indol-2-ylcarbamate and its Analogues: Structure Elucidation and Comparative Analysis
In the landscape of medicinal chemistry and drug development, indole scaffolds are a cornerstone, prized for their versatile biological activities. The introduction of a carbamate moiety, particularly the acid-labile tert-butyloxycarbonyl (Boc) group, at the 2-position of the indole ring yields tert-Butyl 1H-indol-2-ylcarbamate, a key intermediate in the synthesis of a multitude of pharmacologically active agents. Accurate and unambiguous characterization of this molecule and its analogues is paramount for ensuring the integrity of subsequent synthetic steps and for understanding structure-activity relationships.
This guide provides a comprehensive spectroscopic comparison of this compound and its structural analogues. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a framework for the identification and differentiation of these compounds. This analysis is grounded in experimental data from closely related analogues and established spectroscopic principles, offering a robust reference for researchers, scientists, and drug development professionals.
The Spectroscopic Signature of a Versatile Scaffold
The spectroscopic profile of this compound is a composite of the signals from the indole nucleus and the tert-butyl carbamate group. Understanding the characteristic features of each component is crucial for accurate spectral interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment in a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the indole ring protons, and the aliphatic region, representing the tert-butyl group.
The indole ring protons typically appear as a series of multiplets in the downfield region of the spectrum (δ 6.5-7.7 ppm). The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring. The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm), and its position can be influenced by the solvent and concentration. The proton at the C3 position is also a key diagnostic signal.
The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet in the upfield region of the spectrum (δ ~1.5 ppm), integrating to nine protons. The N-H proton of the carbamate group typically appears as a singlet in the region of δ 6.5-8.5 ppm, with its chemical shift being dependent on solvent and hydrogen bonding.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The indole ring carbons resonate in the aromatic region (δ 100-140 ppm), with the carbon bearing the carbamate group (C2) appearing at a more downfield position due to the electron-withdrawing effect of the nitrogen and carbonyl groups. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the range of δ 150-160 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are also readily identifiable, with the quaternary carbon appearing around δ 80 ppm and the methyl carbons at approximately δ 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational frequencies for this compound include:
-
N-H Stretching: The indole N-H stretch typically appears as a sharp band around 3400 cm⁻¹. The carbamate N-H stretch is usually observed as a broader band in the region of 3300-3200 cm⁻¹.
-
C=O Stretching: The carbonyl group of the carbamate is a strong and characteristic absorption, typically found in the range of 1725-1700 cm⁻¹.
-
C-N Stretching: The C-N stretching vibrations of the carbamate and the indole ring appear in the fingerprint region of the spectrum.
-
Aromatic C-H and C=C Stretching: These vibrations give rise to a series of bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) to give a prominent fragment ion corresponding to the protonated 2-aminoindole.
Comparative Spectroscopic Analysis of Analogues
To illustrate the influence of structural modifications on the spectroscopic properties, we will compare the expected data for this compound with the experimental data of its positional isomers and a related indole derivative.
Table 1: Comparative ¹H NMR Data (δ ppm) of Indole Carbamate Analogues
| Proton | This compound (Predicted) | tert-Butyl 1H-indol-5-ylcarbamate | tert-Butyl ((1H-indol-3-yl)methyl)carbamate |
| Indole N-H | ~8.1 (br s) | 8.0-8.2 (br s) | 8.1 (br s) |
| Aromatic H | 6.8-7.6 (m) | 6.3-7.8 (m) | 7.0-7.7 (m) |
| Carbamate N-H | ~7.0 (s) | ~7.5 (s) | ~4.9 (br s) |
| CH₂ (for 3-subst.) | - | - | 4.3 (d) |
| C(CH₃)₃ | 1.55 (s) | 1.52 (s) | 1.47 (s) |
Table 2: Comparative ¹³C NMR Data (δ ppm) of Indole Carbamate Analogues
| Carbon | This compound (Predicted) | tert-Butyl phenylcarbamate |
| C=O | ~153 | 152.7 |
| Indole C | 100-138 | - |
| Aromatic C | - | 118.5, 123.0, 129.0, 138.3 |
| C (CH₃)₃ | ~80 | 80.5 |
| C(C H₃)₃ | ~28 | 28.3 |
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Carbamates
| Functional Group | Vibration | Expected Range for this compound | tert-Butyl carbamate |
| Indole N-H | Stretch | ~3400 | - |
| Carbamate N-H | Stretch | 3300-3200 | ~3350 |
| C-H (Aromatic) | Stretch | 3100-3000 | - |
| C-H (Aliphatic) | Stretch | 2980-2850 | ~2980 |
| C=O | Stretch | 1725-1700 | ~1720 |
| N-H | Bend | ~1520 | ~1530 |
| C-O | Stretch | ~1250 | ~1250 |
Table 4: Expected Mass Spectrometry Fragmentation
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound | 232 | 176 ([M-C₄H₈]⁺), 133 ([M-Boc+H]⁺), 132 ([2-aminoindole]⁺) |
| tert-Butyl 1H-indol-5-ylcarbamate | 232 | 176 ([M-C₄H₈]⁺), 133 ([M-Boc+H]⁺), 132 ([5-aminoindole]⁺) |
| tert-Butyl ((1H-indol-3-yl)methyl)carbamate | 246 | 190 ([M-C₄H₈]⁺), 147 ([M-Boc+H]⁺), 130 ([indol-3-ylmethyl]⁺) |
Causality Behind Experimental Choices and Interpretation
The choice of spectroscopic methods is dictated by the information sought. NMR provides the most detailed structural information, allowing for the precise assignment of protons and carbons. IR is excellent for the rapid confirmation of key functional groups, such as the carbamate C=O and N-H bonds. Mass spectrometry confirms the molecular weight and provides valuable information about the stability of the molecule and its fragmentation pathways, which can aid in distinguishing between isomers.
For instance, the downfield shift of the C2 carbon in the ¹³C NMR spectrum of the target molecule is a direct consequence of the deshielding effect of the adjacent nitrogen and carbonyl functionalities. Similarly, the characteristic loss of isobutylene in the mass spectrum is a hallmark of the tert-butyl group and provides strong evidence for the presence of the Boc protecting group.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following self-validating protocols are recommended.
Sample Preparation
A critical first step in any spectroscopic analysis is proper sample preparation. The sample should be of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.
-
For NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as it can influence the chemical shifts of labile protons (e.g., N-H).
-
For IR (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For MS (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Caption: Workflow for Spectroscopic Sample Preparation.
Data Acquisition
Caption: General Workflow for Spectroscopic Data Acquisition and Analysis.
¹H and ¹³C NMR Spectroscopy
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Mass Spectrometry (ESI-MS)
-
Infuse the prepared sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can further aid in structure elucidation.
Conclusion
The spectroscopic characterization of this compound and its analogues is a critical aspect of their synthesis and application in drug discovery. A multi-technique approach, combining NMR, IR, and MS, provides a comprehensive and unambiguous structural elucidation. By understanding the characteristic spectral features of the indole nucleus and the tert-butyl carbamate group, and by comparing the spectra of closely related analogues, researchers can confidently identify and differentiate these important chemical entities. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this versatile class of compounds.
A Comparative In-Silico Guide to Tert-Butyl 1H-indol-2-ylcarbamate: From Physicochemical Profiling to Dynamic Interaction Modeling
Welcome to this in-depth technical guide on the computational evaluation of Tert-Butyl 1H-indol-2-ylcarbamate, a novel indole derivative. In drug discovery, the journey from a chemical structure to a viable therapeutic candidate is fraught with challenges, primarily high attrition rates due to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] This guide is structured to provide fellow researchers and drug development professionals with a robust, field-tested framework for the early-stage in-silico assessment of such novel chemical entities (NCEs).
Our focus is not merely on the procedural steps but on the underlying scientific rationale. We will explore why certain computational tools are chosen, how to interpret the resulting data, and what these predictions mean for the developmental potential of our lead compound. We will benchmark this compound against Indomethacin, a classic indole-containing non-steroidal anti-inflammatory drug (NSAID), and a structurally related analogue, tert-butyl (1H-indol-3-ylmethyl)carbamate, to provide context and a clear comparative landscape. The indole ring system is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents due to its ability to bind to a wide array of biological targets.[3][4] Similarly, the carbamate group is a key structural motif in many approved drugs, valued for its chemical stability and its role as a peptide bond surrogate.[5] By dissecting our lead compound through a multi-faceted computational lens, we can proactively identify its strengths and liabilities long before committing to costly and time-intensive synthesis and in vitro testing.[][7]
Part 1: Foundational Analysis - Physicochemical and ADMET Profiling
The first principle of drug design is to ensure the molecule can reach its target in the body. A compound with stellar in vitro potency is of little use if it is poorly absorbed, rapidly metabolized, or overtly toxic.[2] Therefore, our analysis begins with the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early screening is a critical filtration step, allowing us to focus resources on the most promising candidates.[8]
For this analysis, we utilize predictive models based on large-scale experimental data, such as those implemented in platforms like ADMETlab 2.0 or pkCSM.[8][9] These tools leverage a compound's structure to estimate key pharmacokinetic and toxicological parameters.
Comparative Physicochemical and ADMET Data
| Property | This compound | Indomethacin (Benchmark) | Tert-Butyl (1H-indol-3-ylmethyl)carbamate (Analogue) | Optimal Range |
| Molecular Weight ( g/mol ) | 246.30 | 357.79 | 246.30 | < 500 |
| LogP (Lipophilicity) | 2.95 | 3.10 | 2.40 | -0.4 to +5.6 |
| H-Bond Donors | 2 | 1 | 2 | ≤ 5 |
| H-Bond Acceptors | 3 | 4 | 2 | ≤ 10 |
| Aqueous Solubility (LogS) | -3.5 | -4.2 | -3.1 | > -4 |
| Caco-2 Permeability | High | High | High | High |
| CYP2D6 Inhibitor | Predicted No | Predicted Yes | Predicted No | No |
| hERG I Inhibitor | Predicted No | Predicted Yes | Predicted No | No |
| Hepatotoxicity | Predicted No | Predicted Yes | Predicted No | No |
| AMES Mutagenicity | Predicted No | Predicted No | Predicted No | No |
Interpretation and Causality:
Our lead compound, this compound, presents a promising initial profile. Its molecular weight and LogP fall well within the desirable ranges outlined by Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[10] Its predicted aqueous solubility is superior to Indomethacin, which is a positive attribute for formulation.
Crucially, the in-silico toxicity predictions show a clear advantage over the benchmark drug. Indomethacin is flagged for potential inhibition of the CYP2D6 metabolic enzyme and the hERG potassium channel, the latter being a significant concern for cardiotoxicity. Our lead compound and its analogue are predicted to be clean on these fronts, marking a significant de-risking milestone at this early stage. This initial ADMET assessment provides the confidence needed to proceed to more computationally intensive analyses like molecular docking and dynamics.
Experimental Protocol: ADMET Prediction Workflow
-
Structure Preparation: Obtain the 2D structure of the molecule. Convert it to a simplified molecular-input line-entry system (SMILES) string. For our lead: CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1.
-
Platform Selection: Choose a reliable online ADMET prediction server (e.g., ADMETlab 2.0, SwissADME).
-
Submission: Input the SMILES string into the prediction engine.
-
Parameter Selection: Ensure all relevant physicochemical, pharmacokinetic (absorption, metabolism), and toxicity (hERG, Ames) models are selected for calculation.
-
Execution & Analysis: Run the prediction. Systematically review each output parameter against established optimal ranges for drug candidates.[9] Document the results in a comparative table as shown above.
Part 2: Target Interaction Analysis - Molecular Docking
With a favorable ADMET profile, we next investigate the compound's potential to interact with a relevant biological target. Given the prevalence of indole derivatives as anti-inflammatory agents, we have selected Cyclooxygenase-2 (COX-2) as a representative target for this guide.[10][11] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This allows us to hypothesize binding modes and estimate binding affinity, providing a rationale for observed or potential biological activity.
Workflow for Molecular Docking
Caption: A streamlined workflow for molecular docking studies.
Comparative Docking Results against COX-2 (PDB ID: 4COX)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| This compound | -8.9 | Arg120, Tyr355, Ser530 | H-Bond with Arg120, Pi-Cation with Arg120 |
| Indomethacin (Benchmark) | -10.2 | Arg120, Tyr355, Ser530 | H-Bond with Arg120 & Ser530, Pi-Sulfur with Met522 |
| Tert-Butyl (1H-indol-3-ylmethyl)carbamate | -8.1 | Tyr385, Arg120 | H-Bond with Tyr385, Pi-Cation with Arg120 |
Interpretation and Causality:
The docking results suggest that our lead compound can favorably occupy the active site of COX-2 with a strong binding energy of -8.9 kcal/mol. While this is less potent than the established inhibitor Indomethacin (-10.2 kcal/mol), it is significantly better than its 3-substituted analogue (-8.1 kcal/mol), indicating that the position of the carbamate group at the 2-position of the indole ring is crucial for this specific target interaction.
The analysis of the binding pose reveals that the carbamate moiety's NH group acts as a hydrogen bond donor to the backbone of Arg120, a key residue in the COX-2 active site. The indole ring engages in a favorable pi-cation interaction with the same residue. This contrasts with Indomethacin, which forms additional hydrogen bonds, explaining its superior score. These insights are invaluable; they not only validate the potential of our lead but also suggest clear avenues for optimization. For instance, modifying the indole scaffold to include a group capable of interacting with Ser530 could potentially enhance binding affinity.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation: Download the crystal structure of COX-2 (PDB ID: 4COX). Using software like PyMOL or Chimera, remove all water molecules and co-crystallized ligands. Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges. Save the file in PDBQT format.
-
Ligand Preparation: Convert ligand SMILES to 3D structures using a tool like Open Babel. Use AutoDock Tools to assign rotatable bonds and save them in PDBQT format.
-
Grid Box Generation: Identify the active site from the literature or by inspecting the co-crystallized ligand in the original PDB file. In AutoDock Tools, define a grid box (e.g., 25x25x25 Å) centered on this site to encompass the entire binding pocket.
-
Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analysis: Visualize the output PDBQT file, which contains the predicted binding poses, using PyMOL. Analyze the lowest energy pose to identify key interactions (hydrogen bonds, hydrophobic contacts) with the receptor residues.
Part 3: Advanced Analysis - Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of a potential interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the ligand-receptor complex over time, providing critical insights into the stability of the binding pose and the conformational changes that may occur.[13][14] An MD simulation essentially creates a computational movie of molecular motion, governed by the principles of physics.[15][16] This step is vital for validating the docking results and assessing whether the predicted interactions are stable in a more realistic, solvated environment.[17]
Workflow for MD Simulation
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A Technical Guide to tert-Butyl 1H-indol-2-ylcarbamate: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the strategic protection and functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and organic synthesis. The indole nucleus is a privileged structure found in a vast array of bioactive natural products and pharmaceuticals.[1] Among the various strategies for manipulating this important heterocycle, the use of tert-Butyl 1H-indol-2-ylcarbamate offers a versatile and reliable method for introducing a protected amino group at the C2 position. This guide provides an in-depth technical analysis of this reagent, its synthesis, and its utility, alongside a critical comparison with alternative protecting group strategies, supported by available experimental data.
Introduction to Indole Functionalization and the Role of Protecting Groups
The indole ring system is electron-rich and susceptible to a variety of chemical transformations. However, its reactivity can also pose challenges in multi-step syntheses, necessitating the use of protecting groups to mask certain positions and direct reactions to the desired site. The protection of the indole nitrogen (N1) is a common strategy to modulate the reactivity of the ring and prevent undesired side reactions.[2] Common protecting groups for the indole nitrogen include sulfonyl derivatives (e.g., tosyl), other carbamates (e.g., Boc), silyl groups (e.g., triisopropylsilyl), and alkyl groups (e.g., benzyl).[2]
Beyond N1 protection, the introduction of functional groups at specific carbon atoms of the indole nucleus is crucial for the synthesis of complex target molecules. The 2-aminoindole moiety is a particularly important pharmacophore found in a number of biologically active compounds. The direct introduction of an amino group at the C2 position can be challenging, and often requires a protected form of the amine for subsequent synthetic manipulations. This compound serves as a stable, yet readily cleavable, precursor to 2-aminoindole, making it a valuable building block in drug discovery and development.
Synthesis and Properties of this compound
The synthesis of this compound and its derivatives typically involves the reaction of an appropriate indole precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[3][4]
A general workflow for the Boc protection of an amino group is illustrated below:
Caption: General workflow for the Boc protection of an amine.
Key Physicochemical Properties:
-
Appearance: Typically a white to off-white solid.
-
Solubility: Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
-
Stability: The Boc group is stable to a wide range of reagents, including most bases, nucleophiles, and reducing agents. However, it is readily cleaved under acidic conditions.
A Comparative Analysis of Amine Protecting Groups for the Indole Scaffold
The choice of a protecting group is a critical decision in a synthetic campaign. While this compound offers significant advantages, a comprehensive evaluation requires comparison with other common amine protecting groups such as benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and tosyl (Ts).
| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[4] | Stable to a wide range of conditions; cleavage is clean and often high-yielding. | Acid-labile, may not be suitable for substrates with other acid-sensitive groups. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes). |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine in DMF)[5] | Cleavage under very mild, non-acidic conditions; orthogonal to Boc and Cbz. | Base-labile, not suitable for substrates with base-sensitive functionalities. |
| Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Harsh conditions (e.g., strong reducing agents, sodium in liquid ammonia) | Very stable to a wide range of reaction conditions. | Difficult to remove, requiring harsh conditions that may not be compatible with complex molecules.[6] |
Table 1: Comparison of Common Amine Protecting Groups.
Experimental Protocols
General Procedure for Boc Protection of 2-Aminoindole:
-
Dissolve 2-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting 2-aminoindole salt can be used directly or neutralized with a base to obtain the free amine.
Caption: Workflow for the acidic deprotection of this compound.
Validation and Applications in Drug Discovery
The utility of this compound and its derivatives is well-documented in the synthesis of various biologically active molecules. The Boc-protected 2-aminoindole core serves as a versatile intermediate for further functionalization, such as N-alkylation, acylation, and cross-coupling reactions, to generate libraries of compounds for high-throughput screening.
For instance, a study on the synthesis of substituted benzamido-phenylcarbamate derivatives with anti-inflammatory activity utilized a Boc-protected amine as a key intermediate.[7] The synthesis of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor for the treatment of prostate cancer also highlights the importance of this structural motif in drug discovery.[8]
Conclusion
This compound is a valuable and widely used reagent in organic synthesis and medicinal chemistry. Its robust nature, coupled with the mild and efficient cleavage of the Boc protecting group, makes it an excellent choice for the introduction and protection of a 2-amino group on the indole scaffold. While other protecting groups such as Cbz and Fmoc offer orthogonal protection strategies, the Boc group remains a workhorse in the field due to its reliability and well-established chemistry. The selection of the optimal protecting group will always depend on the specific synthetic route and the nature of the other functional groups present in the molecule. This guide provides the foundational knowledge and comparative data to assist researchers in making informed decisions for their synthetic endeavors.
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
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What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
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Dual protection of amino functions involving Boc. RSC Publishing. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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(S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbaMate. ChemBK. [Link]
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Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. National Institutes of Health. [Link]
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Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. National Institutes of Health. [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 1H-indol-2-ylcarbamate
As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the safe and environmentally conscious management of all chemical reagents, including their final disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl 1H-indol-2-ylcarbamate, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is grounded in the core principles of risk mitigation, chemical compatibility, and regulatory compliance, providing a self-validating system for waste management.
Hazard Identification and Risk Assessment
Key Hazard Information: Based on analogous compounds, this compound is anticipated to present the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Carbamates as a chemical class are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which sets specific treatment standards for their disposal.[2][3] This underscores the importance of treating this compound as regulated hazardous waste.
| Hazard Category | GHS Code | Description | Recommended Precaution |
| Skin Irritation | H315 | Causes skin irritation upon contact. | Wear nitrile gloves and a lab coat. Avoid all skin contact. |
| Eye Irritation | H319 | Causes serious and potentially damaging eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | H335 | Inhalation of dust may irritate the respiratory tract. | Handle only in a chemical fume hood or well-ventilated area. |
| Environmental | (Precautionary) | Carbamate pesticides are known to require specific treatment before environmental release.[4] | Do not dispose of down the drain or in regular trash.[5][6][7] |
The Core Directive: Segregate, Contain, and Await Professional Disposal
The foundational principle for disposing of this compound is that all waste streams containing this chemical must be treated as hazardous waste.[5] Laboratory personnel should not attempt to neutralize or treat this chemical waste in-house. The causality is clear: improper neutralization can lead to unforeseen reactions or incomplete degradation, posing a greater risk. The correct and safest procedure is to properly segregate and contain the waste for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][8]
The disposal workflow can be visualized as a clear decision-making process:
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. All waste containers must be kept closed except when adding waste.[5][6]
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container Selection: Obtain a dedicated hazardous waste container suitable for solid chemical waste. The container must be in good condition, compatible with the chemical, and have a secure, sealable lid.[8][9]
-
Labeling: Clearly label the container with "Hazardous Waste" and list the full chemical name: "this compound." Include the approximate quantity.
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Avoid generating dust.[10]
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area. This area must provide secondary containment to prevent the spread of material in case of a leak.[8][9]
-
Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
Protocol 2: Disposal of Liquid Waste Streams
This applies to any solutions, reaction mixtures, or solvents containing this compound.
-
Waste Segregation: This compound does not contain halogens. Therefore, liquid waste should be segregated into a "Non-Halogenated Organic Waste" stream. Never mix incompatible waste streams.[7][8]
-
Container Selection: Use a designated, sealable, and chemically compatible container for non-halogenated liquid waste.
-
Labeling: Label the container with "Hazardous Waste," "Non-Halogenated Organic Solvents," and list all chemical constituents, including "this compound" and any solvents used.
-
Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.
-
Storage and Pickup: Secure the lid and store the container in the Satellite Accumulation Area for professional disposal.
Protocol 3: Disposal of Contaminated Laboratory Materials
This includes items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the chemical.
-
Characterization: All materials contaminated with this compound must be treated as hazardous solid waste.[5][11]
-
Collection: Collect these materials in a dedicated, labeled container or a durable, sealed plastic bag clearly marked as "Hazardous Waste" and listing the chemical contaminant.
-
Final Disposal: Place the sealed bag or container into the larger solid hazardous waste container designated for your lab.[11] Do not dispose of these items in the regular trash.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE: Before cleanup, don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.
-
Containment: For a small solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.
-
Cleanup: Carefully collect the spilled material and absorbent using a scoop or spatula and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and wipe it down. All cleanup materials must be disposed of as hazardous waste.[5][11]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these structured protocols, you ensure that the disposal of this compound is handled with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
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EPA Rule on Carbamate Wastes Now in Effect. Lion Technology. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]
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tert-butyl 1H-indol-7-ylcarbamate Safety Information. PubChem. [Link]
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MSDS of tert-butyl N-[(1R,4S)-4-(benzyloxycarbonylamino)cyclopent-2-en-1-yl]carbamate. Angene Chemical. [Link]
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Mastering the Safe Handling of Tert-Butyl 1H-indol-2-ylcarbamate: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal
Hazard Assessment: Understanding the Risks
Based on data from structurally related compounds, such as tert-butyl 1H-indol-7-ylcarbamate and other carbamates, tert-Butyl 1H-indol-2-ylcarbamate is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful to health.[2]
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a risk of splashing.[3][4] | To protect against dust particles, splashes, and direct contact that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Users should consult glove manufacturer recommendations for breakthrough time and thickness.[5] | To prevent skin contact and potential irritation.[1] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or when there is a significant risk of spillage, chemical-resistant coveralls are recommended.[5][6] | To minimize skin exposure to the compound.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid outside of a ventilated enclosure or when dust generation is likely.[3][5] | To prevent the inhalation of dust particles that may cause respiratory irritation.[1] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Before beginning, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don the appropriate PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the solid this compound to a tared weighing vessel.
-
Avoid creating dust clouds by handling the material gently.
-
-
Solution Preparation:
-
Add the weighed solid to the reaction vessel or flask containing the appropriate solvent.
-
If necessary, use a funnel to aid in the transfer and prevent spillage.
-
Ensure the vessel is appropriately labeled with the compound name, concentration, and date.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the spatula and any other equipment used with a suitable solvent.
-
Clean the work area, including the balance, with a damp cloth to remove any residual dust.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the task.
-
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.[5]
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert laboratory personnel.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures.[7]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring a safe and productive research environment.
References
-
PubChem. (n.d.). tert-butyl 1H-indol-7-ylcarbamate. Retrieved from [Link]
-
BASF. (n.d.). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]
-
Alfa Aesar. (2010, October 28). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]
-
University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE Material Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2025, November 10). tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
